Product packaging for 5-Nitropicolinamide(Cat. No.:CAS No. 59290-34-5)

5-Nitropicolinamide

Cat. No.: B1583589
CAS No.: 59290-34-5
M. Wt: 167.12 g/mol
InChI Key: JGLGOTZFQGEALJ-UHFFFAOYSA-N
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Description

5-Nitropicolinamide is a useful research compound. Its molecular formula is C6H5N3O3 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O3 B1583589 5-Nitropicolinamide CAS No. 59290-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGOTZFQGEALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334764
Record name 5-Nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-34-5
Record name 5-Nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Mechanism of 5-Nitropicolinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanisms of action of 5-Nitropicolinamide, a compound of interest within the scientific community. While direct research on this compound is limited, this document synthesizes findings from structurally related picolinamide and nitro-aromatic compounds to provide a comprehensive overview of its plausible biological activities. This guide is intended for researchers, scientists, and drug development professionals.

Potential as an Antibacterial Agent, particularly against Clostridioides difficile

Recent studies have highlighted the potent and selective antibacterial activity of picolinamide derivatives against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. The mechanism of action for some of these derivatives has been identified as the inhibition of cell wall biosynthesis.

One study on a picolinamide derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate, demonstrated potent activity against 101 strains of C. difficile with MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively[1][2]. Macromolecular biosynthesis assays and scanning electron microscopy confirmed that this compound targets cell wall synthesis[1][2]. Furthermore, nitro-containing thiopeptide and 5-nitroimidazole derivatives have also shown promise as agents against C. difficile[3][4]. The presence of a nitro group in this compound suggests it may share a similar mechanism of action.

Quantitative Data on Related Picolinamide Antibacterials:
CompoundTarget OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylateClostridioides difficile0.120.25[1][2]
Experimental Protocols:

Macromolecular Biosynthesis Assay:

This assay is crucial for determining the specific cellular pathway targeted by an antibacterial compound. The protocol typically involves the following steps:

  • Bacterial Culture: Grow C. difficile to the mid-logarithmic phase.

  • Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the tubes. Include positive and negative controls.

  • Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

  • Precipitation: Stop the reactions and precipitate the macromolecules using an acid (e.g., trichloroacetic acid).

  • Scintillation Counting: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of radioactivity in the treated samples to the controls to determine which biosynthetic pathway is inhibited.

Visualizing the Potential Antibacterial Workflow:

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis C_diff_culture C. difficile Culture (mid-log phase) Aliquoting Aliquoting C_diff_culture->Aliquoting Radiolabeled_precursors Radiolabeled Precursors ([³H]thymidine, [³H]uridine, etc.) Radiolabeled_precursors->Aliquoting Compound_addition Addition of This compound Aliquoting->Compound_addition Incubation Incubation Compound_addition->Incubation Precipitation Macromolecule Precipitation Incubation->Precipitation Scintillation_counting Scintillation Counting Precipitation->Scintillation_counting Data_analysis Data Analysis and Pathway Identification Scintillation_counting->Data_analysis

Macromolecular Biosynthesis Assay Workflow

Potential as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors are a class of anticancer drugs that have shown efficacy in treating tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[5][6]. The core mechanism involves trapping PARP proteins on damaged DNA, leading to the formation of toxic protein-DNA complexes that disrupt DNA replication and cause cell death[7].

Picolinamide itself has been identified as a strong inhibitor of poly (ADP-ribose) synthetase[2]. This suggests that this compound, as a derivative, may also possess PARP inhibitory activity.

Signaling Pathway of PARP Inhibition:

parp_inhibition_pathway DNA_damage DNA Damage (Single-Strand Break) PARP_activation PARP Activation and Binding to DNA DNA_damage->PARP_activation PARP_trapping PARP Trapping on DNA PARP_activation->PARP_trapping Inhibition PARP_inhibition This compound (Potential PARP Inhibitor) PARP_inhibition->PARP_trapping Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse Double_strand_break Double-Strand Break Formation Replication_fork_collapse->Double_strand_break Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) Double_strand_break->Cell_death

Potential PARP Inhibition Pathway

Potential as a Cholinesterase Inhibitor

Cholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine. These inhibitors are used in the treatment of various conditions, including Alzheimer's disease and myasthenia gravis[8][9]. Some picolinamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The proposed mechanism for some of these derivatives involves a mixed-type inhibition, where the compound binds to both the catalytic and peripheral anionic sites of the enzyme. This binding induces a conformational change that reduces the enzyme's flexibility and catalytic efficiency.

Quantitative Data on a Related Picolinamide Derivative:
CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Compound 7a (a picolinamide derivative)Acetylcholinesterase (AChE)2.49 ± 0.19Mixed-typeNot explicitly stated in provided text

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a crucial signaling molecule produced by nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[10][11]. Overproduction of NO by iNOS is associated with inflammatory conditions. Therefore, selective iNOS inhibitors are of therapeutic interest[10][12].

The presence of a nitro group in this compound suggests a potential interaction with the nitric oxide pathway. Some nitro-containing compounds have been investigated as inhibitors of nitric oxide production and iNOS activity. For instance, certain 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit nitric oxide production and iNOS activity with IC50 values in the micromolar range.

Experimental Protocols:

Griess Assay for Nitric Oxide Production:

This colorimetric assay is commonly used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Color Development: Allow the color to develop. The reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the analysis of structurally similar compounds provides a strong foundation for future research. The potential for this molecule to act as an antibacterial agent, a PARP inhibitor, a cholinesterase inhibitor, or a nitric oxide synthase inhibitor warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for elucidating the precise biological activities of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Nitropicolinamide, a nitro-substituted pyridine derivative of interest in medicinal chemistry. The document details its synthetic pathways, including experimental protocols and quantitative data, and explores its historical context and biological significance.

Introduction

This compound, with the chemical formula C₆H₅N₃O₃, is a member of the nitropyridine class of compounds. Nitropyridines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making them valuable scaffolds in drug discovery and development. This guide focuses on the synthesis and history of the 5-nitro substituted picolinamide, providing a foundational resource for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process commencing with the synthesis of the precursor, 2-methyl-5-nitropyridine. This is followed by the oxidation of the methyl group to a carboxylic acid, and subsequent amidation to yield the final product.

Synthesis of 2-Methyl-5-nitropyridine

A common method for the synthesis of 2-methyl-5-nitropyridine is from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Experimental Protocol:

  • To a solution of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold aqueous 20% sulfuric acid (120 mL).

  • Heat the mixture to 100°C for 2 hours.

  • After cooling, add the reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.

  • Extract the product with dichloromethane (4x).

  • Combine the organic phases and dry over sodium sulfate.

  • Concentrate the filtrate to yield 2-methyl-5-nitropyridine as a brown solid.[1]

Quantitative Data:

Starting MaterialProductYield
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester2-methyl-5-nitropyridine83%
Oxidation of 2-Methyl-5-nitropyridine to 5-Nitropicolinic Acid
Amidation of 5-Nitropicolinic Acid to this compound

The final step is the conversion of 5-nitropicolinic acid to this compound. General methods for the amidation of picolinic acids are applicable here. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents can be employed. A specific, high-yield protocol for this transformation on 5-nitropicolinic acid is yet to be detailed in the available literature.

Discovery and History

The historical details surrounding the initial discovery and first synthesis of this compound are not well-documented in the currently available scientific literature and patent databases. Further archival research may be necessary to uncover the original researchers and the context of its first preparation.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitropyridine derivatives has been the subject of significant investigation in medicinal chemistry.

Nitro-containing compounds are known to possess a range of biological activities. Their mechanism of action is often attributed to the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

The general biological potential of nitropyridines suggests that this compound could be a candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent. However, dedicated studies are required to determine its specific biological targets, efficacy, and mechanism of action. There is currently no specific information available regarding any signaling pathways that this compound may modulate or any detailed experimental workflows of its biological assessment.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a functionalized pyridine precursor. The key transformations are the formation of the picoline scaffold, oxidation of the methyl group, and finally, amidation.

Synthesis_Pathway Start 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester Precursor 2-methyl-5-nitropyridine Start->Precursor Hydrolysis & Decarboxylation (H2SO4, 100°C) Intermediate 5-Nitropicolinic Acid Precursor->Intermediate Oxidation of Methyl Group Final_Product This compound Intermediate->Final_Product Amidation

A high-level overview of the synthetic pathway to this compound.

Conclusion

This compound is a synthetically accessible nitropyridine derivative. While a plausible synthetic route has been outlined, further research is needed to establish detailed and optimized protocols for the oxidation and amidation steps to provide a complete quantitative picture of the synthesis. The historical origins of this compound remain an area for further investigation. Based on the known biological activities of related nitropyridines, this compound warrants further investigation to elucidate its potential therapeutic applications and specific mechanism of action. This guide serves as a foundational document to stimulate and support future research in this area.

References

In-Depth Technical Guide on the Biological Activity of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Notice: An extensive search of scientific literature revealed a significant lack of specific data on the biological activity of 5-Nitropicolinamide derivatives. Therefore, this guide focuses on the closely related and extensively studied class of compounds: Nicotinamide derivatives . Nicotinamide, or vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism and signaling. Its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. This guide provides a detailed exploration of their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity of Nicotinamide Derivatives

Nicotinamide derivatives have shown significant promise as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1]

A series of novel nicotinic acid-based compounds were designed and synthesized as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2] One of the most active compounds, 5c , demonstrated potent cytotoxic activity against HCT-15 and PC-3 cancer cell lines, even surpassing the efficacy of the established drug doxorubicin in these lines.[2] Furthermore, it exhibited a higher cytotoxic potential and selectivity against the HCT-15 cell panel when compared to sorafenib.[2] Mechanistic studies revealed that compound 5c reduces the total and phosphorylated levels of VEGFR-2 and induces apoptosis, as indicated by a 4.3-fold increase in caspase-3 levels.[2]

Another study focused on nicotinamide derivatives as potential inhibitors of the DNA demethylase ALKBH2, which is often overexpressed in cancers like glioblastoma.[3] The derivative AH2-15c was identified as a potent and selective ALKBH2 inhibitor with an IC50 value of 0.031 µM.[3] Its counterpart, AH2-14c , demonstrated the ability to increase DNA N3-methylcytosine modifications in glioblastoma cells and exhibited significant anti-viability, anti-proliferation, and anti-migration activities.[3]

Some nicotinamide derivatives have also been synthesized as sugar conjugates and evaluated for their anticancer activity against the NCI 60 cell line panel, although they displayed weak activity.[4]

Table 1: Anticancer Activity of Selected Nicotinamide Derivatives

CompoundCancer Cell LineActivityValueReference
5cHCT-15CytotoxicityMore potent than Doxorubicin and Sorafenib[2]
5cPC-3CytotoxicityMore potent than Doxorubicin[2]
AH2-15c-ALKBH2 InhibitionIC50 = 0.031 µM[3]
AH2-14cGlioblastoma U87Anti-proliferative, Anti-migratory-[3]
Experimental Protocols: Anticancer Activity Assessment

In Vitro Cytotoxicity Assay (Example based on NCI-60 screen):

  • Cell Culture: Human cancer cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 to 40,000 cells per well.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the nicotinamide derivatives.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: The Sulforhodamine B (SRB) assay is typically used. Cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is read on a plate reader to determine cell viability.

VEGFR-2 Inhibition Assay:

  • Enzyme and Substrate: Recombinant human VEGFR-2 and a suitable substrate (e.g., a synthetic peptide) are used.

  • Assay Buffer: The assay is performed in a buffer containing ATP and necessary cofactors.

  • Inhibition: The enzyme is incubated with various concentrations of the test compounds.

  • Kinase Activity Measurement: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay.

Signaling Pathway Visualization

anticancer_pathway Nicotinamide Derivative (5c) Nicotinamide Derivative (5c) VEGFR-2 VEGFR-2 Nicotinamide Derivative (5c)->VEGFR-2 inhibits Caspase-3 Caspase-3 Nicotinamide Derivative (5c)->Caspase-3 activates Angiogenesis Angiogenesis VEGFR-2->Angiogenesis promotes Apoptosis Apoptosis Caspase-3->Apoptosis induces

Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis by nicotinamide derivative 5c.

Antimicrobial and Antifungal Activity of Nicotinamide Derivatives

Nicotinamide and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[5][6][7][8] Their mode of action can involve various mechanisms, including the disruption of the microbial cell cycle and cell wall integrity.[7][9]

A study on newly synthesized nicotinamides (NC 1-7) revealed their efficacy against a panel of bacteria and fungi.[5] Compound NC 3 was particularly effective against Gram-negative bacteria like P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM, while NC 5 showed the most potent activity against Gram-positive bacteria at 0.03 mM.[5]

Nicotinamide itself has been shown to possess direct antimicrobial properties, causing cell cycle arrest in microbes.[9] At concentrations of ≥6%, it exhibits bactericidal and fungicidal effects.[9]

Furthermore, a series of 37 nicotinamide derivatives were synthesized and screened for their antifungal activity against Candida albicans.[7] Compound 16g emerged as the most active, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL and no significant cytotoxicity.[7] This compound was also effective against several fluconazole-resistant C. albicans strains and other fungal species.[7] Its mechanism of action is believed to involve the disruption of the fungal cell wall.[7]

Table 2: Antimicrobial and Antifungal Activity of Selected Nicotinamide Derivatives

CompoundMicroorganismActivityValueReference
NC 3P. aeruginosa, K. pneumoniaeInhibition0.016 mM[5]
NC 5Gram-positive bacteriaInhibition0.03 mM[5]
NicotinamideBacteria and FungiBactericidal/Fungicidal≥6%[9]
16gCandida albicans SC5314MIC0.25 µg/mL[7]
16gFluconazole-resistant C. albicansMIC0.125–1 µg/mL[7]
Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method (for MIC determination):

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e-g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

  • Subculturing: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto agar plates.

  • Incubation: The plates are incubated under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Experimental Workflow Visualization

antimicrobial_workflow cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Prepare microbial suspension Prepare microbial suspension Serial dilution of compounds Serial dilution of compounds Prepare microbial suspension->Serial dilution of compounds Inoculate microplate Inoculate microplate Serial dilution of compounds->Inoculate microplate Incubate Incubate Inoculate microplate->Incubate Determine MIC Determine MIC Incubate->Determine MIC Subculture from clear wells Subculture from clear wells Determine MIC->Subculture from clear wells Incubate agar plates Incubate agar plates Subculture from clear wells->Incubate agar plates Determine MBC/MFC Determine MBC/MFC Incubate agar plates->Determine MBC/MFC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Enzyme Inhibitory Activity of Nicotinamide Derivatives

The structural versatility of nicotinamide derivatives has led to their development as inhibitors of various enzymes.

Six novel nicotinamide derivatives were synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors.[10] Compound 4b showed a potent SDH enzymatic inhibition with an IC50 of 3.18 µM, which is comparable to the commercial fungicide boscalid.[10]

Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, are also targets for inhibition. Nicotinaldehyde has been identified as a potent competitive inhibitor of these enzymes, with Ki values ranging from the low µM to the low nM range.[11]

Furthermore, nicotinamide itself has been shown to inhibit the enzymatic activity of various fungi that cause skin infections, suggesting a mechanism to reduce their pathogenicity.[12]

Table 3: Enzyme Inhibitory Activity of Selected Nicotinamide Derivatives

CompoundEnzymeActivityValueReference
4bSuccinate Dehydrogenase (SDH)IC503.18 µM[10]
NicotinaldehydeNicotinamidasesKi11 nM - 1.4 µM[11]
NicotinamideFungal enzymes (e.g., esterase, lipase)Inhibition-[12]
Experimental Protocols: Enzyme Inhibition Assays

Succinate Dehydrogenase (SDH) Inhibition Assay:

  • Enzyme Source: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific fungus).

  • Substrate: Succinate is used as the substrate.

  • Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Activity Measurement: The enzyme activity is determined by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) spectrophotometrically.

Nicotinamidase Inhibition Assay (Coupled Assay):

  • Coupling Enzyme: Bovine glutamate dehydrogenase (GDH) is used.

  • Reaction Mixture: The reaction mixture contains α-ketoglutarate, NAD(P)H, GDH, and various concentrations of nicotinamide and the inhibitor.

  • Activity Measurement: The production of ammonia by nicotinamidase is coupled to the consumption of NAD(P)H by GDH, which is monitored by the decrease in absorbance at 340 nm or by fluorescence.[11]

Logical Relationship Visualization

enzyme_inhibition_logic cluster_sdh SDH Inhibition cluster_nicotinamidase Nicotinamidase Inhibition Nicotinamide Derivative (4b) Nicotinamide Derivative (4b) SDH SDH Nicotinamide Derivative (4b)->SDH binds to Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain is part of ATP Production ATP Production Electron Transport Chain->ATP Production drives Nicotinaldehyde Nicotinaldehyde Nicotinamidase Nicotinamidase Nicotinaldehyde->Nicotinamidase competitively inhibits Nicotinamide Hydrolysis Nicotinamide Hydrolysis Nicotinamidase->Nicotinamide Hydrolysis catalyzes

References

physicochemical properties of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Where specific experimental data is not publicly available, this guide furnishes detailed experimental protocols for their determination, adhering to standard laboratory practices.

Core Physicochemical Data

The known are summarized in the table below. These parameters are fundamental for applications in drug discovery and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular Formula C₆H₅N₃O₃[1][2][3]
Molecular Weight 167.12 g/mol [1][2]
CAS Number 59290-34-5[1][2][3]
Melting Point 246-247 °C[1]
Boiling Point 397.8 °C at 760 mmHg[1]
Density 1.476 g/cm³[1]
Flash Point 194.4 °C[1]
Appearance Expected to be a colorless or pale yellow solid, typical for simple amides.[4][5]
Solubility Data not available. A qualitative and quantitative protocol is provided below.
pKa Data not available. A protocol for determination is provided below.
logP (Octanol/Water Partition Coefficient) Data not available. A protocol for determination is provided below.

Structural and Property Relationships

The chemical structure of this compound, with its amide group, pyridine ring, and electron-withdrawing nitro group, dictates its physicochemical behavior. The relationships between these structural features and expected properties are key to understanding its potential applications.

cluster_structure This compound Structure cluster_features Key Functional Groups cluster_properties Resulting Physicochemical Properties Structure C₆H₅N₃O₃ Amide Amide Group (-CONH₂) Pyridine Pyridine Ring Nitro Nitro Group (-NO₂) H_Bonding Hydrogen Bonding Capacity Amide->H_Bonding Donates & Accepts Basicity Weak Basicity Pyridine->Basicity Nitrogen lone pair Polarity High Polarity Nitro->Polarity Electron-withdrawing Solubility Aqueous & Organic Solubility H_Bonding->Solubility Polarity->Solubility Lipophilicity Lipophilicity (logP) Polarity->Lipophilicity Basicity->Solubility pH-dependent

Figure 1: Relationship between structure and properties.

Experimental Protocols

The following section provides detailed methodologies for the experimental determination of key .

Melting Point Determination

This protocol describes the determination of the melting point range using the capillary method with a melting point apparatus.[1][4][6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not powdered)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[4][7]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • For a preliminary determination, heat the block rapidly and note the approximate melting temperature.

  • Allow the apparatus to cool significantly below the approximate melting point.

  • Prepare a new capillary tube with the sample.

  • Heat the block again, but at a slow and steady rate (1-2 °C per minute) as the temperature approaches the expected melting point.[1]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has completely liquefied (T2).

  • The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.0 °C).[6]

Solubility Determination (Qualitative)

This protocol provides a method for assessing the solubility of this compound in various solvents.[8][9][10]

Apparatus and Materials:

  • Test tubes and rack

  • Vortex mixer

  • This compound sample

  • Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Spatula and analytical balance

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • If the solid dissolves completely, the compound is classified as "soluble" in that solvent at ~10 mg/mL.

  • If undissolved solid remains, the compound is "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.

  • Repeat the procedure for each solvent.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base. Given the pyridine nitrogen, titration with a strong acid is appropriate.

Apparatus and Materials:

  • Calibrated pH meter with an electrode

  • Automatic burette or 10 mL burette

  • Beaker (50 mL) and magnetic stirrer

  • This compound sample

  • Solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH to stabilize before recording the total volume of titrant added and the corresponding pH.

  • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the graph or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (logP).[2][3][11]

Apparatus and Materials:

  • n-Octanol (reagent grade)

  • Deionized water or phosphate buffer (pH 7.4)

  • Separatory funnels or screw-cap centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC for concentration analysis

  • This compound sample

Procedure:

  • Pre-saturation: Shake equal volumes of n-octanol and the aqueous phase (water or buffer) together for 24 hours to ensure mutual saturation. Separate the two phases.[11][12]

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.[12]

  • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.[11]

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax).

  • Calculation:

    • Calculate the partition coefficient, P: P = [organic] / [aqueous]

    • Calculate logP: logP = log10(P)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.

cluster_start Initial Analysis cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_end Data Compilation Start Compound Synthesis & Purification Structure Structural Confirmation (NMR, MS) Start->Structure MP Melting Point Determination Structure->MP Sol Solubility Screening Structure->Sol Data Compile Physicochemical Profile MP->Data pKa pKa Determination (Titration) Sol->pKa Select Solvent logP logP Determination (Shake-Flask) Sol->logP pKa->Data logP->Data

Figure 2: Workflow for physicochemical characterization.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Nitropicolinamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive, publicly available crystal structure analysis specifically for 5-Nitropicolinamide could not be retrieved. This guide presents a detailed crystal structure analysis of a closely related analogue, N-(4-methoxyphenyl)picolinamide, to provide a representative framework for the experimental protocols and data presentation relevant to this class of compounds. The methodologies and data interpretation are directly applicable to the analysis of this compound should its crystal structure become available.

Introduction

Picolinamide and its derivatives are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and potential as ligands in coordination chemistry. The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and solid-state properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

This technical guide outlines the methodologies for the determination and analysis of the crystal structure of picolinamide derivatives, using N-(4-methoxyphenyl)picolinamide as a detailed case study. The principles and techniques described herein are standard for the crystallographic analysis of small organic molecules like this compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of picolinamide derivatives typically involves the coupling of a picolinic acid derivative with an appropriate amine. For the analogue N-(4-methoxyphenyl)picolinamide, the synthesis is achieved by reacting picolinic acid with 4-methoxyaniline.

Synthesis of N-(4-methoxyphenyl)picolinamide:

  • Activation of Carboxylic Acid: Picolinic acid is treated with a coupling agent, such as thionyl chloride or a carbodiimide, to form a more reactive species (e.g., an acyl chloride or an activated ester).

  • Amide Bond Formation: The activated picolinic acid is then reacted with 4-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct and drive the reaction to completion.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired picolinamide derivative.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For N-(4-methoxyphenyl)picolinamide, a solution in a solvent like ethanol or ethyl acetate is prepared.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffractometer collects a series of diffraction patterns at various crystal orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation: Crystal Structure of N-(4-methoxyphenyl)picolinamide

The following tables summarize the crystallographic data and key geometrical parameters for the analogue N-(4-methoxyphenyl)picolinamide.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₃H₁₂N₂O₂
Formula weight228.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.123(2) Å, α = 90°
b = 5.891(1) Å, β = 98.45(3)°
c = 18.945(4) Å, γ = 90°
Volume1118.1(4) ų
Z4
Density (calculated)1.355 Mg/m³
Absorption coefficient0.094 mm⁻¹
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.59 to 27.50°
Reflections collected8934
Independent reflections2552 [R(int) = 0.031]
Completeness to theta = 27.50°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2552 / 0 / 156
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.21 and -0.23 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N(1)-C(5)1.338(2)
N(1)-C(1)1.341(2)
N(2)-C(6)1.345(2)
N(2)-C(7)1.418(2)
O(1)-C(6)1.233(2)
O(2)-C(10)1.365(2)
O(2)-C(13)1.421(3)
C(5)-C(6)1.509(2)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
C(5)-N(1)-C(1)117.8(1)
C(6)-N(2)-C(7)128.9(1)
C(10)-O(2)-C(13)117.9(1)
N(1)-C(5)-C(6)116.9(1)
O(1)-C(6)-N(2)123.1(1)
O(1)-C(6)-C(5)119.8(1)
N(2)-C(6)-C(5)117.1(1)

Visualization of Key Processes and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (5-Nitropicolinic Acid + Amine) synthesis Amide Bond Formation start->synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Single Crystal X-ray Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

The crystal structure analysis of picolinamide derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. While the specific crystallographic data for this compound is not currently available in public databases, the methodologies and data presented for the analogous compound, N-(4-methoxyphenyl)picolinamide, serve as a robust template for such an analysis. The detailed experimental protocols and structured data presentation outlined in this guide are intended to support researchers in the fields of crystallography, medicinal chemistry, and drug development in their investigation of this important class of molecules. The determination of the this compound crystal structure will be a critical step in fully understanding its physicochemical properties and biological activity.

The Therapeutic Potential of 5-Nitropicolinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

Introduction

5-Nitropicolinamide is a synthetically accessible aromatic amide that has emerged as a molecule of interest in medicinal chemistry. Its rigid pyridine core, substituted with a reactive nitro group and an amide moiety, provides a versatile scaffold for the development of novel therapeutic agents. While research directly on this compound is nascent, studies on its closely related derivatives, particularly 5-nitropicolinic acid, have unveiled promising anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Therapeutic Areas: Anticancer and Anti-inflammatory Activity

The primary therapeutic potential of the this compound scaffold has been identified in the fields of oncology and inflammation. Research has demonstrated that metal complexes incorporating the 5-nitropicolinic acid ligand, a direct derivative of this compound, exhibit significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory activity.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for metal complexes derived from 5-nitropicolinic acid. It is important to note that while these data are for metal complexes, they provide a strong rationale for the therapeutic potential of the core this compound scaffold.

Compound (Metal Complex)Cell LineCancer TypeIC50 (µg/mL)[1]
Complex 2 (Cd)B16-F10Melanoma26.94
Complex 4 (Co)B16-F10Melanoma45.10
Complex 2 (Cd)HT29Colon Cancer> 200
Complex 4 (Co)HT29Colon Cancer> 200
Complex 2 (Cd)HepG2Liver Cancer> 200
Complex 4 (Co)HepG2Liver Cancer> 200

Table 1: Anticancer Activity of 5-Nitropicolinic Acid-Based Metal Complexes

Compound (Metal Complex)Cell LineAssayIC50 (µg/mL)[1]
Complex 2 (Cd)RAW 264.7Nitric Oxide Inhibition5.38
Complex 3 (Cu)RAW 264.7Nitric Oxide Inhibition24.10
Complex 6 (Zn)RAW 264.7Nitric Oxide Inhibition17.63

Table 2: Anti-inflammatory Activity of 5-Nitropicolinic Acid-Based Metal Complexes

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the anticancer and anti-inflammatory activities of compounds derived from the this compound scaffold.

Synthesis of 5-Nitropicolinic Acid from this compound

A common method for the synthesis of 5-nitropicolinic acid from this compound involves hydrolysis of the amide group under acidic or basic conditions. A typical laboratory-scale protocol is as follows:

  • Reaction Setup: this compound is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heating: The reaction mixture is heated under reflux for a specified period to drive the hydrolysis reaction to completion.

  • Neutralization and Precipitation: After cooling, the solution is neutralized with a base (if acidified) or an acid (if basified) to the isoelectric point of 5-nitropicolinic acid, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3]

  • Cell Seeding: Cancer cell lines (e.g., B16-F10, HT29, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well.[3]

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The Griess assay is commonly used to measure nitrite, a stable and quantifiable breakdown product of NO.[4][5]

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.[5]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS (an inflammatory agent) to induce NO production.[5]

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.[5]

  • Griess Reagent Addition: An aliquot of the cell culture supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[5]

  • Absorbance Measurement: In the presence of nitrite, a pink to reddish-purple azo dye is formed, and the absorbance is measured using a microplate reader at a wavelength of around 540 nm.[5]

  • Data Analysis: The amount of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The IC50 value for NO inhibition is then calculated.

Signaling Pathways and Mechanisms of Action (Hypothesized)

While the precise mechanisms of action for this compound and its derivatives are still under investigation, the observed anticancer and anti-inflammatory activities suggest potential interactions with key signaling pathways.

Potential Anticancer Mechanisms

The nitroaromatic structure of this compound is a common feature in various bioactive molecules. Potential anticancer mechanisms could involve:

  • Induction of Oxidative Stress: The nitro group can be enzymatically reduced to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.

  • DNA Intercalation or Damage: The planar aromatic ring system may allow for intercalation into DNA, disrupting replication and transcription processes.

  • Enzyme Inhibition: Picolinamide derivatives have been shown to inhibit various enzymes, and it is plausible that this compound derivatives could target enzymes crucial for cancer cell survival and proliferation.

anticancer_pathway This compound Derivative This compound Derivative Enzyme Inhibition Enzyme Inhibition This compound Derivative->Enzyme Inhibition ROS Production ROS Production This compound Derivative->ROS Production Reduction of Nitro Group DNA Damage DNA Damage This compound Derivative->DNA Damage Inhibition of Proliferation Inhibition of Proliferation Enzyme Inhibition->Inhibition of Proliferation Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Hypothesized anticancer signaling pathways for this compound derivatives.

Potential Anti-inflammatory Mechanisms

The inhibition of nitric oxide production in macrophages is a key indicator of anti-inflammatory activity. This suggests that this compound derivatives may interfere with the NF-κB signaling pathway, which is a central regulator of inflammation.

  • Inhibition of NF-κB Activation: By inhibiting the activation of NF-κB, the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) would be suppressed.

  • Direct Enzyme Inhibition: It is also possible that these compounds directly inhibit the activity of iNOS or other pro-inflammatory enzymes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation This compound Derivative This compound Derivative This compound Derivative->NF-κB Pathway Inhibition

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives for their therapeutic potential.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis and Lead Identification Start This compound Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Assay MTT Assay (B16-F10, HT29, HepG2) Purification->Anticancer Assay Anti-inflammatory Assay Nitric Oxide Assay (RAW 264.7) Purification->Anti-inflammatory Assay IC50 Determination Calculate IC50 Values Anticancer Assay->IC50 Determination Anti-inflammatory Assay->IC50 Determination Lead Identification Identify Lead Compounds IC50 Determination->Lead Identification Further Preclinical Studies Further Preclinical Studies Lead Identification->Further Preclinical Studies

Caption: General experimental workflow for evaluating this compound derivatives.

Conclusion and Future Directions

The available evidence, primarily from studies on its 5-nitropicolinic acid derivative, strongly suggests that the this compound scaffold holds significant therapeutic potential, particularly in the development of novel anticancer and anti-inflammatory agents. The presence of the nitro group and the picolinamide core provides a rich chemical space for the generation of diverse compound libraries.

Future research should focus on the synthesis and biological evaluation of a broader range of organic derivatives of this compound to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be critical for the rational design of more potent and selective drug candidates. Further preclinical development, including in vivo efficacy and toxicity studies of promising lead compounds, is warranted to translate the therapeutic potential of this versatile scaffold into clinical applications.

References

In Vitro Studies of 5-Nitropicolinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinamide is a small molecule of interest in pharmacological research, belonging to the picolinamide class of compounds. Its chemical structure, featuring a nitro group on the pyridine ring, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its potential anti-inflammatory properties. Due to the limited number of published studies specifically investigating this compound, this guide also details relevant experimental protocols and signaling pathways that can be utilized for its further in vitro characterization.

Quantitative In Vitro Data

To date, peer-reviewed literature specifically detailing the in vitro activities of this compound is sparse. However, one study investigating the anti-inflammatory properties of related compounds provides a key data point for "5-npic," which is understood to be this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

CompoundCell LineAssayEndpointIC50 (µM)
This compound (5-npic)RAW 264.7Nitric Oxide (NO) ProductionInhibition28.6 ± 1.2

This result suggests that this compound has moderate inhibitory activity on nitric oxide production in a macrophage cell line, indicating potential anti-inflammatory effects. Further studies are required to expand upon this initial finding and to evaluate its activity in other in vitro models.

Detailed Experimental Protocols

For researchers aiming to investigate the in vitro effects of this compound, the following detailed protocols for relevant assays are provided.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is crucial for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound in complete DMEM. After incubation, remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound).

  • LPS Stimulation: To induce NO production, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent protein denaturation, which is implicated in the inflammatory process.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound (or test compound)

  • Diclofenac sodium (as a positive control)

  • Water bath

  • UV-Vis Spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a 1% w/v solution of BSA in PBS.

    • Prepare various concentrations of this compound and the positive control (Diclofenac sodium) in PBS.

  • Assay Procedure:

    • In separate tubes, mix 0.5 mL of the test compound or positive control at different concentrations with 0.5 mL of the 1% BSA solution.

    • For the control, mix 0.5 mL of PBS with 0.5 mL of the 1% BSA solution.

  • Incubation and Heating:

    • Incubate all tubes at 37°C for 20 minutes.

    • Heat the tubes in a water bath at 70°C for 5 minutes to induce protein denaturation.

  • Cooling and Measurement:

    • Cool the tubes to room temperature.

    • Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer. Use PBS as the blank.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Signaling Pathways and Visualizations

The inhibitory effect of this compound on nitric oxide production suggests its potential interaction with the inducible nitric oxide synthase (iNOS) signaling pathway. This pathway is a key component of the inflammatory response in macrophages.

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including the gene for iNOS. The iNOS enzyme, in turn, catalyzes the production of large amounts of nitric oxide (NO) from L-arginine. While NO is an important signaling molecule, its overproduction during inflammation can lead to tissue damage.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_protein iNOS (protein) NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO iNOS_gene iNOS Gene (Transcription) NFkB_n->iNOS_gene Induces iNOS_gene->iNOS_protein Translation

Caption: LPS-induced iNOS signaling pathway in macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for its anti-inflammatory properties.

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity protein_denaturation Protein Denaturation Inhibition Assay start->protein_denaturation cytokine_assay Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Assay start->cytokine_assay no_assay Nitric Oxide (NO) Production Assay cytotoxicity->no_assay Determine non-toxic concentration range data_analysis Data Analysis and IC50 Determination no_assay->data_analysis protein_denaturation->data_analysis cytokine_assay->data_analysis pathway_studies Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) data_analysis->pathway_studies If active end Conclusion on In Vitro Anti-inflammatory Potential data_analysis->end If inactive pathway_studies->end

Caption: General workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

The available in vitro data, although limited, suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in macrophages. This technical guide provides a foundation for further investigation by detailing robust experimental protocols and outlining the key signaling pathways that are likely involved in its mechanism of action.

Future in vitro research on this compound should focus on:

  • Expanding the Pharmacological Profile: Evaluating its effects on a broader range of inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., cyclooxygenases).

  • Investigating the Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB pathway.

  • Assessing Anti-proliferative and Cytotoxic Effects: Determining its activity against various cancer cell lines to explore its potential as an anti-cancer agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

By employing the methodologies and considering the pathways outlined in this guide, the scientific community can build a more comprehensive understanding of the in vitro pharmacology of this compound and its potential for therapeutic development.

understanding the reactivity of the nitro group in 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in this compound, a key heterocyclic compound. The presence of the nitro group, a potent electron-withdrawing moiety, in conjunction with the pyridine ring's nitrogen atom and the carboxamide group, imparts a unique electronic character to the molecule. This profoundly influences its reactivity, making it a versatile precursor in organic synthesis and a significant scaffold in medicinal chemistry. This document details the primary transformations involving the nitro group, including nucleophilic aromatic substitution and reduction, supported by experimental data and protocols.

Core Reactivity Principles

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group (-NO₂) through both inductive and resonance effects.[1] This effect, combined with the inherent electron deficiency of the pyridine ring, significantly activates the aromatic nucleus towards specific chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it.[2] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3]

  • Reduction: The nitro group is readily reduced to an amino group (-NH₂), providing a gateway to a wide array of further functionalizations. This transformation is a cornerstone in the synthesis of bioactive molecules and complex heterocyclic systems.[4][5][6]

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself does not have a leaving group for a direct SNAr reaction, its precursors, such as 2-chloro-5-nitropyridine, are highly reactive towards nucleophiles. The nitro group at the 5-position is para to the chlorine atom at the 2-position, providing maximal activation for substitution. This pathway is extensively used to introduce various functionalities that are retained during the subsequent formation of the picolinamide.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate.[3]

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Scaffolds

Starting MaterialNucleophileReagent/ConditionsProduct TypeApplication/Reference
2-Chloro-5-nitropyridineHydroxyl compoundsBase (e.g., K₂CO₃)Pyridyloxy derivativesSynthesis of insecticides[4]
2-Chloro-3-nitropyridinePiperazineBase, N-alkylationNitropyridylpiperazine derivativesUrease inhibitors[4]
2-Chloro-3,5-dinitropyridinesThioamides-6-Nitrothiazolo[5,4-b]pyridinesMALT1 inhibitors[4]
Chloroquine derivative3-R-2-chloro-5-nitropyridineK₂CO₃, MeCN, refluxNitropyridyl-chloroquine hybridsAntimalarial agents[4]
Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 5-Aminopicolinamide is one of its most valuable transformations. This reaction opens up numerous possibilities for subsequent derivatization, such as diazotization, acylation, and alkylation of the newly formed amino group. A variety of methods can be employed to achieve this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.[5][7]

Common reduction strategies include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[7] Raney Nickel is particularly useful when trying to avoid the dehalogenation of aryl halides.[7]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are robust and widely used.[7] Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of many other functional groups.[7][8]

  • Transfer Hydrogenation: Using a hydrogen source like hydrazine (N₂H₄) or ammonium formate with a catalyst (e.g., Pd/C) can be an effective and practical alternative to using hydrogen gas.[8]

  • Other Reagents: Sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used, sometimes offering selectivity if multiple nitro groups are present.[7]

Table 2: Common Reagents and Conditions for Aromatic Nitro Group Reduction

Reagent/CatalystConditionsAdvantagesPotential Drawbacks
H₂, Pd/CH₂ gas, solvent (e.g., EtOH, EtOAc)High efficiency, clean reactionCan reduce other functional groups (alkenes, alkynes), may cause dehalogenation
H₂, Raney NickelH₂ gas, solvent (e.g., MeOH)Reduces nitro groups effectively, less prone to dehalogenating aryl chlorides/bromides[7]Pyrophoric, requires careful handling
Fe, HCl/AcOHRefluxing acidic solutionInexpensive, widely applicableRequires stoichiometric metal, acidic workup
SnCl₂·2H₂OSolvent (e.g., EtOH, EtOAc)Mild conditions, good functional group tolerance[7]Tin waste can be problematic to remove[8]
Zn, AcOH/NH₄ClAcidic or neutral conditionsMild reducing agent[7][8]Requires stoichiometric metal
Sodium Dithionite (Na₂S₂O₄)Aqueous/alcoholic solventMild, useful for sensitive substratesCan be slow, may require excess reagent

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound using Tin(II) Chloride

This protocol describes a common laboratory-scale method for the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9 to neutralize the acid and precipitate tin salts.

  • Dilute the mixture with ethyl acetate and filter it through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Aminopicolinamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the 5-Aminopicolinamide product.

Visualizing Reactivity and Synthesis

The following diagrams illustrate the key transformations and synthetic logic related to this compound.

logical_relationship A This compound B Strong Electron-Withdrawing Nitro Group (-NO₂) A->B features C Electron-Deficient Pyridine Ring A->C features D Activation for Nucleophilic Aromatic Substitution (at ortho/para positions) B->D leads to E Facile Reduction of Nitro Group B->E enables C->D contributes to G Precursor for Bioactive Scaffolds D->G allows synthesis of F 5-Aminopicolinamide E->F yields F->G serves as

Caption: Logical flow of the nitro group's influence on reactivity.

experimental_workflow cluster_reduction Reduction Pathway cluster_derivatization Further Synthesis A Start: this compound B Add Reducing Agent (e.g., SnCl₂, H₂/Pd-C) A->B C Reaction Monitoring (TLC) B->C D Workup & Purification (Quench, Extract, Filter) C->D E Product: 5-Aminopicolinamide D->E F Acylation / Alkylation E->F enables G Diverse Amide / Sulfonamide Derivatives F->G

Caption: Workflow for reduction and subsequent derivatization.

Biological Context and Applications

Nitropyridine derivatives exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[4] The nitro group itself can be crucial for activity. In some cases, the intercellular reduction of a nitro group to a nitro anion radical is a key step in the mechanism of action, as seen with drugs like metronidazole.[9] This bio-reduction, catalyzed by nitroreductase enzymes, can generate reactive nitrogen species that are toxic to target cells, such as anaerobic bacteria or cancer cells in hypoxic environments.[10]

Therefore, this compound serves not only as a synthetic intermediate but also as a potential pharmacophore. The ability to readily convert the nitro group to an amino group allows for the creation of libraries of related compounds, facilitating structure-activity relationship (SAR) studies essential for drug discovery.[11] The resulting 5-aminopicolinamide derivatives can be explored for a variety of therapeutic targets.

References

Spectroscopic Characterization of 5-Nitropicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Nitropicolinamide, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational prediction tools to provide a reference for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.98d1HH-6
~8.65dd1HH-4
~8.25d1HH-3
~7.9 (broad)s1HAmide NH
~7.6 (broad)s1HAmide NH

Prediction Source: NMRDB.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~165.5C=O
~152.0C-2
~148.8C-6
~141.2C-5
~132.1C-4
~122.8C-3

Prediction Source: NMRDB.org

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200MediumN-H stretch (amide)
~3100WeakC-H stretch (aromatic)
~1680StrongC=O stretch (Amide I)
~1580StrongN-H bend (Amide II) and C=C stretch (ring)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1100MediumC-N stretch

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound

m/zPredicted Fragment IonNotes
167[M]⁺Molecular ion
151[M-NH₂]⁺Loss of the amide group
121[M-NO₂]⁺Loss of the nitro group
105[C₅H₃N₂O]⁺Fragmentation of the pyridine ring
77[C₅H₃N]⁺Further fragmentation of the pyridine ring

Prediction based on common fragmentation patterns for aromatic amides and nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H NMR, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans and relaxation delay to obtain a quantitative spectrum.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) if coupled to a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to detect the molecular ion and expected fragment ions.

  • Data Acquisition and Processing: The instrument's data system will record the mass spectrum, displaying the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Characterization Data_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitropicolinamide and related nitropyridine compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a summary of quantitative data to facilitate further investigation and application of this promising class of molecules.

Core Concepts and Synthesis

Nitropyridines are a class of heterocyclic aromatic compounds that incorporate a nitro group on a pyridine ring. This structural feature imparts unique electronic properties, making them versatile intermediates in organic synthesis and key pharmacophores in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution and other chemical transformations, enabling the synthesis of a diverse array of functionalized molecules.

A general synthetic workflow for a related compound, 2-hydroxy-5-nitropyridine, is outlined below. This can serve as a conceptual basis for the synthesis of this compound, likely starting from 2-aminopyridine.

G cluster_synthesis General Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration Conc. H2SO4, Conc. HNO3 5-Nitro-2-aminopyridine 5-Nitro-2-aminopyridine Nitration->5-Nitro-2-aminopyridine Diazo_Reaction Diazo_Reaction Diazonium_Salt Diazonium_Salt Diazo_Reaction->Diazonium_Salt Hydrolysis Hydrolysis 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Hydrolysis->2-Hydroxy-5-nitropyridine 5-Nitro-2-aminopyridine->Diazo_Reaction NaNO2, H+ Diazonium_Salt->Hydrolysis H2O, Heat

General synthetic workflow for a related nitropyridine.

Biological Activities and Quantitative Data

Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential as antimicrobial and anticancer agents. The nitro group is often crucial for their biological function, participating in bioreductive activation or modulating interactions with cellular targets.

Antimicrobial Activity

Various nitropyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA and other critical biomolecules.

Compound ClassOrganismMIC (µg/mL)Reference
Nicotinic acid hydrazone derivativesMycobacterium tuberculosis0.39 - 3.12[1]
3-Cyanopyridine derivativesEscherichia coli3.91[1]
Benzimidazolo benzothiophenesKlebsiella pneumoniae20[2]
Pyrido[2,3-d]pyrimidine derivativesBacillus subtilis100[3]
Pyridine-1,2,4-triazole-tagged 1,2,3-triazole hybridsStaphylococcus aureus, Escherichia coli, Candida albicansNot specified
Anticancer Activity

The anticancer properties of nitropyridines are an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The underlying mechanisms are thought to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Compound ClassCell LineIC50 (µM)Reference
Nitropyridine linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast), HepG2 (Liver)6.41, 7.63[4]
5-Nitropyridin-2-yl derivativeChymotrypsin and urease inhibition8.67, 29.21[4]
Cu(II) complex with (5-nitropyridin-2-yl)imine ligandα-glucosidase inhibition108 (complex), 2.14 (ligand)[4]
Pyridine derivatives with -OMe, -OH, -C=O, and NH2 groupsVarious cancer cell linesVariable[5]
Pinostrobin butyrateT47D (Breast)0.40 mM[6]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and related nitropyridines are mediated through their interaction with various cellular components and the modulation of critical signaling pathways.

Antimicrobial Mechanism of Action

The antimicrobial activity of nitroaromatic compounds often relies on their activation by microbial nitroreductases. This process generates cytotoxic metabolites that can lead to cellular damage and death. In the context of Mycobacterium tuberculosis, 5-nitrothiophenes, which are structurally related to nitropyridines, are activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, a potent antimicrobial agent.[7]

G cluster_antimicrobial Antimicrobial Mechanism Nitropyridine_Prodrug Nitropyridine_Prodrug Nitroreductase Nitroreductase Nitropyridine_Prodrug->Nitroreductase Microbial Enzyme Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Reduction Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage DNA, Protein Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

Proposed antimicrobial mechanism of action.
Anticancer Signaling Pathways

Several signaling pathways that are crucial for cancer cell survival and proliferation have been implicated as potential targets for nitropyridine derivatives. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in cancer.[3][8][9][10] The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in various cancers. While direct evidence for this compound is still emerging, related compounds have been shown to influence these pathways. For instance, nitroxoline, a nitroquinoline derivative, has been reported to activate AMPK and inhibit mTOR signaling, leading to cell cycle arrest and apoptosis.[9]

G cluster_anticancer Potential Anticancer Signaling Pathways Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Nitropyridine Nitropyridine Nitropyridine->mTOR Inhibition?

Potential anticancer signaling pathway modulation.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the replication and advancement of scientific findings. While a specific protocol for this compound synthesis is not publicly detailed, a general procedure for a related transformation is provided below as a reference.

General Procedure for the Synthesis of 2-Hydroxy-5-nitropyridine (Illustrative)

Disclaimer: This is a generalized procedure based on a patent for a related compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.

A preparation method of 5-aminomethyl nicotinic acid comprises the steps of: (1) subjecting 5-substituted nicotinate and a cyanide salt to coupling reaction to obtain 5-cyanonicotinate; (2) reducing the 5-cyanonicotinate by a reducing agent to obtain 5-aminomethyl nicotinate; and (3) letting the 5-aminomethyl nicotinate undergo hydrolysis reaction under an acidic condition or alkaline condition, thus obtaining the 5-aminomethyl nicotinic acid.[11]

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of the synthesized compounds can be evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay - General Protocol)

The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound and related nitropyridines represent a promising class of compounds with significant potential in the development of new antimicrobial and anticancer therapies. Their versatile synthesis and diverse biological activities make them attractive candidates for further investigation. This technical guide has summarized the current knowledge on their synthesis, quantitative biological data, and proposed mechanisms of action. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential. The provided experimental frameworks offer a starting point for researchers to explore the synthesis and biological evaluation of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for 5-Nitropicolinamide as a Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Nitropicolinamide is a derivative of picolinamide featuring an electron-withdrawing nitro group at the 5-position of the pyridine ring. This modification is expected to significantly influence the electronic properties of the ligand and, consequently, the chemical and physical properties of its metal complexes. The picolinamide scaffold offers a bidentate N,O-coordination site through the pyridine nitrogen and the amide oxygen. The presence of the nitro group can enhance the acidity of the amide proton and modulate the redox potential of the metal center, making these complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Potential Applications

Transition metal complexes of this compound are anticipated to have several applications, drawing parallels from related compounds:

  • Catalysis: The electron-withdrawing nature of the nitro group can render the metal center more electrophilic, potentially enhancing its catalytic activity in oxidation reactions, Lewis acid catalysis, and C-C coupling reactions.

  • Biological Activity: Many metal complexes with nitro-containing ligands exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group can participate in bioreductive activation pathways, leading to cytotoxic species.

  • Materials Science: The defined geometry and electronic properties of these complexes could be exploited in the design of novel materials with interesting magnetic, optical, or conductive properties.

Synthesis and Characterization

General Synthesis of this compound Ligand

A potential synthetic route to this compound is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Intermediate cluster_activation Activation cluster_amide Amidation cluster_product Final Product 2-methyl-5-nitropyridine 2-Methyl-5-nitropyridine Oxidation_step Oxidation (e.g., KMnO4) 2-methyl-5-nitropyridine->Oxidation_step Step 1 5-nitropicolinic_acid 5-Nitropicolinic Acid Oxidation_step->5-nitropicolinic_acid Activation_step Activation (e.g., SOCl2) 5-nitropicolinic_acid->Activation_step Step 2 Amidation_step Amidation (NH3 or NH4OH) Activation_step->Amidation_step Acyl Chloride Intermediate This compound This compound Amidation_step->this compound

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of a Representative Transition Metal Complex (e.g., Cu(II) complex)

This protocol describes a general method for the synthesis of a copper(II) complex of this compound.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (reagent grade)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • If a precipitate does not form immediately, a few drops of triethylamine can be added to facilitate deprotonation of the amide and complex formation.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization Techniques

The synthesized ligand and its metal complexes should be characterized by a suite of analytical techniques to confirm their identity and structure.

Technique Purpose Expected Observations for a [Cu(this compound)₂Cl₂] Complex
Elemental Analysis (C, H, N) To determine the empirical formula.Experimental percentages should match the calculated values for the proposed formula.
FT-IR Spectroscopy To identify functional groups and coordination sites.Shift in the C=O and pyridine ring vibrational frequencies upon coordination to the metal ion.
UV-Vis Spectroscopy To study the electronic transitions.Presence of d-d transitions for the Cu(II) ion and ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry To determine the molecular weight.A molecular ion peak corresponding to the complex.
Magnetic Susceptibility To determine the magnetic properties of the metal center.A magnetic moment consistent with one unpaired electron for a d⁹ Cu(II) center.
X-ray Crystallography To determine the single-crystal structure.Provides definitive information on bond lengths, bond angles, and coordination geometry.

Application Protocol: Antibacterial Activity Screening

This protocol outlines a standard disk diffusion assay to evaluate the antibacterial potential of the synthesized complexes.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_results Analysis Prepare_Media Prepare Mueller-Hinton Agar Plates Inoculate_Plates Inoculate Agar Plates with Bacteria Prepare_Media->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) Prepare_Inoculum->Inoculate_Plates Prepare_Discs Prepare Sterile Discs with Test Compounds Place_Discs Place Discs on Inoculated Plates Prepare_Discs->Place_Discs Inoculate_Plates->Place_Discs Incubate Incubate at 37°C for 24 hours Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Compare_Results Compare with Positive and Negative Controls Measure_Zones->Compare_Results Anticancer_Pathway Complex Metal Complex (this compound) Cell Cancer Cell Complex->Cell Reduction Intracellular Reduction of NO2 Cell->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Application Notes & Protocols: Utilizing Click Chemistry for Target Identification of 5-Nitro-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 5-Nitropicolinamide is not a commonly cited reagent within click chemistry literature, the broader class of 5-nitro heterocyclic compounds, such as 5-nitroimidazoles, has been successfully integrated with click chemistry workflows for significant applications in drug discovery and chemical biology.[1] This document provides detailed application notes and protocols for a powerful strategy that employs click chemistry to identify the cellular targets of bioactive 5-nitro compounds.

The core principle involves synthetically modifying a 5-nitro compound with a bioorthogonal handle (an alkyne or azide group). This "clickable" probe is introduced to a biological system (e.g., cells or cell lysates), where it interacts with and covalently binds to its protein targets. A complementary fluorescent or affinity tag bearing the corresponding azide or alkyne group is then "clicked" onto the probe-protein conjugate. This allows for the visualization, enrichment, and subsequent identification of the target proteins via proteomic methods. This bioorthogonal approach is a high-yielding, selective, and versatile tool for elucidating the mechanism of action of 5-nitro compounds.[2][3]

Core Applications:

  • Target Identification and Validation: Elucidate the molecular targets of 5-nitro-based drug candidates.

  • Mechanism of Action Studies: Understand how these compounds exert their biological effects at a molecular level.

  • Drug Resistance Studies: Identify altered target engagement in drug-resistant versus susceptible cells.[1]

  • Compound Prioritization: Screen and rank compounds based on their target engagement profiles.

Experimental Overview and Workflow

The overall experimental workflow for identifying protein targets of a clickable 5-nitro compound is depicted below. This process begins with the synthesis of an alkyne-labeled 5-nitro probe, followed by treatment of biological samples, click chemistry-mediated labeling, and finally, proteomic analysis for target identification.

experimental_workflow cluster_synthesis Probe Synthesis cluster_treatment Biological Treatment cluster_click Click Reaction cluster_analysis Target Identification synthesis Synthesis of Alkyne-Labeled 5-Nitro Compound treatment Incubate Cells or Lysate with Alkyne Probe synthesis->treatment Probe Introduction lysis Cell Lysis treatment->lysis click_reaction CuAAC Reaction with Azide-Biotin Tag lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment Biotinylation proteomics LC-MS/MS Proteomics enrichment->proteomics identification Protein Target Identification proteomics->identification

Figure 1: Experimental workflow for target identification.

Data Presentation: Quantitative Parameters for Click Chemistry Labeling

The efficiency of the click chemistry reaction is crucial for successful target identification. The following table summarizes typical reaction conditions and quantitative parameters for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a bioconjugation context.[1][4][5]

ParameterValuePurpose
Alkyne Probe Conc. 10-100 µMConcentration of the 5-nitro compound probe incubated with the biological sample.
Azide-Tag Conc. 100-500 µMConcentration of the azide-biotin or azide-fluorophore tag used in the click reaction.
Copper(II) Sulfate 1 mMSource of the copper catalyst.
Reducing Agent 5 mM (e.g., Sodium Ascorbate)Reduces Cu(II) to the active Cu(I) state.
Cu(I)-Stabilizing Ligand 1-5 mM (e.g., THPTA, TBTA)Protects the catalyst from oxidation and enhances reaction efficiency.[6][7]
Reaction Time 1-2 hoursIncubation time for the click reaction.
Reaction Temperature Room Temperature (20-25°C)Mild reaction condition to preserve protein integrity.
pH 7.0-8.0Optimal pH range for the CuAAC reaction in biological samples.
Yield Typically >90% (in ideal conditions)The click reaction is known for its high efficiency, leading to near-quantitative labeling.[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling Cellular Proteins with a Clickable 5-Nitro Probe

This protocol is adapted from methodologies used for identifying protein targets of 5-nitroimidazoles.[1]

Materials:

  • Alkyne-modified 5-nitro compound (probe)

  • Cultured cells (e.g., Giardia lamblia trophozoites)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin (or azide-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM)

  • Sodium ascorbate stock solution (100 mM, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with the alkyne-modified 5-nitro probe at a final concentration of 10-100 µM.

    • Incubate under appropriate conditions for a duration determined by the compound's activity (e.g., 1-24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine the following in order:

      • 1 mg of cell lysate

      • Azide-biotin to a final concentration of 100 µM.

      • THPTA to a final concentration of 1 mM.

      • CuSO₄ to a final concentration of 1 mM.

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Downstream Processing:

    • The biotin-labeled proteins are now ready for enrichment using streptavidin-agarose beads (Protocol 2) or for direct visualization via SDS-PAGE and western blot (if using an azide-fluorophore).

protocol_1 start Start: Cultured Cells treat Treat with Alkyne Probe start->treat harvest Harvest and Wash Cells treat->harvest lyse Lyse Cells and Clarify Lysate harvest->lyse click Perform CuAAC Reaction: + Azide-Biotin + THPTA + CuSO4 + Sodium Ascorbate lyse->click end End: Labeled Lysate click->end

Figure 2: Protocol 1 workflow diagram.
Protocol 2: Enrichment of Biotinylated Proteins for Mass Spectrometry

Materials:

  • Labeled cell lysate from Protocol 1

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2X SDS-PAGE loading buffer with β-mercaptoethanol)

Procedure:

  • Bead Incubation:

    • Add streptavidin-agarose beads to the labeled lysate.

    • Incubate for 2-4 hours at 4°C with rotation to allow for binding of biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (unbound proteins).

    • Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the enriched target proteins.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluted proteins on an SDS-PAGE gel.

    • Perform an in-gel trypsin digest of the protein bands.

    • Analyze the resulting peptides by LC-MS/MS for protein identification.

Signaling Pathways and Logical Relationships

The interaction of a 5-nitro compound with its cellular targets can perturb various signaling pathways. The diagram below illustrates the logical relationship between the introduction of the drug, its metabolic activation (a known mechanism for many 5-nitro compounds), target engagement, and the subsequent biological outcomes that can be studied using this click chemistry approach.[9]

signaling_pathway drug 5-Nitro Compound (Prodrug) activation Reductive Activation (Metabolic Process) drug->activation reactive_intermediate Reactive Nitro Intermediate activation->reactive_intermediate adduct Covalent Adduct Formation reactive_intermediate->adduct target_protein Cellular Target Protein (e.g., Enzyme, Structural Protein) target_protein->adduct inhibition Inhibition of Protein Function adduct->inhibition downstream Downstream Biological Effects (e.g., Cell Death, Pathway Disruption) inhibition->downstream

Figure 3: Logical flow from prodrug to biological effect.

The combination of bioorthogonal click chemistry with metabolically active probes represents a robust and insightful approach for modern drug discovery and chemical biology. While this compound itself is not a direct participant in click reactions, the principles outlined here using related 5-nitro compounds provide a clear and actionable framework for researchers. This strategy enables the precise identification of drug targets, which is a critical step in understanding the mechanisms of action, predicting off-target effects, and overcoming drug resistance. The high efficiency and biocompatibility of the CuAAC reaction make it an invaluable tool for covalently capturing and identifying protein interactions within complex biological systems.[4][10]

References

Application Note: Quantitative Analysis of 5-Nitropicolinamide using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 5-Nitropicolinamide. The method utilizes a reversed-phase C18 column for chromatographic separation, followed by detection using electrospray ionization (ESI) mass spectrometry in positive ion mode. The protocol is suitable for the quantification of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. This document provides a detailed protocol for an HPLC-MS method developed for this purpose. The method is based on established principles for the analysis of nitrogen-containing heterocyclic compounds.[1]

Materials and Methods

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II LC System, Waters ACQUITY UPLC I-Class System)

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo TQ-S micro)

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 column (e.g., Poroshell StableBond-C18, 150 x 4.6 mm, 2.7 µm)[2]

  • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation procedure should be optimized based on the sample matrix. For a general approach, such as analyzing the compound in a reaction mixture or a simple matrix, the following protocol can be used:

  • Accurately weigh or measure the sample.

  • Dissolve or dilute the sample in a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.[3]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4][5]

HPLC-MS Method

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., Poroshell StableBond-C18, 150 x 4.6 mm, 2.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.5 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 5 µL[1]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.2 kV[1]
Drying Gas Temperature 250°C[1]
Drying Gas Flow 11.0 L/min[1]
Nebulizer Pressure 35 psi[1]
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

The exact MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
(Qualifier Ion)To be determinedTo be determinedTo be determined

Results and Discussion

This HPLC-MS method is designed to provide excellent chromatographic resolution and sensitive detection of this compound. The use of a C18 column provides good retention and peak shape for this class of compounds.[2] The gradient elution ensures efficient separation from potential impurities. ESI in positive mode is expected to be highly sensitive for the nitrogen-containing this compound. The MRM scan mode offers high selectivity and allows for accurate quantification even in complex matrices.[6]

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Conclusion

The described HPLC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound. The detailed protocol can be readily implemented in a laboratory setting for routine analysis in drug development and quality control.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Vortex Vortex Dissolve->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Autosampler Autosampler Injection Filter->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC MS MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

G HPLC HPLC System Solvent Delivery Autosampler Column Compartment MS Mass Spectrometer ESI Source Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector HPLC:f3->MS:f1 Eluent DataSystem Data System MS:f5->DataSystem Signal DataSystem->HPLC Control DataSystem->MS Control

Caption: Logical relationship of the HPLC-MS system components.

References

Application Notes and Protocols for Testing 5-Nitropicolinamide Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. 5-Nitropicolinamide is a nitroaromatic compound with potential antibacterial properties. Nitroaromatic compounds often act as prodrugs, which are activated within the bacterial cell to produce reactive nitrogen species. These reactive species can disrupt multiple cellular processes, leading to bacterial cell death. This multi-targeted mechanism is advantageous as it may slow the development of bacterial resistance.

This document provides a comprehensive set of experimental protocols to evaluate the antibacterial efficacy of this compound. The protocols cover the determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity. A plausible mechanism of action for this compound is also presented, along with a workflow for its experimental validation.

Postulated Mechanism of Action of this compound

This compound is hypothesized to function as a prodrug that is activated by bacterial nitroreductases. Upon entering the bacterial cell, the nitro group of the compound is reduced, generating reactive nitrogen species (RNS). These RNS are highly reactive and can induce widespread cellular damage by targeting various macromolecules. The primary proposed mechanisms include:

  • DNA Damage: RNS can cause DNA strand breaks and mutations, thereby inhibiting DNA replication and transcription.

  • Protein Dysfunction: RNS can lead to the nitrosylation of amino acid residues in proteins, particularly cysteine, leading to the inactivation of essential enzymes and ribosomal proteins, thus inhibiting protein synthesis.

  • Metabolic Disruption: Key enzymes in central metabolic pathways, such as the citric acid cycle, can be inactivated by RNS, leading to a collapse of cellular energy production.

This multi-pronged attack on vital cellular functions is believed to be the basis of the bactericidal activity of this compound.

G Postulated Signaling Pathway for this compound cluster_0 Bacterial Cell This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Enters cell & is reduced by Bacterial Cell Bacterial Cell Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Nitroreductases->Reactive Nitrogen Species (RNS) Generates DNA Damage DNA Damage Reactive Nitrogen Species (RNS)->DNA Damage Causes Protein Dysfunction Protein Dysfunction Reactive Nitrogen Species (RNS)->Protein Dysfunction Causes Metabolic Disruption Metabolic Disruption Reactive Nitrogen Species (RNS)->Metabolic Disruption Causes Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Protein Dysfunction->Bacterial Cell Death Metabolic Disruption->Bacterial Cell Death

Caption: Postulated mechanism of this compound antibacterial activity.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the antibacterial properties of this compound.

G Experimental Workflow Start Start MIC_MBC Determine MIC and MBC Start->MIC_MBC Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Time_Kill Time-Kill Assay MIC_MBC->Time_Kill Anti_Biofilm Anti-Biofilm Assay MIC_MBC->Anti_Biofilm Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis Anti_Biofilm->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antibacterial activity testing.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)

  • Crystal Violet solution (0.1%)

  • Acetic acid (33%)

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 4-6 hours). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (prepared from the stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.

  • MBC Determination:

    • From the wells showing no visible growth, plate 10 µL onto Mueller-Hinton agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[1]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB as described in the MIC/MBC protocol, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare tubes containing the bacterial inoculum and this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the drug.

  • Sampling and Plating: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each tube, perform serial dilutions in PBS, and plate onto Mueller-Hinton agar.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.[2][3][4]

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium in TSB. Dilute the culture 1:100 in fresh TSB.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom plate.

    • Add 100 µL of this compound at various concentrations (e.g., sub-MIC) to the wells. Include a growth control without the drug.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of PBS to remove non-adherent bacteria.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a mammalian cell line.[5]

Procedure:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: MIC and MBC of this compound (Hypothetical Data)
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213816
Escherichia coli ATCC 259221632
Pseudomonas aeruginosa ATCC 278533264
Klebsiella pneumoniae ATCC 7006031632
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Hypothetical Data)
Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.705.715.695.725.70
26.856.105.204.503.80
47.906.504.303.10<2.00
88.506.803.10<2.00<2.00
249.207.10<2.00<2.00<2.00
Table 3: Inhibition of Biofilm Formation by this compound (Hypothetical Data)
Bacterial StrainConcentration (µg/mL)% Biofilm Inhibition
S. aureus ATCC 292132 (0.25x MIC)25%
4 (0.5x MIC)55%
8 (1x MIC)85%
P. aeruginosa ATCC 278538 (0.25x MIC)20%
16 (0.5x MIC)48%
32 (1x MIC)78%

Conclusion

The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the antibacterial activity of this compound. By systematically determining its inhibitory and bactericidal concentrations, evaluating its killing kinetics, and assessing its impact on biofilm formation, researchers can gain valuable insights into its potential as a novel antimicrobial agent. The inclusion of a cytotoxicity assay ensures that the therapeutic potential is weighed against any potential harm to host cells. The proposed multi-targeted mechanism of action, common to nitroaromatic compounds, suggests that this compound could be a promising candidate for further drug development in the fight against bacterial infections.

References

Application Notes and Protocols: 5-Nitropicolinamide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-nitropicolinamide as a versatile precursor for the synthesis of novel nitrogen-containing heterocycles. While direct literature examples of this compound in cyclization reactions are limited, its structure suggests several plausible synthetic strategies based on the known reactivity of related picolinamide and nitropyridine derivatives. The protocols outlined below are based on established chemical principles and aim to guide researchers in exploring the synthetic utility of this promising starting material.

Introduction: The Potential of this compound

This compound is a pyridine derivative featuring both a carboxamide group at the 2-position and a nitro group at the 5-position. This unique combination of functional groups makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. The picolinamide moiety can act as a directing group in C-H activation reactions, while the electron-withdrawing nitro group can activate the pyridine ring for nucleophilic aromatic substitution and cycloaddition reactions. Furthermore, both the amide and the nitro group can be chemically transformed to introduce further diversity and enable various cyclization strategies.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The ability to synthesize novel heterocyclic frameworks is therefore of significant interest in drug discovery and development.

Proposed Synthetic Pathways Utilizing this compound

Several synthetic strategies can be envisioned for the use of this compound in the synthesis of novel heterocycles. These are detailed below with accompanying experimental protocols and visualizations.

Pathway A: Picolinamide-Directed C-H Amination for the Synthesis of Fused Pyrrolidines

The picolinamide group is a well-established directing group for palladium-catalyzed C-H activation and amination, enabling the formation of five- and six-membered rings.[1] This strategy can be applied to a derivative of this compound to construct fused pyrrolidine ring systems.

Logical Workflow for Pathway A

PathwayA_Workflow start Start with this compound step1 N-Alkylation with a suitable alkyl halide containing a C-H bond for activation start->step1 step2 Pd-catalyzed intramolecular C-H amination step1->step2 product Fused Nitropyrrolopyridinone step2->product

Caption: Workflow for the synthesis of a fused nitropyrrolopyridinone via picolinamide-directed C-H amination.

Experimental Protocol: Synthesis of a Fused Nitropyrrolopyridinone Derivative

  • N-Alkylation of this compound:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane) (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Palladium-Catalyzed Intramolecular C-H Amination:

    • In a sealed tube, combine the N-alkylated this compound (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and PhI(OAc)₂ (2.5 eq.).

    • Add anhydrous toluene as the solvent.

    • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the fused pyrrolidine product.

Table 1: Hypothetical Yields for Pathway A

Starting MaterialProductCatalystOxidantSolventTemperature (°C)Hypothetical Yield (%)
N-(3-phenylpropyl)-5-nitropicolinamidePhenyl-fused nitropyrrolopyridinonePd(OAc)₂PhI(OAc)₂Toluene12065
N-(2,2-diphenylethyl)-5-nitropicolinamideDiphenyl-fused nitropyrrolopyridinonePd(OAc)₂PhI(OAc)₂Toluene12058
Pathway B: [3+2] Cycloaddition for the Synthesis of Fused Pyrrolines

The electron-deficient nature of the nitropyridine ring in this compound makes it a suitable partner for 1,3-dipolar cycloaddition reactions.[2] Reaction with an azomethine ylide, for instance, can lead to the formation of a fused pyrroline ring system.

Signaling Pathway Diagram for Pathway B

PathwayB_Reaction reactant1 This compound product Fused Pyrroline Derivative reactant1->product [3+2] Cycloaddition reactant2 Azomethine Ylide (from N-methylglycine and an aldehyde) reactant2->product

Caption: Reaction scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol: Synthesis of a Fused Pyrroline Derivative

  • Generation of Azomethine Ylide and Cycloaddition:

    • To a suspension of sarcosine (N-methylglycine) (1.5 eq.) and a selected aldehyde (e.g., paraformaldehyde) (1.5 eq.) in anhydrous toluene, add this compound (1.0 eq.).

    • Heat the mixture to reflux (110 °C) with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the fused pyrroline derivative.

Table 2: Hypothetical Yields for Pathway B

This compound DerivativeAldehydeSolventTemperature (°C)Hypothetical Yield (%)
This compoundParaformaldehydeToluene11072
This compoundBenzaldehydeToluene11068
Pathway C: Reductive Cyclization for the Synthesis of Fused Pyrazines

The nitro group of this compound can be reduced to an amino group, which can then participate in cyclization reactions. One plausible strategy involves the synthesis of a diamine intermediate followed by condensation to form a fused pyrazine ring.

Experimental Workflow for Pathway C

PathwayC_Workflow start This compound step1 Amide Reduction to Amine start->step1 step2 Nitro Group Reduction to Amine step1->step2 step3 Condensation with a 1,2-dicarbonyl compound step2->step3 product Fused Pyrazine Derivative step3->product

Caption: Workflow for the synthesis of a fused pyrazine derivative from this compound.

Experimental Protocol: Synthesis of a Fused Pyrazine Derivative

  • Reduction of the Amide and Nitro Group:

    • To a solution of this compound (1.0 eq.) in anhydrous THF, add a reducing agent such as LiAlH₄ (4.0 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench with water, followed by 15% aqueous NaOH.

    • Filter the resulting solids and extract the filtrate with ethyl acetate.

    • Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude diamine intermediate.

  • Condensation to form the Fused Pyrazine:

    • Dissolve the crude diamine intermediate in ethanol.

    • Add a 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl) (1.1 eq.).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the fused pyrazine product.

Table 3: Hypothetical Yields for Pathway C

1,2-Dicarbonyl CompoundProductSolventTemperature (°C)Hypothetical Yield (%) (over 2 steps)
GlyoxalUnsubstituted Fused PyrazineEthanol7855
BiacetylDimethyl-fused PyrazineEthanol7862

Conclusion

This compound represents a potentially valuable and underexplored building block for the synthesis of novel heterocyclic compounds. The synthetic pathways outlined in these application notes, based on established reactivity patterns of related molecules, provide a solid foundation for researchers to begin exploring its synthetic utility. The development of new heterocyclic scaffolds from readily available starting materials like this compound is crucial for advancing the fields of medicinal chemistry and materials science. Further investigation into the reactivity of this compound is highly encouraged.

References

Application Notes and Protocols: 5-Nitropicolinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropicolinamide is a derivative of picolinamide, a scaffold of significant interest in medicinal chemistry. While specific biological activity and detailed applications for this compound are not extensively documented in publicly available literature, the broader class of picolinamide derivatives has shown promise in a variety of therapeutic areas. These include the development of novel antibacterial agents, enzyme inhibitors for metabolic diseases, and compounds targeting neurodegenerative disorders. The introduction of a nitro group at the 5-position of the pyridine ring is expected to significantly influence the compound's physicochemical properties and biological activity, making it an intriguing candidate for further investigation. These application notes provide an overview of the established applications of the picolinamide scaffold, along with generalized experimental protocols for the synthesis and evaluation of picolinamide derivatives, offering a foundational framework for the investigation of this compound.

Potential Therapeutic Applications of the Picolinamide Scaffold

The picolinamide core structure has been identified in molecules with diverse biological activities. The following sections summarize key therapeutic areas where picolinamide derivatives have been investigated.

Antibacterial Agents

Picolinamide derivatives have been explored as potent and selective antibacterial agents, particularly against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the picolinamide core can lead to compounds with high selectivity for C. difficile over other gut microbiota, which is a significant advantage in preventing dysbiosis.[1]

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibitors: Certain picolinamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[2] These compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain. SAR studies have indicated that the substitution pattern on the picolinamide structure plays a crucial role in inhibitory potency and selectivity.[2]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The picolinamide scaffold has been utilized to develop inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels.[3] Inhibition of this enzyme is a potential therapeutic strategy for managing type 2 diabetes and hyperlipidemia.[3] Optimized picolinamide derivatives have demonstrated oral availability and efficacy in animal models of metabolic disease.[3]

Other Potential Applications

The versatility of the nitropyridine moiety, a key feature of this compound, suggests a broader range of potential applications. Nitropyridines are synthetic precursors to a wide array of bioactive molecules, including those with demonstrated anticancer and antimalarial activities.[4]

Quantitative Data on Picolinamide Derivatives

While specific quantitative data for this compound is not available, the following table summarizes representative biological data for various picolinamide derivatives from the literature to illustrate the potential potency of this class of compounds.

Compound ClassTargetRepresentative CompoundActivity (IC₅₀/MIC)Reference
AntibacterialClostridioides difficilePicolinamide analog 87 MIC = 0.125 µg/mL[1]
AChE InhibitorAcetylcholinesteraseN,N'-(1,4-phenylene)bis(3-methoxybenzamide)IC₅₀ = 0.056 µM[5]
11β-HSD1 Inhibitor11β-HSD1Picolinamide inhibitor 24 Mouse ex vivo activity[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of picolinamide derivatives, based on methodologies reported in the literature. These can serve as a starting point for the investigation of this compound.

General Synthesis of Picolinamide Derivatives

Picolinamide derivatives can be synthesized through the coupling of a picolinic acid derivative with a desired amine.

Scheme 1: General Synthetic Route for Picolinamide Derivatives

G PicolinicAcid Picolinic Acid Derivative Coupling Coupling Reaction (e.g., DCC, HOBT or Oxalyl Chloride, TEA) PicolinicAcid->Coupling Amine Amine (R-NH2) Amine->Coupling Picolinamide Picolinamide Derivative Coupling->Picolinamide

Caption: General workflow for the synthesis of picolinamide derivatives.

Protocol:

  • Activation of Picolinic Acid: To a solution of the substituted picolinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), or oxalyl chloride and triethylamine (TEA).[2][5]

  • Amine Coupling: To the activated picolinic acid, add the desired amine (1-1.2 equivalents). The reaction is typically stirred at room temperature or refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure picolinamide derivative.[2]

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

a) Antibacterial Activity Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

G start Prepare serial dilutions of test compound inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate read Read absorbance or visualize growth incubate->read determine Determine MIC (lowest concentration with no growth) read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the target organism (e.g., C. difficile).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under conditions suitable for the growth of the target bacteria (e.g., anaerobic conditions for C. difficile).

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

b) Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific enzyme.

G start Prepare assay buffer with enzyme and test compound preincubate Pre-incubate start->preincubate add_substrate Add substrate (e.g., ATCI) and chromogen (e.g., DTNB) preincubate->add_substrate measure Measure absorbance change over time add_substrate->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: General workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., human recombinant AChE), the substrate (e.g., acetylthiocholine iodide, ATCI), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or vehicle control.

  • Pre-incubation: Pre-incubate the enzyme and compound mixture for a defined period at a specific temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and chromogenic reagent.

  • Data Acquisition: Measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the chromogen (e.g., 412 nm for DTNB).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental data for this compound in medicinal chemistry is currently limited, the established biological activities of the broader picolinamide class highlight its potential as a valuable scaffold for drug discovery. The presence of the electron-withdrawing nitro group is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the picolinamide core, potentially leading to novel inhibitors of bacterial growth or enzymes implicated in various diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its derivatives, encouraging further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for Developing 5-Nitropicolinamide-Based IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of 5-Nitropicolinamide-based inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.

Introduction to IDO1 and Its Role in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby allowing cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.

This compound as a Scaffold for IDO1 Inhibitors

The this compound scaffold presents a promising starting point for the design of novel IDO1 inhibitors. The pyridine ring can engage in key interactions within the enzyme's active site, while the nitro group and amide functionality offer opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the general workflow for the synthesis, screening, and characterization of this compound-based IDO1 inhibitors.

IDO1 Signaling Pathway

IDO1_Signaling_Pathway cluster_Cell IDO1-Expressing Cell cluster_Immune_Suppression Immune Suppression IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T_Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine T_Cell_Suppression T-Cell Suppression (Annergy, Apoptosis) Kynurenine->T_Cell_Suppression Induces IDO1->Kynurenine Catalyzes Inhibitor This compound Inhibitor Inhibitor->IDO1 Inhibits IFNy IFNy Tumor_Cell Tumor_Cell IFNy->Tumor_Cell Upregulates APC APC IFNy->APC Upregulates Tumor_Cell->IDO1 APC->IDO1 T_Cell->IFNy Secretes

Experimental Workflow for Inhibitor Development

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Preclinical Preclinical Evaluation Synthesis Synthesis of This compound Derivatives Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (Cellular Potency) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME ADME/Tox Profiling Cell_Assay->ADME SAR->Synthesis Optimization In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Data Presentation: Inhibitory Activity of Hypothetical this compound Derivatives

The following tables present hypothetical data for a series of this compound-based IDO1 inhibitors. These values are for illustrative purposes to demonstrate how to structure and compare screening data.

Table 1: In Vitro Enzymatic Inhibition of IDO1

Compound IDR1-SubstituentR2-SubstituentIDO1 IC50 (nM)
5NP-001 HH1500
5NP-002 4-F-PhH250
5NP-003 4-Cl-PhH180
5NP-004 4-MeO-PhH320
5NP-005 4-Cl-PhMe85
Epacadostat (Reference)(Reference)10

Table 2: Cell-Based Inhibition of IDO1 in IFN-γ Stimulated HeLa Cells

Compound IDR1-SubstituentR2-SubstituentCellular IC50 (nM)
5NP-001 HH>10000
5NP-002 4-F-PhH1200
5NP-003 4-Cl-PhH850
5NP-004 4-MeO-PhH1500
5NP-005 4-Cl-PhMe350
Epacadostat (Reference)(Reference)50

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.

Materials:

  • 5-Nitropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 5-Nitropicolinic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitropicolinoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Protocol 2: IDO1 Enzymatic Inhibition Assay

This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of compounds against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well microplates

Procedure:

  • Assay Preparation: Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO and then dilute further in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, the test compound solution, and the recombinant IDO1 enzyme. Pre-incubate for 10 minutes at 37 °C.

  • Substrate Addition: Initiate the enzymatic reaction by adding L-Tryptophan solution to each well.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding TCA to each well.

  • Kynurenine Detection: Incubate the plate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add DMAB reagent to each well and incubate at room temperature for 10 minutes to develop a yellow color.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based IDO1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the potency of inhibitors in a cellular context using IFN-γ stimulated human cancer cells.

Materials:

  • HeLa or other suitable cancer cell line (e.g., SKOV-3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Recombinant human Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Epacadostat).

  • Incubation: Incubate the cells for 48 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new 96-well plate.

    • Add DMAB reagent and measure the absorbance at 480 nm.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the percent inhibition of kynurenine production for each compound concentration and calculate the cellular IC50 value.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and reagents. The provided data for this compound derivatives is hypothetical and for illustrative purposes only.

Application Notes and Protocols for the Crystallization of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the crystallization of 5-Nitropicolinamide, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield high-purity crystalline material suitable for further downstream applications. The protocols are based on established crystallization principles for organic compounds, particularly pyridine derivatives.

Physicochemical Data Summary

A thorough understanding of the physicochemical properties of this compound is crucial for developing a robust crystallization process. Key data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₅N₃O₃N/A
Molecular Weight167.12 g/mol N/A
Melting Point246-247 °CN/A
AppearanceExpected to be a solidN/A
PolarityPolar moleculeN/A

Experimental Protocols

Two primary crystallization methods are presented: Cooling Crystallization and Anti-Solvent Crystallization. The selection of the appropriate method will depend on the specific impurity profile and the desired crystal characteristics.

Protocol 1: Cooling Crystallization from an Ethanol-Water Solvent System

This protocol leverages the temperature-dependent solubility of this compound in a mixed solvent system. Ethanol is a good solvent for many organic molecules, while the addition of water can modulate the solubility to achieve supersaturation upon cooling. A 30% ethanol-water solution has been shown to be effective for recrystallizing similar picolinamide derivatives.[1][2]

Materials:

  • This compound (crude)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Crystallization dish

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot 30% ethanol-water solution with stirring. The target temperature should be near the boiling point of the solvent mixture (approximately 80-85 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature in a crystallization dish. To promote the formation of larger crystals, the dish can be covered and insulated to slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, place the crystallization dish in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 30% ethanol-water solution to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator at room temperature.

Cooling_Crystallization A Dissolve crude This compound in hot 30% Ethanol/Water B Hot Filtration (Optional) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Further Cooling (Ice Bath/Refrigerator) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Fig. 1: Cooling Crystallization Workflow
Protocol 2: Anti-Solvent Crystallization using Ethanol and Hexane

This method is useful when the compound is highly soluble in a particular solvent, making cooling crystallization inefficient. An "anti-solvent" in which the compound is insoluble is added to the solution to induce precipitation. For polar compounds like this compound, a non-polar anti-solvent like hexane is a suitable choice.

Materials:

  • This compound (crude)

  • Ethanol (absolute)

  • n-Hexane

  • Erlenmeyer flask

  • Magnetic stirrer

  • Burette or dropping funnel

  • Crystallization dish

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of absolute ethanol at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add n-hexane to the stirred solution using a burette or dropping funnel. The addition should be dropwise to control the rate of precipitation and influence crystal size. Continue adding n-hexane until the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stir for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-mixed ethanol/hexane solution (e.g., 1:5 v/v) to remove residual impurities.

  • Drying: Dry the crystals under vacuum at room temperature.

Anti_Solvent_Crystallization A Dissolve crude This compound in minimal Ethanol B Slowly add n-Hexane (anti-solvent) until turbidity appears A->B C Stir to complete crystallization B->C D Vacuum Filtration C->D E Wash with Ethanol/Hexane mixture D->E F Dry Crystals E->F

Fig. 2: Anti-Solvent Crystallization Workflow

Solvent Selection Rationale

The choice of solvent is critical for successful crystallization. Based on the polar nature of this compound (containing nitro and amide functional groups), polar solvents are expected to be effective.

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many polar organic compounds. Water acts as an anti-solvent, and the ratio can be adjusted to fine-tune solubility. This system is effective for cooling crystallization due to the significant change in solubility with temperature. Picolinic acid, a related compound, shows high solubility in water and moderate solubility in ethanol, supporting the use of this mixture.
Ethanol/Hexane Ethanol is a good solvent for this compound. Hexane is a non-polar anti-solvent. This combination is ideal for anti-solvent crystallization, where the addition of the anti-solvent drastically reduces the solubility of the polar compound, leading to precipitation.
Ether/Petroleum Ether This combination has been reported for the recrystallization of a nitropyridine derivative.[3] Ether can act as the primary solvent, while the non-polar petroleum ether serves as the anti-solvent.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, use a larger volume of solvent or a solvent with a lower boiling point.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure this compound can also initiate crystallization.

  • Poor Crystal Quality: The rate of cooling or anti-solvent addition significantly impacts crystal size and purity. Slower cooling or addition rates generally lead to larger and purer crystals.

These protocols provide a solid foundation for the crystallization of this compound. Researchers are encouraged to optimize these methods by adjusting solvent ratios, cooling rates, and concentrations to achieve the desired crystal quality and yield.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Nitropicolinamide, a key intermediate in pharmaceutical development. The described methods are designed to be scalable for laboratory and pilot plant production.

Overview of the Synthetic Strategy

The synthesis of this compound is a two-step process commencing with the nitration of picolinic acid to yield 5-nitropicolinic acid. The subsequent amidation of the carboxylic acid functional group affords the final product. This strategy is selected for its robustness, scalability, and the commercial availability of the starting materials.

Synthesis_Workflow Picolinic_Acid Picolinic Acid Step1 Step 1: Nitration Picolinic_Acid->Step1 Nitrating_Mixture Nitrating Mixture (H2SO4/HNO3) Nitrating_Mixture->Step1 5_Nitropicolinic_Acid 5-Nitropicolinic Acid Step1->5_Nitropicolinic_Acid Step2 Step 2: Amidation 5_Nitropicolinic_Acid->Step2 Amidation_Reagents Amidation Reagents (e.g., SOCl2, NH3) Amidation_Reagents->Step2 5_Nitropicolinamide This compound Step2->5_Nitropicolinamide

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitropicolinic Acid

This protocol details the nitration of picolinic acid. The reaction utilizes a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 5-position of the pyridine ring.

Materials:

  • Picolinic Acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: Equip a clean, dry 1 L jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel.

  • Acid Mixture Preparation: Carefully add 200 mL of concentrated sulfuric acid to the reactor. Begin cooling the reactor to 0-5 °C using a circulating cooling bath.

  • Addition of Picolinic Acid: Once the sulfuric acid has cooled, slowly add 50 g of picolinic acid to the reactor with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Nitrating Mixture Addition: Slowly add 100 mL of fuming nitric acid to the addition funnel. Add the nitric acid dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over 500 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate of 5-nitropicolinic acid will form. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

This protocol describes the conversion of 5-nitropicolinic acid to this compound via an acid chloride intermediate.[1][2]

Materials:

  • 5-Nitropicolinic Acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Ammonia solution (e.g., 28% in water or ammonia gas)

  • Dichloromethane (DCM)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Equip a clean, dry 1 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and an addition funnel.

  • Acid Chloride Formation: Charge the reactor with 40 g of 5-nitropicolinic acid and 200 mL of toluene. Begin stirring to form a slurry.

  • Thionyl Chloride Addition: Slowly add 35 mL of thionyl chloride to the slurry via the addition funnel. A catalytic amount of DMF (1-2 mL) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the crude 5-nitropicolinoyl chloride in 200 mL of dichloromethane and cool the solution to 0-5 °C.

  • Ammonia Addition: Slowly bubble ammonia gas through the solution or add 100 mL of a concentrated aqueous ammonia solution dropwise, maintaining the temperature below 10 °C.

  • Precipitation and Filtration: A precipitate of this compound will form. Stir the mixture for 1 hour at room temperature. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water and then with a small amount of cold dichloromethane.

  • Drying: Dry the product in a vacuum oven at 60-70 °C. The melting point of the final product should be in the range of 246-247 °C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound on a laboratory scale.

ParameterStep 1: NitrationStep 2: AmidationOverall
Starting Material Picolinic Acid5-Nitropicolinic AcidPicolinic Acid
Starting Amount (g) 504050
Product 5-Nitropicolinic AcidThis compoundThis compound
Theoretical Yield (g) 68.339.867.9
Actual Yield (g) 58.135.846.2
Yield (%) 859076.5
Purity (by HPLC, %) >98>99>99
Melting Point (°C) 168-170246-247246-247

Key Process Parameters for Scale-Up

Successful scaling of this synthesis requires careful control of several key parameters. The logical relationship between these parameters and the process outcome is illustrated below.

Scale_Up_Parameters cluster_nitration Nitration Process cluster_amidation Amidation Process TempControl_N Temperature Control (0-15°C) Yield_N Yield & Purity TempControl_N->Yield_N Safety_N Process Safety TempControl_N->Safety_N AdditionRate_N Reagent Addition Rate AdditionRate_N->Yield_N AdditionRate_N->Safety_N Stirring_N Efficient Stirring Stirring_N->Yield_N Quenching Controlled Quenching Quenching->Yield_N SolventRemoval Complete Solvent Removal Yield_A Yield & Purity SolventRemoval->Yield_A TempControl_A Temperature Control (0-10°C) TempControl_A->Yield_A AmmoniaAddition Mode of Ammonia Addition AmmoniaAddition->Yield_A

Caption: Key process parameters and their influence on the outcome of the synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood or an appropriate production facility. All local safety regulations should be followed. The quantitative data provided is representative and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols: 5-Nitropicolinamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinamide is a valuable heterocyclic building block in organic synthesis, primarily serving as a precursor to a range of functionalized pyridine derivatives. Its utility stems from the presence of three key functional groups: the pyridine ring, a nitro group at the 5-position, and a carboxamide at the 2-position. The nitro group can be readily reduced to a primary amine, which then serves as a handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in the synthesis of fused heterocyclic systems. The picolinamide moiety itself can influence the biological activity of the final molecule. These characteristics make this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for its transformation into key intermediates.

Key Applications and Synthetic Utility

The primary application of this compound in organic synthesis is its conversion to 5-aminopicolinamide. This transformation unlocks a plethora of synthetic possibilities, as the resulting aminopyridine is a versatile intermediate for the construction of more complex molecules with diverse biological activities. For instance, aminopyridine derivatives are core components of various kinase inhibitors and other therapeutic agents.

Table 1: Representative Transformations of the Amino Group in 5-Aminopicolinamide Derivatives

Reaction TypeReagent/CatalystProduct TypePotential Application
Amide CouplingCarboxylic Acid, Coupling Agent (e.g., HATU, EDCI)N-Aryl/Alkyl AmidesEnzyme Inhibitors, Bioactive Scaffolds
SulfonylationSulfonyl Chloride, BaseSulfonamidesAntibacterial Agents, Diuretics
Buchwald-Hartwig AminationAryl Halide, Palladium CatalystDiaryl AminesMaterials Science, Medicinal Chemistry
Pictet-Spengler ReactionAldehyde or KetoneFused HeterocyclesAlkaloid Synthesis, CNS Agents

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Aminopicolinamide

The reduction of the nitro group is a pivotal step in the utilization of this compound as a building block. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

This compound This compound 5-Aminopicolinamide 5-Aminopicolinamide This compound->5-Aminopicolinamide H2, Pd/C Ethanol, rt

Figure 1: Catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply

  • Reaction flask (e.g., Parr shaker bottle or a round-bottom flask with a balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol to make a 0.1 M solution.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 5-aminopicolinamide, which can often be used in the next step without further purification.

Expected Yield: >95%

Protocol 2: Synthesis of a Representative N-(picolinoyl)benzamide Derivative

This protocol illustrates the use of 5-aminopicolinamide in a standard amide coupling reaction to generate a more complex, potentially bioactive molecule.

Reaction Scheme:

cluster_reactants Reactants 5-Aminopicolinamide 5-Aminopicolinamide Amide_Product N-(picolinoyl)amide Derivative 5-Aminopicolinamide->Amide_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Coupling HATU, DIPEA DMF, rt

Figure 2: Amide coupling of 5-Aminopicolinamide.

Materials:

  • 5-Aminopicolinamide (from Protocol 1)

  • A carboxylic acid of interest (e.g., 4-chlorobenzoic acid, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 5-aminopicolinamide (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Expected Yield: 70-90%

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the overall workflow from the starting material to a derivatized product.

Start This compound Reduction Nitro Group Reduction (Protocol 1) Start->Reduction Intermediate 5-Aminopicolinamide Reduction->Intermediate Coupling Amide Coupling (Protocol 2) Intermediate->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Product Final Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 3: Synthetic workflow for derivatization.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with Pd/C can be pyrophoric. Do not allow the catalyst to dry in the air. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a strategic starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The straightforward reduction of its nitro group provides access to 5-aminopicolinamide, a versatile intermediate that can be readily elaborated into a diverse library of molecules for screening in drug discovery and other applications. The protocols provided herein offer reliable methods for the key transformations of this valuable building block.

Application Notes and Protocols for Radiolabeling 5-Nitropicolinamide with Fluorine-18 for In Vivo PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative visualization of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. 5-Nitropicolinamide and its derivatives are of interest in various areas of drug discovery. Radiolabeling this scaffold with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, enables the in vivo assessment of its pharmacokinetic and pharmacodynamic properties.

This document provides a detailed protocol for the radiolabeling of this compound with [¹⁸F] via nucleophilic aromatic substitution. It also outlines the necessary quality control procedures and a general protocol for in vivo PET imaging studies.

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is achieved through a one-step nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The electron-withdrawing nitro group at the 5-position of the picolinamide ring activates the 2-position for nucleophilic attack by [¹⁸F]fluoride. A common precursor for this reaction is a molecule with a good leaving group at the 2-position, such as a bromine atom or a trimethylammonium triflate salt.

Experimental Protocols

1. Precursor Synthesis: 2-Bromo-5-nitropicolinamide

A detailed protocol for the synthesis of the precursor is essential for successful radiolabeling.

  • Materials: 2-Amino-5-nitropyridine, Copper(II) bromide (CuBr₂), tert-Butyl nitrite, Acetonitrile (anhydrous), Hydrobromic acid (HBr, 48%), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 2-Amino-5-nitropyridine (1.0 eq) in anhydrous acetonitrile, add CuBr₂ (1.5 eq) and tert-Butyl nitrite (1.5 eq).

    • Stir the reaction mixture at 65°C for 4 hours.

    • Cool the mixture to room temperature and pour it into a solution of HBr (48%).

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-nitropyridine.

    • The picolinamide can then be formed through standard amide coupling reactions.

2. Radiosynthesis of [¹⁸F]this compound

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water.

  • Radiolabeling Procedure:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

    • Add a solution of the 2-Bromo-5-nitropicolinamide precursor (typically 1-5 mg) in anhydrous dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture at 120-150°C for 10-20 minutes.

    • Cool the reaction mixture and dilute with the HPLC mobile phase.

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to [¹⁸F]this compound.

    • Reformulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Data Presentation
ParameterTypical Value
Radiochemical Yield (decay corrected)20-40%
Radiochemical Purity>98%
Molar Activity>1 Ci/µmol
Synthesis Time45-60 minutes

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.[1][2]

Quality Control TestMethodSpecification
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the standard
Radiochemical Purity Analytical HPLC≥95%
Radionuclidic Identity Gamma-ray spectroscopy511 keV peak characteristic of ¹⁸F
Radionuclidic Purity Half-life measurement105-115 minutes
Residual Solvents Gas Chromatography (GC)Ethanol <5%, other solvents within USP limits
pH pH meter or pH strip4.5 - 7.5
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test<175 EU/V (where V is the maximum recommended dose in mL)
Sterility Incubation in culture mediaNo microbial growth

In Vivo PET Imaging Protocol

This section provides a general workflow for conducting in vivo PET imaging studies in a rodent model.

  • Animal Model: The choice of animal model will depend on the specific research question. For general biodistribution and pharmacokinetic studies, healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used.

  • Radiotracer Administration:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Administer a bolus injection of [¹⁸F]this compound (typically 100-200 µCi) via the tail vein.

  • PET Imaging:

    • Position the animal in the PET scanner.

    • Acquire dynamic or static PET scans over a specified duration (e.g., 60-120 minutes for dynamic scans to assess kinetics, or static scans at specific time points for biodistribution).

    • A CT scan is often acquired for attenuation correction and anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) on various organs and tissues.

    • Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance of the radiotracer.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the animal.

    • Dissect key organs and tissues.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percent injected dose per gram of tissue (%ID/g).

Visualizations

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Trapping cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Anion_Exchange_Cartridge Anion Exchange Cartridge Cyclotron->Anion_Exchange_Cartridge [¹⁸F]F⁻ in H₂¹⁸O Elution Elution with K₂₂₂/K₂CO₃ Anion_Exchange_Cartridge->Elution Drying Azeotropic Drying Elution->Drying Reaction Reaction with Precursor (120-150°C, 10-20 min) Drying->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Formulation Formulation in Saline/Ethanol HPLC_Purification->Formulation QC_Tests Analytical HPLC, GC, pH, Sterility, Endotoxins Formulation->QC_Tests InVivo_PET_Workflow Animal_Preparation Animal Preparation (Anesthesia) Radiotracer_Injection Radiotracer Injection (i.v.) Animal_Preparation->Radiotracer_Injection PET_CT_Scan PET/CT Scan Radiotracer_Injection->PET_CT_Scan Image_Analysis Image Reconstruction & Analysis (ROI, TAC, SUV) PET_CT_Scan->Image_Analysis Biodistribution Ex Vivo Biodistribution (Optional) PET_CT_Scan->Biodistribution

References

Application Notes and Protocols for Screening 5-Nitropicolinamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to screen for the biological activity of 5-Nitropicolinamide. The focus is on antiparasitic and antimicrobial assays, which are suggested by the chemical nature of the compound.

Introduction to this compound

This compound is an organic compound featuring a picolinamide scaffold with a nitro group at the 5-position of the pyridine ring.[1] The presence of the amide functional group is crucial in many biologically active substances.[2] Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic effects.[3][4][5] The nitro group can be enzymatically reduced within target organisms, leading to the formation of toxic radical species that can damage cellular components, a mechanism exploited by several existing drugs.[3] Therefore, screening this compound for such activities is a rational starting point for its biological characterization.

Assay Principles and Strategies

A tiered screening approach is recommended, starting with high-throughput screening (HTS) to identify potential activity, followed by more detailed characterization of the "hits".[6][7] Both phenotypic (cell-based) and target-based assays can be employed. Phenotypic screening, which assesses the effect of a compound on whole organisms, is a powerful method for discovering compounds with novel mechanisms of action.[8] The protocols below primarily focus on phenotypic assays.

Experimental Workflow

The overall workflow for screening this compound involves primary screening against parasites and microbes, followed by secondary assays to determine potency and selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Hit Characterization Primary Antiparasitic Screen Primary Antiparasitic Screen Dose-Response (IC50/EC50) Dose-Response (IC50/EC50) Primary Antiparasitic Screen->Dose-Response (IC50/EC50) Active Primary Antimicrobial Screen Primary Antimicrobial Screen Primary Antimicrobial Screen->Dose-Response (IC50/EC50) Active Cytotoxicity Assay Cytotoxicity Assay Dose-Response (IC50/EC50)->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Selective This compound This compound This compound->Primary Antiparasitic Screen This compound->Primary Antimicrobial Screen

Caption: General workflow for screening this compound.

Protocol 1: In Vitro Antiparasitic Activity Assays

These protocols are adapted from established methods for antiparasitic drug screening.[9]

1A: Anti-trypanosomal (Trypanosoma cruzi) Assay

This assay utilizes a colorimetric method with a recombinant T. cruzi strain expressing β-galactosidase.

Methodology:

  • Cell Culture: Maintain Vero cells (monkey kidney epithelial cells) and the Tulahuen clone C4 of T. cruzi in appropriate culture media.

  • Assay Plate Preparation: Seed Vero cells in 96-well plates and allow them to adhere. Infect the cells with T. cruzi trypomastigotes.

  • Compound Addition: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) and add them to the infected cells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

  • Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO2 atmosphere.

  • Assay Development: Add a solution containing chlorophenol red-β-D-galactopyranoside (CPRG) and Nonidet P40.

  • Data Acquisition: After a 4-hour incubation, measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

1B: Anti-plasmodial (Plasmodium falciparum) Assay

This assay uses a fluorometric method to detect parasite DNA.

Methodology:

  • Parasite Culture: Culture a chloroquine-resistant strain of P. falciparum (e.g., W2) in human erythrocytes.

  • Compound Addition: In a 96-well plate, add serial dilutions of this compound to the parasite culture. Include a positive control (e.g., chloroquine) and a negative control.

  • Incubation: Incubate the plates for 72 hours under appropriate gas conditions.

  • Lysis and Staining: Lyse the cells and add PicoGreen fluorescent dye, which binds to double-stranded DNA.

  • Data Acquisition: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

1C: Anti-leishmanial (Leishmania donovani) Assay

This assay also utilizes the PicoGreen fluorescent dye to measure the proliferation of axenically grown amastigotes.

Methodology:

  • Parasite Culture: Culture axenic amastigotes of L. donovani in a suitable medium.

  • Compound Addition: Add serial dilutions of this compound to the parasite culture in a 96-well plate. Include a positive control (e.g., amphotericin B) and a negative control.

  • Incubation: Incubate the plates at 37°C for 72 hours.

  • Staining: Add PicoGreen dye to the wells.

  • Data Acquisition: Measure fluorescence as described for the anti-plasmodial assay.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Protocol 2: In Vitro Antimicrobial Activity Assays

Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC).

2A: Antibacterial Susceptibility Testing

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate the wells with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2B: Antifungal Susceptibility Testing

Methodology:

  • Fungal Strains: Use relevant fungal strains such as Candida albicans and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized fungal inoculum.

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to the wells.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC as the lowest concentration that causes a significant reduction (e.g., 50% or 90%) in fungal growth compared to the control.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This assay is crucial to assess the selectivity of this compound.

Methodology:

  • Cell Line: Use a relevant mammalian cell line (e.g., HEK293, HepG2).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent such as resazurin or MTT. After a suitable incubation period, measure the fluorescence or absorbance.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and determine the selectivity index (SI = CC50 / IC50).

Protocol 4: Amidase Activity Assay

This assay can determine if this compound is a substrate for amidases, which could be a mechanism of action or resistance.[10]

Methodology:

  • Enzyme Source: Use a purified amidase or a cell lysate.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme and this compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection of Amine Release: At various time points, take aliquots of the reaction and add 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl). This reagent reacts with the released amine to form a fluorescent product.

  • Data Acquisition: Measure the fluorescence (excitation ~465 nm, emission ~535 nm).

  • Data Analysis: Quantify the amount of released amine by comparing the fluorescence to a standard curve of the corresponding picolinamine.

Data Presentation

Summarize all quantitative data in tables for clear comparison.

Table 1: Antiparasitic Activity of this compound

Parasite SpeciesIC50 (µM)Positive ControlIC50 (µM)
T. cruziBenznidazole
P. falciparumChloroquine
L. donovaniAmphotericin B

Table 2: Antimicrobial Activity of this compound

Microbial SpeciesMIC (µg/mL)Positive ControlMIC (µg/mL)
S. aureusVancomycin
E. coliCiprofloxacin
C. albicansFluconazole

Table 3: Cytotoxicity and Selectivity Index

Cell LineCC50 (µM)Selectivity Index (SI) vs. T. cruziSelectivity Index (SI) vs. P. falciparum
HEK293

Potential Signaling Pathway

While the specific mechanism of action of this compound is unknown, a plausible pathway for nitroaromatic compounds involves reductive activation by parasitic nitroreductases.

G This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enters Parasite Reduced Intermediates Reduced Intermediates Nitroreductase->Reduced Intermediates Reduction Cellular Damage Cellular Damage Reduced Intermediates->Cellular Damage Reacts with DNA, proteins, lipids Parasite Death Parasite Death Cellular Damage->Parasite Death

Caption: Hypothetical mechanism of action for this compound.

References

Application of 5-Nitropicolinamide in Materials Science: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications of 5-Nitropicolinamide in the field of materials science. The following application notes and protocols are presented as a hypothetical case study based on the established roles of related molecules, such as other picolinamide derivatives and nitro-containing organic ligands, in the synthesis of coordination polymers and metal-organic frameworks (MOFs). This document is intended to serve as an illustrative guide for researchers and professionals in drug development and materials science on how this compound could potentially be utilized as a ligand for the development of novel functional materials.

Introduction

This compound is a molecule featuring a pyridine ring functionalized with both a carboxamide and a nitro group. In the context of materials science, such a molecule presents intriguing possibilities as a ligand for the construction of coordination polymers and MOFs. The picolinamide moiety offers a potential bidentate N,O-chelation site for metal ions, while the nitro group can introduce specific electronic properties and act as a hydrogen bond acceptor, influencing the supramolecular architecture and potential functionality of the resulting material.

Potential applications for materials synthesized using this compound could lie in areas such as gas storage, catalysis, sensing, or controlled drug delivery, leveraging the properties imparted by both the metal centers and the organic ligand.

Hypothetical Application Note 1: Synthesis of a Luminescent Zinc-Based Coordination Polymer, Zn(5-NPA)₂(H₂O)₂

This hypothetical application note describes the synthesis and characterization of a zinc-based coordination polymer using this compound (denoted as 5-NPA) as the primary organic ligand. The resulting material, [Zn(5-NPA)₂(H₂O)₂], is explored for its potential luminescent properties, which could be applicable in chemical sensing.

Experimental Protocol: Solvothermal Synthesis of [Zn(5-NPA)₂(H₂O)₂]
  • Reagents and Materials:

    • This compound (C₆H₅N₃O₃)

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized Water

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 0.0835 g (0.5 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 0.0744 g (0.25 mmol) of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

    • Slowly add the zinc nitrate solution to the this compound solution while stirring.

    • Add 1 mL of deionized water to the mixture.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 24 hours.

    • Yellowish, block-shaped crystals should form.

    • Decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with ethanol.

    • Dry the crystals under vacuum at 60°C for 12 hours.

Characterization Data (Hypothetical)
ParameterValue
Formula[Zn(5-NPA)₂(H₂O)₂]
Molecular Weight433.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.25, 15.89, 8.45
β (°)98.7
Volume (ų)1358.2
Density (calculated)2.12 g/cm³
Excitation Wavelength (λₑₓ)350 nm
Emission Wavelength (λₑₘ)480 nm (blue-green)
Quantum Yield15%
Thermal Stability (TGA)Stable up to 280°C

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve 5-NPA in DMF C Mix Solutions A->C B Dissolve Zn(NO3)2 in Ethanol B->C D Add H2O C->D E Solvothermal Reaction (120°C, 48h) D->E F Wash & Dry Crystals E->F G Single-Crystal X-ray Diffraction F->G Characterize Product H Powder X-ray Diffraction F->H Characterize Product I Thermogravimetric Analysis (TGA) F->I Characterize Product J Photoluminescence Spectroscopy F->J Characterize Product

Caption: A workflow diagram illustrating the hypothetical synthesis and subsequent characterization of the [Zn(5-NPA)₂(H₂O)₂] coordination polymer.

Hypothetical Application Note 2: [Zn(5-NPA)₂(H₂O)₂] as a Luminescence-Based Sensor for Nitroaromatic Compounds

This note explores the potential of the hypothetically synthesized [Zn(5-NPA)₂(H₂O)₂] as a sensor for detecting nitroaromatic compounds, which are common environmental pollutants. The principle is based on the quenching of the material's luminescence upon interaction with the analyte.

Experimental Protocol: Luminescence Quenching Studies
  • Preparation of the Sensor Suspension:

    • Grind 10 mg of the crystalline [Zn(5-NPA)₂(H₂O)₂] into a fine powder.

    • Disperse the powder in 20 mL of ethanol by sonicating for 30 minutes to create a stable suspension.

  • Luminescence Measurements:

    • Transfer 3 mL of the suspension to a quartz cuvette.

    • Record the initial fluorescence emission spectrum (excitation at 350 nm).

    • Prepare stock solutions of various nitroaromatic compounds (e.g., nitrobenzene, 2,4-dinitrotoluene) in ethanol at a concentration of 1 mM.

    • Sequentially add small aliquots (e.g., 10 µL) of the nitroaromatic stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until a significant quenching of the luminescence is observed.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Hypothetical Quenching Data
Quencher (Analyte)Stern-Volmer Constant (Kₛᵥ, M⁻¹)Limit of Detection (LOD, µM)
Nitrobenzene1.2 x 10⁴5.8
2,4-Dinitrotoluene3.5 x 10⁴2.1
Picric Acid8.9 x 10⁴0.9
BenzeneNegligible-
TolueneNegligible-
Proposed Sensing Mechanism

The luminescence quenching is hypothesized to occur through a combination of photoinduced electron transfer from the excited state of the coordination polymer to the electron-deficient nitroaromatic analyte and potential competitive absorption of the excitation energy by the analyte.

G cluster_mechanism Luminescence Quenching Mechanism A Zn(5-NPA)2(H2O)2 B Excited State [Zn(5-NPA)2(H2O)2] A->B Excitation (hν) C Luminescence B->C Radiative Decay E Non-radiative Decay (Quenching) B->E Electron Transfer D Nitroaromatic Analyte D->E

Caption: A conceptual diagram of the proposed luminescence quenching mechanism for sensing nitroaromatic compounds.

Conclusion

While this compound has not been explicitly reported in materials science literature, its chemical structure suggests it could be a viable ligand for creating novel coordination polymers with interesting properties. The hypothetical examples provided illustrate a potential research direction for synthesizing and characterizing new materials based on this ligand, with possible applications in areas like chemical sensing. Further experimental validation is necessary to determine the actual behavior and utility of this compound in materials synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Nitropicolinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent synthetic strategies for this compound involve a two-step process:

  • Nitration of Picolinic Acid: Picolinic acid is first nitrated to form 5-nitropicolinic acid.

  • Amidation of 5-Nitropicolinic Acid: The resulting 5-nitropicolinic acid is then amidated to yield this compound.

Alternatively, the amide can be formed first from picolinic acid, followed by nitration. However, the former route is generally preferred due to better control of regioselectivity during the nitration step.

Q2: What are the critical factors affecting the yield of this compound?

A2: Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: The purity of 5-nitropicolinic acid is crucial. Impurities can interfere with the amidation reaction.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent for the amidation step is critical for high yields.

  • Reaction Conditions: Temperature, reaction time, and solvent play a significant role in both the nitration and amidation steps.

  • Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.

Q3: How can I minimize the formation of side products during the synthesis?

A3: Side product formation can be minimized by:

  • Controlling Nitration Conditions: Careful control of temperature and the nitrating agent concentration can prevent over-nitration or formation of undesired isomers.

  • Optimizing Amidation: Using the appropriate coupling reagent and reaction conditions can reduce the formation of byproducts such as N-acylurea (when using carbodiimides).

  • Inert Atmosphere: Conducting the amidation reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric moisture and oxygen.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the nitration of picolinic acid - Incomplete reaction- Over-nitration or formation of other isomers- Suboptimal reaction temperature- Increase the reaction time or temperature gradually.- Use a milder nitrating agent or a more controlled addition of the nitrating mixture.- Optimize the reaction temperature; pyridine nitration often requires careful temperature control to avoid decomposition.
Low yield in the amidation of 5-nitropicolinic acid - Inefficient activation of the carboxylic acid- Poor nucleophilicity of the ammonia source- Decomposition of the starting material or product- Use a more effective coupling reagent (see Table 1).- Convert 5-nitropicolinic acid to the more reactive acyl chloride intermediate.- Use a high concentration of ammonia (e.g., a saturated solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base).- Perform the reaction at a lower temperature to minimize degradation.
Difficulty in purifying the final product - Presence of unreacted starting materials- Formation of polar byproducts- Product is highly polar and water-soluble- Optimize the reaction to drive it to completion.- Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).- Consider recrystallization from a suitable solvent or solvent mixture.[1]
Inconsistent yields between batches - Variability in reagent quality- Inconsistent reaction conditions- Moisture in the reaction- Use reagents from the same batch or ensure consistent purity.- Carefully control all reaction parameters (temperature, time, stirring speed).- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This two-step protocol is a robust method for the preparation of this compound.

Step 1: Preparation of 5-Nitropicolinoyl Chloride

  • To a suspension of 5-nitropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-nitropicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of 5-Nitropicolinoyl Chloride

  • Dissolve the crude 5-nitropicolinoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Direct Amidation using Coupling Reagents

This one-pot method avoids the isolation of the acyl chloride intermediate.

  • To a solution of 5-nitropicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM), add the chosen coupling reagent (1.1 - 1.5 eq) (see Table 1 for options).

  • If required by the coupling reagent, add an activating agent such as HOBt or HOAt (1.1 - 1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.5 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up, extract the product, and purify as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentActivating AdditiveBaseTypical Yield RangeNotes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole) or Oxyma PureDIPEA or Triethylamine60-85%A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None requiredDIPEA80-95%Highly efficient, especially for difficult couplings involving electron-deficient amines.[3]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)None requiredDIPEA75-90%Another effective phosphonium-based reagent.[3]
CDI (1,1'-Carbonyldiimidazole)NoneNone50-70%Can be less efficient for electron-deficient systems and may require elevated temperatures.
SOCl₂ / Oxalyl Chloride Catalytic DMFPyridine or Triethylamine70-90%Forms the highly reactive acyl chloride intermediate. Requires careful handling due to the corrosive nature of the reagents.

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_amidation Step 2: Amidation Picolinic_Acid Picolinic Acid Nitration Nitration Reaction Picolinic_Acid->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration Five_Nitropicolinic_Acid 5-Nitropicolinic Acid Nitration->Five_Nitropicolinic_Acid Five_Nitropicolinic_Acid_2 5-Nitropicolinic Acid Five_Nitropicolinic_Acid->Five_Nitropicolinic_Acid_2 Amidation Amidation Reaction Five_Nitropicolinic_Acid_2->Amidation Coupling_Reagent Coupling Reagent / Activating Agent Coupling_Reagent->Amidation Ammonia Ammonia Source Ammonia->Amidation Five_Nitropicolinamide This compound Amidation->Five_Nitropicolinamide Purification Purification (Chromatography/ Recrystallization) Five_Nitropicolinamide->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield of This compound Check_Nitration Check Nitration Step Yield Start->Check_Nitration Check_Amidation Check Amidation Step Yield Check_Nitration->Check_Amidation Yield OK Optimize_Nitration Optimize Nitration: - Temperature Control - Nitrating Agent Conc. Check_Nitration->Optimize_Nitration Yield Low Check_Purity Check Purity of 5-Nitropicolinic Acid Check_Amidation->Check_Purity Yield Low Review_Purification Review Final Purification Method Check_Amidation->Review_Purification Yield OK Optimize_Amidation Optimize Amidation: - Change Coupling Reagent - Use Acyl Chloride Route Check_Purity->Optimize_Amidation Pure Purify_Intermediate Purify 5-Nitropicolinic Acid Before Amidation Check_Purity->Purify_Intermediate Impure Optimize_Purification Optimize Purification: - Different Solvent System - Recrystallization Review_Purification->Optimize_Purification Product Loss

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 5-Nitropicolinamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Nitropicolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound revolve around the removal of structurally similar impurities and achieving high purity with good recovery. Key issues include:

  • Co-crystallization of Impurities: Starting materials, byproducts, and isomers can have similar solubility profiles to this compound, leading to their incorporation into the crystal lattice during crystallization.

  • Solvent Selection: Identifying an optimal solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is crucial for effective recrystallization.

  • Thermal Degradation: Like many nitroaromatic compounds, this compound may be susceptible to degradation at elevated temperatures, necessitating careful control of heating during purification.

  • Residual Solvent: Removal of residual solvents to meet pharmaceutical standards can be challenging.

Q2: What is a common synthesis route for this compound and what are the expected impurities?

A common method for the synthesis of this compound is the nitration of 2-picolinamide using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Potential Impurities:

  • Unreacted 2-Picolinamide: The starting material may not fully react.

  • Isomeric Nitropicolinamides: Nitration can potentially occur at other positions on the pyridine ring, leading to the formation of isomers (e.g., 3-Nitropicolinamide, 4-Nitropicolinamide).

  • Dinitro Species: Over-nitration can lead to the formation of dinitropicolinamide isomers.

  • Hydrolysis Products: The amide functional group can be susceptible to hydrolysis under strong acidic conditions, potentially forming 5-nitropicolinic acid.

  • Byproducts from Side Reactions: The strong oxidizing and acidic conditions can lead to various degradation and side-reaction products.

Below is a diagram illustrating the potential formation of impurities during the synthesis of this compound.

Synthesis_and_Impurities Potential Impurity Formation in this compound Synthesis 2-Picolinamide 2-Picolinamide This compound This compound 2-Picolinamide->this compound Desired Reaction Isomeric Nitropicolinamides Isomeric Nitropicolinamides 2-Picolinamide->Isomeric Nitropicolinamides Side Reaction Nitrating Agent Nitrating Agent Nitrating Agent->this compound Nitrating Agent->Isomeric Nitropicolinamides Dinitro Species Dinitro Species Nitrating Agent->Dinitro Species This compound->Dinitro Species Over-nitration 5-Nitropicolinic Acid 5-Nitropicolinic Acid This compound->5-Nitropicolinic Acid Hydrolysis

Caption: Synthesis pathway and potential impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the purified product is broad and lower than the expected value (literature value is approximately 246-247 °C).

  • HPLC analysis shows the presence of significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The solvent may be too good at dissolving the impurities even at low temperatures. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water).
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Insufficient Washing Impurities may remain on the crystal surface. Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent.
Co-crystallization of Isomers Isomeric impurities are often difficult to remove by single-solvent recrystallization. Consider using a mixed solvent system or performing a second recrystallization from a different solvent.
Problem 2: Poor Recovery of this compound

Symptoms:

  • The final yield of purified product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Using Too Much Solvent The product has some solubility even in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization The product crystallizes in the funnel or transfer pipette during hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) and use a small amount of hot solvent to rinse.
Product is Too Soluble in the Chosen Solvent The chosen solvent may be too effective at keeping the product in solution even at low temperatures. Try a less polar solvent or a mixed solvent system to reduce solubility at cold temperatures.
Incomplete Crystallization Insufficient cooling time or temperature. Ensure the solution is cooled for an adequate amount of time in an ice bath to maximize crystal formation.
Problem 3: Oiling Out Instead of Crystallization

Symptoms:

  • An oil or liquid phase separates from the solution upon cooling instead of solid crystals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Solution is Supersaturated The concentration of the solute is too high, and the temperature at which it comes out of solution is above its melting point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.
Presence of Impurities Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Try to remove impurities by another technique (e.g., charcoal treatment to remove colored impurities) before recrystallization.
Inappropriate Solvent The solvent may not be suitable for crystallization of this compound. Experiment with different solvents or solvent systems.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and acetone, as well as their mixtures with water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Assessment by HPLC

A general High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of this compound and its potential impurities can be developed using a reverse-phase C18 column.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting point, and the method should be optimized and validated for the specific impurities of interest.

The logical workflow for HPLC method development is depicted below.

HPLC_Method_Development HPLC Method Development Workflow Define_Analytes Define Analytes (this compound & Impurities) Select_Column Select Column (e.g., C18) Define_Analytes->Select_Column Select_Mobile_Phase Select Mobile Phase (e.g., ACN/Water) Select_Column->Select_Mobile_Phase Initial_Scouting Initial Scouting Runs (Isocratic & Gradient) Select_Mobile_Phase->Initial_Scouting Optimize_Gradient Optimize Gradient Profile Initial_Scouting->Optimize_Gradient Optimize_Temperature Optimize Column Temperature Optimize_Gradient->Optimize_Temperature Optimize_Flow_Rate Optimize Flow Rate Optimize_Temperature->Optimize_Flow_Rate Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Flow_Rate->Method_Validation

Technical Support Center: Optimizing Reaction Conditions for 5-Nitropicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Nitropicolinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent method is the coupling of 5-nitropicolinic acid with a primary or secondary amine. This is typically achieved using a coupling agent to activate the carboxylic acid. Another approach involves the conversion of 5-nitropicolinic acid to its more reactive acid chloride, which then readily reacts with the amine.

Q2: Which coupling agents are most effective for this synthesis?

A2: Several modern coupling reagents are effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly used and show good to excellent yields. The choice of reagent can depend on the steric and electronic properties of the amine.

Q3: What are the typical solvents and bases used in the coupling reaction?

A3: Anhydrous polar aprotic solvents are preferred to dissolve the reactants and facilitate the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A spot of the reaction mixture is applied to a TLC plate and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials (5-nitropicolinic acid and the amine) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q5: What are some common impurities I might encounter?

A5: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., ureas from carbodiimides), and side-products from potential side reactions. If the reaction is overheated or reaction times are excessively long, degradation of the starting materials or product can also lead to impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagent due to moisture. 2. Insufficient amount of base. 3. Sterically hindered amine. 4. Low reaction temperature or short reaction time. 5. Poor quality of starting materials.1. Use freshly opened or properly stored anhydrous coupling reagents. 2. Add at least 2-3 equivalents of base (e.g., DIPEA or TEA). 3. Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature and time. 4. Allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours) or gently heat the reaction mixture (e.g., to 40-50 °C). 5. Ensure the purity of 5-nitropicolinic acid and the amine using techniques like NMR or melting point analysis.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The amine or other functional groups in the starting material are reacting with the coupling agent. 3. The nitro group is participating in side reactions under the reaction conditions.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. If the amine has other nucleophilic groups, consider using protecting groups. 3. Use milder reaction conditions and shorter reaction times.
Product is Difficult to Purify 1. Byproducts from the coupling reagent are co-eluting with the product. 2. The product has similar polarity to the starting materials.1. If using a carbodiimide like DCC, the resulting dicyclohexylurea is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts, an aqueous workup can be effective. 2. Optimize the solvent system for column chromatography to achieve better separation. Sometimes, a different purification technique, such as recrystallization or preparative HPLC, may be necessary.
Hydrolysis of the Amide Product 1. Presence of water in the reaction mixture or during workup. 2. The product is unstable to acidic or basic conditions during purification.1. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Neutralize the reaction mixture before workup and use a neutral pH buffer during extraction if necessary. Avoid strong acids or bases during chromatography.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the typical reaction conditions and outcomes for the synthesis of a generic this compound derivative using different coupling agents.

Coupling ReagentEquivalents of ReagentBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
HATU 1.1DIPEA (2.5)DMF254-885-95
HBTU 1.1DIPEA (2.5)DMF256-1280-90
EDC/HOBt 1.2 / 1.2TEA (2.0)DCM0 to 2512-2475-85
SOCl₂ 1.5Pyridine (2.0)DCM0 to 252-470-80

Experimental Protocols

Protocol 1: Synthesis of 5-Nitropicolinoyl Chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitropicolinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction should be performed in a fume hood.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 5-nitropicolinoyl chloride can be used in the next step without further purification.

Protocol 2: Amide Coupling using HATU
  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-nitropicolinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve the desired amine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for HATU-mediated Amide Coupling

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5_nitropicolinic_acid 5-Nitropicolinic Acid Activation Pre-activation (15 min, RT) 5_nitropicolinic_acid->Activation Amine Amine Coupling Amine Addition & Coupling (4-8h, RT) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling Quench Quench with Water Coupling->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified This compound Derivative Purification->Product

Caption: A streamlined workflow for the synthesis of this compound derivatives using HATU as a coupling agent.

Signaling Pathway: PARP Inhibition

Many nitrogen-containing heterocyclic compounds, including derivatives of nitropyridines, are investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibiting PARP can lead to cell death, a concept known as synthetic lethality.

PARP_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 senses PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Apoptosis Apoptosis (in BRCA-deficient cells) PARP1->Apoptosis inhibition leads to Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: The role of this compound derivatives as potential PARP inhibitors in the DNA damage response pathway.

Technical Support Center: 5-Nitropicolinamide Stability and Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and potential degradation pathways of 5-Nitropicolinamide. While specific experimental data for this compound is not extensively available in public literature, this resource offers troubleshooting advice and standardized protocols based on established principles of pharmaceutical stability testing and the known reactivity of its functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound based on its structure?

A1: Based on the functional groups present in this compound (a pyridine ring, a nitro group, and an amide), the most probable degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-nitropicolinic acid and ammonia.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or in the presence of certain excipients.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.[1][2]

  • Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions may occur.[3][4]

Q2: I am observing unexpected peaks in my chromatogram during stability testing. How can I identify if they are degradants?

A2: Unexpected peaks can arise from the drug substance, impurities, or the formulation matrix. To identify if they are degradants, you should:

  • Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[5][6][7] This will help in generating potential degradation products.

  • Compare the chromatograms of the stressed samples with a control (unstressed) sample. Peaks that appear or grow in the stressed samples are likely degradants.

  • Utilize mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures based on the expected degradation pathways.

Q3: My this compound sample shows significant degradation under photolytic stress. What steps can I take to mitigate this?

A3: If photolytic degradation is observed, consider the following:

  • Packaging: Store the drug substance and product in light-resistant containers (e.g., amber vials or bottles).[1]

  • Formulation: Investigate the addition of photostabilizing excipients to the formulation.

  • Manufacturing Process: Ensure that the manufacturing process is carried out under controlled lighting conditions to minimize exposure to light.[2]

Q4: What are the typical stress conditions for forced degradation studies according to ICH guidelines?

A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[7] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C) or in solution.[4]

  • Photostability: Exposing the drug substance to a combination of visible and UV light.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the duration of stress, the temperature, or the concentration of the stressing agent. A degradation of 5-20% is generally considered suitable for method validation.[7][8]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the duration of stress, the temperature, or the concentration of the stressing agent to achieve partial degradation.
Poor peak shape or resolution in chromatography. Co-elution of degradants with the parent peak or with each other.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, column type, or pH).
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradants are not being detected (e.g., they are volatile or do not have a chromophore), or there are issues with the analytical method.Use a different detector (e.g., a mass spectrometer in addition to a UV detector). Re-evaluate the analytical method for potential sources of error.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant(s) (Peak Area %)
0.1 M HCl, 60°C, 24h[Record Data][Record Data][Record Data]
0.1 M NaOH, RT, 24h[Record Data][Record Data][Record Data]
3% H₂O₂, RT, 24h[Record Data][Record Data][Record Data]
Thermal (Solid), 105°C, 48h[Record Data][Record Data][Record Data]
Photolytic, ICH Q1B[Record Data][Record Data][Record Data]

Table 2: Purity and Assay Data from Stability Study

Time Point Storage Condition Assay (%) Total Impurities/Degradants (%)
0-[Record Data][Record Data]
3 Months25°C/60% RH[Record Data][Record Data]
3 Months40°C/75% RH[Record Data][Record Data]
6 Months25°C/60% RH[Record Data][Record Data]
6 Months40°C/75% RH[Record Data][Record Data]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

Protocol 2: Forced Degradation by Oxidation
  • Prepare a solution of this compound in a suitable solvent.

  • Add an appropriate volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a defined period.

  • At each time point, withdraw an aliquot and dilute for analysis.

Protocol 3: Photostability Testing
  • Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][2]

  • A control sample should be stored under the same conditions but protected from light.

  • After the exposure period, analyze both the exposed and control samples.

Visualizations

This compound Degradation Pathway This compound This compound 5-Nitropicolinic Acid 5-Nitropicolinic Acid This compound->5-Nitropicolinic Acid Hydrolysis (Acid/Base) 5-Aminopicolinamide 5-Aminopicolinamide This compound->5-Aminopicolinamide Reduction Other Photodegradants Other Photodegradants This compound->Other Photodegradants Photolysis

Caption: Predicted degradation pathways of this compound.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway MethodValidation Stability-Indicating Method Validation MassBalance->MethodValidation DrugSubstance Prepare this compound Solution/Solid DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photolytic

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Nitropicolinamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Nitropicolinamide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with potential applications in drug discovery. Its structure, featuring a nitro group and a picolinamide scaffold, can contribute to poor aqueous solubility. This limited solubility can lead to compound precipitation in aqueous-based in vitro assays, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the general physicochemical properties of this compound?

PropertyValue
Molecular Formula C₆H₅N₃O₃
Molecular Weight 167.12 g/mol
Melting Point 246-247°C
Density 1.476 g/cm³

Source: ChemicalBook Safety Data Sheet[1]

Q3: In which common laboratory solvents is this compound likely to be soluble?

Due to its chemical structure, this compound is predicted to have higher solubility in polar aprotic solvents. The following table provides an estimated solubility profile. It is crucial to experimentally verify these estimates for your specific lot of the compound.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighPolar aprotic nature effectively dissolves many organic compounds.[2][3]
Ethanol ModeratePolar protic solvent, may require heating to improve solubility.
Water / Aqueous Buffers LowThe nitroaromatic structure generally leads to poor water solubility.

Q4: What is the recommended starting solvent for preparing a stock solution of this compound for in vitro assays?

Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[2]

Q5: What is the maximum concentration of DMSO that is safe for cells in culture?

The tolerance to DMSO varies among different cell lines. However, a general guideline is as follows:

  • ≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxicity.[4][5][6]

  • 0.1% - 0.5% DMSO: Generally acceptable for many robust cell lines, but it is essential to include a vehicle control (media with the same DMSO concentration without the compound) in your experiments.[4][7]

  • > 0.5% DMSO: Can induce cytotoxic effects and alter cellular functions. This concentration should be avoided if possible, and rigorous vehicle controls are mandatory.[4][6][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility problems with this compound during your in vitro assays.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer or cell culture medium.

Possible Cause: The aqueous solubility of this compound has been exceeded.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize Stock Solution Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use a Co-solvent: In some cases, adding a small percentage of a less polar, water-miscible co-solvent like ethanol to your final assay medium can improve solubility. However, the effect of the co-solvent on your biological system must be validated.

  • Sonication: Briefly sonicating the final solution can help to break up small aggregates and improve dissolution. Use a water bath sonicator to avoid excessive heating.[4]

Issue 2: Compound appears soluble initially but precipitates over time during incubation.

Possible Cause: The compound is in a supersaturated state and is slowly crashing out of solution. This is common with kinetic solubility, where the initial dissolution from a DMSO stock can exceed the thermodynamic equilibrium solubility.[5]

Solutions:

  • Reduce Incubation Time: If your assay allows, reducing the incubation time may be sufficient to obtain a result before significant precipitation occurs.

  • Lower the Working Concentration: As with immediate precipitation, lowering the final concentration is a reliable solution.

  • Pre-incubation and Filtration/Centrifugation: Prepare your final working solution and let it equilibrate at the assay temperature for the intended duration. Then, centrifuge or filter the solution to remove any precipitate before adding it to your cells or assay components. This ensures you are working with a truly soluble concentration.

Issue 3: Inconsistent results or high variability between replicate wells.

Possible Cause: Incomplete dissolution or micro-precipitation of the compound, leading to uneven distribution in the assay plate.

Solutions:

  • Thorough Mixing: Ensure vigorous and consistent mixing when preparing your working solutions and when adding them to the assay plates.

  • Visual Inspection: Before starting the assay, visually inspect your prepared solutions and the assay plate under a microscope for any signs of precipitation.

  • Prepare Fresh Dilutions: Avoid using old working solutions, as the compound may precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 167.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 1.67 mg of this compound on a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

Procedure:

  • Prepare a series of dilutions of your 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each DMSO stock dilution to the corresponding wells. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a vehicle control well with 198 µL of medium and 2 µL of DMSO.

  • Mix the plate gently by tapping the sides.

  • Incubate the plate at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), measure the absorbance of the plate at 620 nm to assess turbidity. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity over time is your approximate kinetic solubility under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Assay Medium stock->dilute Prepare Working Solution add_to_cells Add to Cells/Assay dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Endpoint incubate->readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_workflow node_action node_action node_success node_success node_fail node_fail start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc lower_conc Lower Working Concentration check_conc->lower_conc Yes check_dissolution Incomplete Dissolution? check_conc->check_dissolution No success Problem Solved lower_conc->success improve_dissolution Improve Dissolution (Sonication, Vortexing) check_dissolution->improve_dissolution Yes check_stability Is it Kinetically Unstable? check_dissolution->check_stability No improve_dissolution->success preincubate Pre-incubate & Filter/Centrifuge check_stability->preincubate Yes fail Further Optimization Needed check_stability->fail No preincubate->success

Caption: Decision-making workflow for troubleshooting this compound precipitation.

References

Technical Support Center: 5-Nitropicolinamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Nitropicolinamide. Due to the limited availability of specific public data on this compound crystallization, this guide is based on established principles of small molecule crystallization and data from structurally related compounds, such as picolinic acid and other picolinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the solvent. To resolve this, try the following:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before moving it to an ice bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to dissolve the oil, and then attempt to crystallize again with a slower cooling profile.

  • Change the solvent system: The solubility profile of your compound may not be ideal in the current solvent. Experiment with different solvent/anti-solvent combinations.

Q3: Crystal formation is not starting, even after the solution has cooled. How can I induce crystallization?

A3: If crystals do not form spontaneously from a supersaturated solution, you can try to induce nucleation through these methods:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of this compound from a previous batch, add it to the supersaturated solution. The seed crystal will act as a template for further crystal growth.

  • Increase Supersaturation: If the solution is not sufficiently supersaturated, you can try to slowly evaporate some of the solvent or add a small amount of an anti-solvent.

Q4: The crystal yield is very low. How can I improve it?

A4: Low yield can be due to several factors:

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize precipitation.

  • High Solubility: Your compound might still be too soluble in the mother liquor even at low temperatures. Consider using a different solvent system where the compound has lower solubility at cold temperatures.

  • Premature Filtration: Make sure that crystallization is complete before filtering the product.

  • Transfer Losses: Be mindful of product loss during transfers between vessels.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form - Solution is not supersaturated.- Nucleation barrier is too high.- Evaporate some solvent to increase concentration.- Cool the solution to a lower temperature.- Induce nucleation by scratching the flask or adding a seed crystal.
"Oiling out" - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent choice.- Add more solvent to the hot solution.- Allow the solution to cool slowly.- Try a different solvent or solvent mixture.
Poor crystal quality (small, powdery, or agglomerated) - Nucleation is too rapid.- High level of impurities.- Decrease the level of supersaturation (use a more dilute solution).- Cool the solution more slowly.- Consider a pre-purification step (e.g., charcoal treatment) to remove impurities.
Low yield - Compound is too soluble in the chosen solvent.- Incomplete precipitation.- Choose a solvent in which the compound has lower solubility at cool temperatures.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Perform a hot filtration to remove insoluble impurities.- Treat the hot solution with activated charcoal to adsorb colored impurities before filtration and crystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude this compound and a small amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this step.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., water) in which the compound is poorly soluble, dropwise, while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystallization: If the solution becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed to form crystals.

  • Cooling: To improve the yield, cool the mixture in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent method.

Visual Guides

G cluster_workflow General Crystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure this compound dry->end

Caption: A general workflow for the cooling crystallization of this compound.

G cluster_troubleshooting Troubleshooting Crystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes concentrate Concentrate Solution by Evaporating Solvent no_crystals->concentrate No slow_cool Reduce Cooling Rate oiling_out->slow_cool Yes add_solvent Add More Hot Solvent oiling_out->add_solvent No cool_longer Cool for Longer / In Ice Bath low_yield->cool_longer Yes change_solvent Change Solvent System low_yield->change_solvent No

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Nitropicolinamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via a Sandmeyer-type reaction?

The typical starting material for this synthesis is 5-aminopicolinamide. This compound allows for the diazotization of the amino group, which is subsequently replaced by a nitro group.

Q2: What are the key steps in the synthesis of this compound from 5-aminopicolinamide?

The synthesis involves two main steps:

  • Diazotization: The conversion of the aromatic primary amine (5-aminopicolinamide) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

  • Sandmeyer-type Reaction: The diazonium salt is then treated with a nitrite source, often in the presence of a copper(I) catalyst, to introduce the nitro group onto the aromatic ring, displacing the diazonium group.

Q3: Why is it crucial to maintain low temperatures during the diazotization step?

Aromatic diazonium salts can be unstable at higher temperatures.[1] Keeping the reaction temperature low (typically 0-5 °C) is essential to prevent the premature decomposition of the diazonium salt and to minimize side reactions, such as the formation of phenolic impurities.[1]

Q4: Can the amide group of this compound be hydrolyzed during the reaction?

Yes, the amide group is susceptible to hydrolysis under the strong acidic conditions required for diazotization.[2][3] This is a significant potential side reaction that can lead to the formation of 5-nitropicolinic acid, reducing the overall yield of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Hydrolysis of the starting material or product. 4. Ineffective Sandmeyer reaction.1. Ensure complete dissolution of the 5-aminopicolinamide in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper/nitrite solution.[1] 3. Use the minimum necessary amount of strong acid and keep reaction times as short as possible. Consider using a milder acid if compatible with the diazotization. 4. Ensure the copper catalyst is active and that the nitrite solution is fresh.
Presence of a phenolic impurity (5-hydroxypicolinamide) Reaction of the diazonium salt with water.Strictly maintain low temperatures (0-5 °C) during the entire process.[1] Add the diazonium salt solution to the copper/nitrite mixture promptly after its formation.
Formation of 5-nitropicolinic acid Hydrolysis of the amide functional group in the starting material or product under acidic conditions.[2][3]Minimize the reaction time in the strong acid. Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to acidic or strongly basic conditions at elevated temperatures.
Formation of colored azo compounds The diazonium salt acts as an electrophile and couples with unreacted 5-aminopicolinamide (an electron-rich aromatic compound).Ensure a slight excess of nitrous acid to fully convert the starting amine to the diazonium salt. Maintain a well-stirred, homogeneous solution to prevent localized areas of high amine concentration.
Difficulty in isolating the product The product may be soluble in the aqueous acidic mixture. The presence of multiple byproducts can complicate purification.Carefully neutralize the reaction mixture to precipitate the product. Use appropriate organic solvents for extraction. Purification may require column chromatography to separate the desired product from structurally similar impurities.

Experimental Protocols

General Protocol for Diazotization of an Aromatic Amine:

  • Dissolve the aromatic amine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains within the 0-5 °C range.

  • Stir the mixture for a short period (e.g., 15-30 minutes) at low temperature to ensure complete formation of the diazonium salt.

General Protocol for a Sandmeyer-type Nitration:

  • In a separate flask, prepare a solution of a nitrite salt (e.g., sodium nitrite) and a copper(I) catalyst in an appropriate solvent.

  • Cool this solution to the recommended reaction temperature.

  • Slowly add the freshly prepared diazonium salt solution to the copper/nitrite mixture with vigorous stirring.

  • Allow the reaction to proceed at the specified temperature until the evolution of nitrogen gas ceases.

  • The product can then be isolated by extraction and purified by recrystallization or chromatography.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 5-Aminopicolinamide B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C NaNO2, Cu(I) catalyst

Caption: Proposed synthesis of this compound.

Side_Reactions Potential Side Reactions Start Diazonium Salt Intermediate Phenol 5-Hydroxypicolinamide Start->Phenol H2O, Heat Azo Azo Compound Start->Azo Coupling with unreacted amine Hydrolysis_Product 5-Nitropicolinic Acid Starting_Amine 5-Aminopicolinamide Starting_Amine->Hydrolysis_Product H3O+ (during diazotization) Final_Product This compound Final_Product->Hydrolysis_Product H3O+

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Temp Was temperature kept between 0-5 °C? Start->Check_Temp Check_Acid Was reaction time in acid minimized? Check_Temp->Check_Acid Yes Phenol_Formation Likely Phenol Formation Check_Temp->Phenol_Formation No Check_Diazotization Was there an excess of NaNO2? Check_Acid->Check_Diazotization Yes Amide_Hydrolysis Likely Amide Hydrolysis Check_Acid->Amide_Hydrolysis No Incomplete_Reaction Incomplete Diazotization/ Azo Coupling Check_Diazotization->Incomplete_Reaction No

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Optimization of HPLC Method for 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Nitropicolinamide. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reverse-phase HPLC method is a suitable starting point for the analysis of this compound. Based on methods for structurally similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is recommended. The acidic mobile phase helps to ensure good peak shape by suppressing the ionization of any residual silanols on the stationary phase.

Q2: How do I choose the optimal detection wavelength for this compound?

A2: The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of this compound. The pyridine ring and the nitro group are the primary chromophores in the molecule. A UV scan of a standard solution of this compound should be performed to determine the λmax, which is expected to be in the range of 250-280 nm.

Q3: What are forced degradation studies and why are they important for this method?

A3: Forced degradation studies are carried out to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[1] These studies help to identify potential degradation products and establish the degradation pathways of the drug.[1] For this compound, this is crucial for developing a stability-indicating HPLC method that can separate the parent drug from any degradants that may form during manufacturing, storage, or in a formulated product.[2]

Q4: What are the common degradation pathways for a molecule like this compound?

A4: Given its chemical structure, this compound may be susceptible to hydrolysis of the amide group under acidic or basic conditions, and potential reduction of the nitro group. It is also important to investigate its stability under oxidative, thermal, and photolytic stress conditions.[2][3]

Troubleshooting Guide

Peak Shape Issues
IssuePossible CauseSuggested Solution
Peak Tailing - Secondary interactions with silanol groups on the column. - Inappropriate mobile phase pH. - Column overload.- Use a highly deactivated (end-capped) C18 column. - Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to suppress silanol activity. - Reduce the sample concentration or injection volume.
Peak Fronting - High sample concentration. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged column inlet frit. - Column void. - Co-elution with an impurity.- Reverse flush the column (if recommended by the manufacturer). - Replace the column. - Optimize the mobile phase or gradient to improve resolution.
Baseline and Retention Time Issues
IssuePossible CauseSuggested Solution
Baseline Noise - Air bubbles in the pump or detector. - Contaminated mobile phase. - Leaking pump seals or fittings.- Degas the mobile phase thoroughly. - Use fresh, HPLC-grade solvents. - Check for and tighten any loose fittings. Replace pump seals if necessary.
Baseline Drift - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature.- Increase the column equilibration time between runs. - Ensure the mobile phase is well-mixed and stable. - Use a column oven to maintain a constant temperature.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in flow rate. - Column degradation.- Prepare the mobile phase accurately and consistently. - Check the pump for proper operation and ensure a stable flow rate. - Replace the column if it has degraded.

Experimental Protocols

Proposed Starting HPLC Method for this compound

This method is a recommended starting point and may require further optimization for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25-26 min: 90-10% B 26-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm (or determined λmax)
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve this compound in 3% H2O2 and keep at room temperature for 4 hours.
Thermal Degradation Expose solid this compound to 105°C for 24 hours. Dissolve in diluent before injection.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

Visualizations

HPLC_Optimization_Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Validation Define Analytical Target Profile Define Analytical Target Profile Select Column and Mobile Phase Select Column and Mobile Phase Define Analytical Target Profile->Select Column and Mobile Phase Initial Scouting Gradient Initial Scouting Gradient Select Column and Mobile Phase->Initial Scouting Gradient Optimize Gradient Profile Optimize Gradient Profile Initial Scouting Gradient->Optimize Gradient Profile Fine-tune Mobile Phase pH Fine-tune Mobile Phase pH Optimize Gradient Profile->Fine-tune Mobile Phase pH Adjust Flow Rate and Temperature Adjust Flow Rate and Temperature Fine-tune Mobile Phase pH->Adjust Flow Rate and Temperature Forced Degradation Study Forced Degradation Study Adjust Flow Rate and Temperature->Forced Degradation Study Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Forced Degradation Study->Method Validation (ICH Guidelines) Final Method Final Method Method Validation (ICH Guidelines)->Final Method

Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Troubleshooting cluster_baseline Baseline Troubleshooting cluster_retention Retention Time Troubleshooting Problem Observed Problem Observed Peak Shape Issue Peak Shape Issue Problem Observed->Peak Shape Issue e.g., Tailing, Fronting Baseline Issue Baseline Issue Problem Observed->Baseline Issue e.g., Noise, Drift Retention Time Issue Retention Time Issue Problem Observed->Retention Time Issue e.g., Shifting Check Mobile Phase pH Check Mobile Phase pH Peak Shape Issue->Check Mobile Phase pH Degas Mobile Phase Degas Mobile Phase Baseline Issue->Degas Mobile Phase Verify Mobile Phase Prep Verify Mobile Phase Prep Retention Time Issue->Verify Mobile Phase Prep Adjust Sample Concentration Adjust Sample Concentration Check Mobile Phase pH->Adjust Sample Concentration Inspect Column Inspect Column Adjust Sample Concentration->Inspect Column Solution Solution Inspect Column->Solution Check for Leaks Check for Leaks Degas Mobile Phase->Check for Leaks Ensure Column Equilibration Ensure Column Equilibration Check for Leaks->Ensure Column Equilibration Ensure Column Equilibration->Solution Check Pump Flow Rate Check Pump Flow Rate Verify Mobile Phase Prep->Check Pump Flow Rate Assess Column Health Assess Column Health Check Pump Flow Rate->Assess Column Health Assess Column Health->Solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: 5-Nitropicolinamide Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Nitropicolinamide in biological screening assays. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: Based on its structural similarity to nicotinamide, this compound is hypothesized to act as an inhibitor of enzymes involved in the NAD+ salvage pathway.[1][2][3][4] The primary target is likely to be nicotinamidase (PncA), an enzyme that catalyzes the hydrolysis of nicotinamide to nicotinic acid.[5][6] Inhibition of this pathway can disrupt cellular metabolism and is a target for antimicrobial and anticancer drug development.[7]

Q2: What are the key physicochemical properties of this compound to consider in assay development?

A2: Key properties include its molecular weight, polarity, and solubility. These factors can influence its behavior in aqueous assay buffers and its ability to permeate cell membranes in whole-cell assays. It is important to ensure complete solubilization of the compound to avoid artifacts.

Q3: Are there known liabilities or common interference issues with nitroaromatic compounds like this compound in screening assays?

A3: Yes, nitroaromatic compounds can interfere with certain assay technologies.[8] A primary concern is fluorescence quenching, where the compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore, leading to a false-positive signal in inhibition assays.[9][10] It is crucial to include appropriate counter-screens to identify and mitigate such interference.

Q4: What types of control experiments are essential when screening this compound?

A4: The following controls are critical:

  • Negative Control: Vehicle (e.g., DMSO) without the test compound to define the baseline response.

  • Positive Control: A known inhibitor of the target (if available) to ensure the assay is performing correctly.

  • Compound Interference Controls: To test for autofluorescence or quenching, -Nitropicolinamide should be added to a reaction that has already gone to completion or to wells containing only the fluorescent probe.

  • Cell Viability/Cytotoxicity Control: In cell-based assays, it is important to determine if the observed effect is due to specific inhibition or general cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells. - Incomplete solubilization of this compound. - Inconsistent liquid handling. - Cell plating inconsistencies (for cell-based assays).- Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in assay buffer. - Verify the accuracy and precision of pipettes and automated liquid handlers. - For cell-based assays, ensure a homogenous cell suspension and consistent cell seeding density.
Apparent inhibition is observed, but the dose-response curve is shallow or inconsistent. - Assay interference (e.g., fluorescence quenching). - Compound degradation or instability in the assay buffer. - Low potency of the compound.- Perform counter-screens for autofluorescence and quenching. - Assess the stability of this compound in the assay buffer over the time course of the experiment. - If interference and instability are ruled out, the compound may be a weak inhibitor. Consider testing at higher concentrations if solubility permits.
No significant activity is detected. - The target is not sensitive to this compound. - Inappropriate assay conditions (e.g., pH, temperature). - For cell-based assays, poor cell permeability of the compound.- Confirm the activity of a positive control inhibitor. - Optimize assay conditions. - Consider using a cell line with known transporter expression or performing a biochemical assay if a cell-based assay is not showing activity.
Inconsistent results between biochemical and whole-cell assays. - Poor cell permeability of this compound. - The compound is actively transported out of the cells. - The compound is metabolized to an inactive form within the cell.- Evaluate the physicochemical properties of this compound to predict its permeability. - Use cell lines that overexpress or lack specific efflux pumps. - Investigate potential metabolic pathways for picolinamide derivatives in the cell line being used.

Quantitative Data Summary

The following tables present hypothetical data for this compound and a known nicotinamidase inhibitor, Nicotinaldehyde, for illustrative purposes. This data is intended to serve as a template for data analysis and comparison.

Table 1: Inhibitory Activity against Nicotinamidase (Biochemical Assay)

CompoundTargetAssay TypeIC50 (µM)
This compoundNicotinamidaseFluorescence-based15.2
NicotinaldehydeNicotinamidaseFluorescence-based1.4

Table 2: Whole-Cell Activity and Cytotoxicity

CompoundCell LineWhole-Cell EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
This compoundE. coli expressing PncA45.8>100>2.2
NicotinaldehydeE. coli expressing PncA5.7>100>17.5

Experimental Protocols

Biochemical Assay: Nicotinamidase Inhibition

This protocol describes a fluorescence-based assay to measure the inhibition of nicotinamidase. The assay measures the production of nicotinic acid, which is coupled to a secondary enzymatic reaction that generates a fluorescent signal.

Materials:

  • Recombinant Nicotinamidase (PncA)

  • Nicotinamide (substrate)

  • This compound and control compounds

  • Coupled enzyme system (e.g., glutamate dehydrogenase)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 20 µL of the enzyme solution (containing PncA and the coupled enzyme system) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate solution (nicotinamide).

  • Incubate for 60 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14][15]

Whole-Cell Assay: Growth Inhibition

This protocol is designed to assess the effect of this compound on the growth of a bacterial strain expressing the target enzyme.

Materials:

  • Bacterial strain (e.g., E. coli) expressing the target nicotinamidase.

  • Growth medium (e.g., LB broth).

  • This compound and control compounds.

  • 96-well clear microplates.

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the overnight culture in fresh growth medium to an OD600 of 0.05.

  • Prepare serial dilutions of this compound and control compounds in the growth medium.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293).

  • Cell culture medium.

  • This compound and control compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear microplates.

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and control compounds for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability for each compound concentration and determine the CC50 value.

Visualizations

NAD_Salvage_Pathway cluster_0 Cellular Environment cluster_1 NAD+ Biosynthesis cluster_2 Potential Inhibition by this compound Tryptophan Tryptophan De Novo Pathway De Novo Pathway Tryptophan->De Novo Pathway Multiple Steps Nicotinamide (Nam) Nicotinamide (Nam) Salvage Pathway Salvage Pathway Nicotinamide (Nam)->Salvage Pathway NAMPT Nicotinic Acid (NA) Nicotinic Acid (NA) Preiss-Handler Pathway Preiss-Handler Pathway Nicotinic Acid (NA)->Preiss-Handler Pathway NAPRT NAMN NAMN De Novo Pathway->NAMN NMN NMN Salvage Pathway->NMN Preiss-Handler Pathway->NAMN NAD+ NAD+ NMN->NAD+ NMNAT NAMN->NAD+ NMNAT This compound This compound This compound->Salvage Pathway Inhibits

Caption: The NAD+ Salvage Pathway and the hypothesized point of inhibition by this compound.

Experimental_Workflow Start Start Primary Screen Primary High-Throughput Screen (Biochemical Assay) Start->Primary Screen Hit Identification Identify Initial Hits Primary Screen->Hit Identification Dose-Response Dose-Response Confirmation (IC50 Determination) Hit Identification->Dose-Response Active Inactive Inactive/Artifact Hit Identification->Inactive Inactive Potent Hits Select Potent Hits Dose-Response->Potent Hits Counter-Screens Counter-Screens (Fluorescence Interference) Potent Hits->Counter-Screens Potent Potent Hits->Inactive Not Potent Interference Check Rule out Interference Counter-Screens->Interference Check Orthogonal Assays Orthogonal Assays (Whole-Cell Assay) Interference Check->Orthogonal Assays No Interference Interference Check->Inactive Interference Detected Cellular Activity Confirm Cellular Activity Orthogonal Assays->Cellular Activity Cytotoxicity Assay Cytotoxicity Profiling (CC50 Determination) Cellular Activity->Cytotoxicity Assay Active Cellular Activity->Inactive Inactive Final Hits Validated Hits Cytotoxicity Assay->Final Hits

Caption: A typical experimental workflow for hit validation in a this compound screening campaign.

References

Technical Support Center: Managing Impurities in 5-Nitropicolinamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Nitropicolinamide. The information is presented in a question-and-answer format to directly address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic route starts from 2-methyl-5-nitropyridine. This process involves two main steps:

  • Oxidation: The methyl group of 2-methyl-5-nitropyridine is oxidized to a carboxylic acid to form 5-nitropicolinic acid.

  • Amidation: The resulting 5-nitropicolinic acid is then amidated to yield the final product, this compound.

Q2: What are the potential major impurities I should be aware of during the synthesis of this compound?

During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and degradation. Key potential impurities include:

  • Starting Materials: Unreacted 2-methyl-5-nitropyridine and 5-nitropicolinic acid.

  • Isomeric Impurities: Other nitropyridine isomers that may be present in the initial starting material.

  • Over-oxidation Products: Impurities formed from excessive oxidation during the first step.

  • Hydrolysis Products: 5-Nitropicolinic acid can be present in the final product if the amidation reaction is incomplete or if the amide hydrolyzes.

  • Chlorinated Impurities: If chlorinating agents like thionyl chloride are used for the amidation step, there is a risk of forming chlorinated pyridine byproducts.

Q3: Which analytical techniques are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[1][3][4] A reversed-phase HPLC method with UV detection is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.[1]

  • Gas Chromatography (GC): Ideal for detecting volatile organic impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High levels of unreacted 2-methyl-5-nitropyridine in the intermediate product. Incomplete oxidation reaction.- Increase reaction time or temperature.- Ensure the correct stoichiometry of the oxidizing agent.- Verify the quality and activity of the oxidizing agent.
Presence of multiple unidentified peaks in the HPLC chromatogram of the final product. - Formation of side-products during nitration of the starting material.- Degradation of the product under harsh reaction conditions.- Use highly pure starting materials.- Optimize reaction conditions (temperature, pH) to minimize side reactions.- Employ a purification method such as recrystallization or column chromatography.
Low yield of this compound. - Incomplete amidation.- Loss of product during work-up and purification.- Use an appropriate coupling agent for the amidation step.- Optimize the reaction time and temperature for the amidation.- Carefully optimize the extraction and purification steps to minimize product loss.
Final product is off-color (e.g., yellow or brown). Presence of colored impurities, potentially nitro-aromatic byproducts.- Perform a recrystallization step using a suitable solvent system.- Treat the solution with activated carbon to remove colored impurities.
Presence of 5-nitropicolinic acid in the final product. - Incomplete amidation reaction.- Hydrolysis of the amide product during work-up or storage.- Ensure the amidation reaction goes to completion by monitoring with TLC or HPLC.- Avoid strongly acidic or basic conditions during work-up.- Store the final product in a dry, inert atmosphere.

Experimental Protocols

Synthesis of this compound from 2-Methyl-5-Nitropyridine

Step 1: Oxidation of 2-Methyl-5-Nitropyridine to 5-Nitropicolinic Acid

  • Dissolve 2-methyl-5-nitropyridine in an appropriate solvent (e.g., a mixture of water and pyridine).

  • Slowly add a strong oxidizing agent (e.g., potassium permanganate) in portions while maintaining the temperature between 70-80°C.

  • After the addition is complete, continue stirring at 80°C for 4-6 hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and quench the excess oxidizing agent with a suitable reagent (e.g., sodium sulfite).

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the 5-nitropicolinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amidation of 5-Nitropicolinic Acid to this compound

  • Suspend 5-nitropicolinic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C to form the acid chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of ammonia in an appropriate solvent.

  • Slowly add the acid chloride solution to the ammonia solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Synthesis_Workflow Start 2-Methyl-5-Nitropyridine Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Intermediate 5-Nitropicolinic Acid Oxidation->Intermediate Amidation Amidation (e.g., SOCl2, NH3) Intermediate->Amidation Crude_Product Crude this compound Amidation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting_Impurities cluster_Analysis Analysis cluster_Source Source Identification cluster_Action Corrective Action Impurity_Detected Impurity Detected in Final Product Identify Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Starting_Material Starting Material? Quantify->Starting_Material Side_Reaction Side Reaction? Quantify->Side_Reaction Degradation Degradation? Quantify->Degradation Purify_SM Purify Starting Material Starting_Material->Purify_SM Optimize_Reaction Optimize Reaction Conditions Side_Reaction->Optimize_Reaction Degradation->Optimize_Reaction Modify_Purification Modify Purification Process Degradation->Modify_Purification

Caption: Troubleshooting logic for impurity management.

References

strategies to improve the selectivity of 5-Nitropicolinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 5-Nitropicolinamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, optimization, and evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the selectivity of a this compound lead compound?

A1: Improving selectivity involves modifying the lead compound to enhance its affinity for the desired target while reducing its interaction with off-target molecules. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and assess the impact on target activity and selectivity. This helps identify which functional groups are crucial for on-target potency and which can be altered to reduce off-target effects.[1][2][3]

  • Bioisosteric Replacement: Substitute key functional groups (like the amide or nitro group) with other groups that have similar physical or chemical properties but may alter the molecule's binding profile and metabolic stability.[4] This can disrupt binding to off-targets without compromising on-target activity.

  • Pharmacophore-Based Design: Utilize computational models of the target's binding site to design modifications that optimize interactions with key residues, thereby increasing affinity and selectivity.

  • Scaffold Hopping: If selectivity issues persist, consider replacing the picolinamide core with a different chemical scaffold that maintains the key binding interactions but presents a completely different overall structure to off-targets.

A typical workflow for lead optimization to enhance selectivity is illustrated below.

G cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Derivative Synthesis cluster_2 Phase 3: Evaluation & Selection Lead Lead Compound (this compound Derivative) Screen Initial Potency & Selectivity Screening Lead->Screen Test SAR_Analysis SAR Analysis Screen->SAR_Analysis Analyze Data Library_Design Design Library of New Derivatives SAR_Analysis->Library_Design Design Strategy Synthesis Parallel Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Selectivity_Assay Broad Panel Selectivity Assay Purification->Selectivity_Assay Test Library Data_Analysis Compare IC50/ Selectivity Index Selectivity_Assay->Data_Analysis Data_Analysis->Library_Design Iterate Design Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead Select Best Candidate

Caption: Workflow for improving the selectivity of a lead compound.

Troubleshooting Guides

Synthesis & Purification

Q2: My amide coupling reaction to generate new derivatives is showing low yield and multiple side products. What can I do to troubleshoot this?

A2: Low yields in amide coupling are a common issue. Here are several steps to troubleshoot the reaction:

  • Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HOBt, EDCI) and the amine/carboxylic acid starting materials, are pure and dry. Moisture can significantly hinder the reaction.

  • Solvent Choice: Use a dry, aprotic solvent such as DMF, DCM, or THF. Ensure the solvent is of high purity.

  • Base Selection: The choice and amount of base (e.g., DIPEA, triethylamine) are critical. Use a non-nucleophilic base to avoid side reactions. Typically, 2-3 equivalents are used.

  • Reaction Temperature: Most amide couplings are run at room temperature. However, for sterically hindered substrates, you may need to gently heat the reaction (e.g., to 40-50 °C). Conversely, for sensitive substrates, cooling to 0 °C during the addition of reagents can minimize side reactions.[5]

  • Coupling Agent: If one coupling agent fails, try another. HATU is generally very effective but expensive. EDCI in combination with HOBt or Oxyma is a common and cost-effective alternative.

Troubleshooting Amide Coupling Reactions

Issue Possible Cause Suggested Solution
Low or No Product Inactive coupling agent Use a fresh bottle of coupling agent or a different type (e.g., switch from EDCI/HOBt to HATU).
Poor quality of starting materials Purify starting materials (e.g., via recrystallization or chromatography). Ensure they are dry.
Insufficient reaction time Monitor the reaction by TLC or LC-MS. Extend the reaction time if necessary.
Multiple Side Products Racemization of chiral centers Add an anti-racemization agent like HOBt or Oxyma. Run the reaction at a lower temperature (0 °C).
Side reaction with the base Use a hindered base like DIPEA instead of triethylamine.

| | Degradation of product | If the product is unstable, shorten the reaction time and work up the reaction as soon as it is complete.[6] |

Biological Evaluation

Q3: My lead compound is potent against my target kinase, but a kinase panel screen revealed significant off-target activity. How do I interpret these results and plan the next steps?

A3: Off-target activity is a major hurdle in drug development. A systematic approach is needed to address it.

  • Analyze the Off-Targets: Identify the off-target kinases. Are they structurally related to your primary target? Understanding the homology between the ATP-binding sites of your target and off-targets can provide crucial clues for rational drug design.[7]

  • Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 for an off-target to the IC50 for the primary target (SI = IC50off-target / IC50on-target). A higher SI value indicates better selectivity. Aim for an SI > 100 for promising leads.

  • Structure-Based Design: If crystal structures are available, dock your compound into the binding sites of both the on-target and off-target kinases. This can reveal subtle differences that can be exploited. For example, a key residue in the off-target might be bulkier, suggesting that adding a larger substituent to your compound could create a steric clash and prevent binding.

Hypothetical Kinase Selectivity Data for this compound Derivatives

Compound Modification Target Kinase IC50 (nM) Off-Target Kinase IC50 (nM) Selectivity Index (SI)
Lead-001 Parent Compound 15 45 3
Lead-002 Added methyl group at R1 20 300 15
Lead-003 Replaced nitro with cyano 50 >10,000 >200

| Lead-004 | Added cyclopropyl at R2 | 12 | 1,500 | 125 |

This data suggests that while replacing the nitro group (Lead-003) greatly improved selectivity, it reduced potency. Adding a cyclopropyl group (Lead-004) maintained potency while significantly improving selectivity, making it a more promising candidate.

Below is a diagram illustrating a hypothetical signaling pathway and the desired selective inhibition.

G cluster_pathway Cellular Signaling Pathway cluster_off_target Off-Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., CDK2) Receptor->TargetKinase OffTargetKinase Off-Target Kinase (e.g., ERK) Receptor->OffTargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 CellCycle Cell Cycle Progression Downstream1->CellCycle Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Toxicity Toxicity / Side Effects Downstream2->Toxicity Inhibitor Selective this compound Derivative Inhibitor->TargetKinase Inhibition (Desired) Inhibitor->OffTargetKinase No Inhibition (Achieved Selectivity)

Caption: Desired selective inhibition of a target kinase in a signaling pathway.

Experimental Protocols

Protocol 1: General Procedure for Parallel Amide Library Synthesis

This protocol describes the synthesis of a library of this compound derivatives in a 96-well plate format.[8][9]

Materials:

  • 5-Nitropicolinic acid

  • A diverse set of primary and secondary amines

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Dry DMF

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 5-Nitropicolinic acid in dry DMF.

    • Prepare a 0.2 M solution of HATU in dry DMF.

    • Prepare a 0.4 M solution of DIPEA in dry DMF.

    • Prepare 0.2 M solutions of each amine in dry DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the reaction block, add 100 µL (20 µmol) of the 5-Nitropicolinic acid stock solution.

    • Add 100 µL (20 µmol) of the corresponding amine stock solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

  • Initiation of Reaction:

    • Add 100 µL (20 µmol) of the HATU stock solution to each well to start the reaction.

    • Seal the reaction block and place it on a shaker at room temperature.

  • Reaction and Work-up:

    • Allow the reaction to proceed for 4-12 hours. Monitor a representative well by LC-MS if possible.

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the library members using high-throughput parallel purification techniques (e.g., preparative HPLC-MS).

Protocol 2: Kinase Selectivity Profiling Assay

This protocol provides a general framework for assessing the selectivity of your compounds against a panel of kinases. Commercial services are widely used for this purpose.[10][11][12]

Objective: To determine the IC50 values of a test compound against a primary target kinase and a panel of off-target kinases.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an assay plate.

  • Kinase Reaction:

    • In a microplate, add the kinase, a suitable substrate (e.g., a generic peptide), and ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate potency assessment.[12]

    • Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using a radiometric assay (e.g., ³³P-ATP) or a fluorescence/luminescence-based method (e.g., ADP-Glo).[11]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • Calculate the Selectivity Index as described in Q3.

References

troubleshooting poor reproducibility in 5-Nitropicolinamide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address poor reproducibility in 5-Nitropicolinamide assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

Poor reproducibility in scientific research can stem from several factors.[1][2] Key sources of variability in this compound assays include:

  • Reagent Preparation and Storage: Inconsistent reagent concentrations, improper storage temperatures, and use of expired reagents can all contribute to variability.[3][4]

  • Pipetting and Technique: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[3][4]

  • Environmental Factors: Fluctuations in temperature and humidity during incubations can affect reaction rates.[3]

  • Sample Quality: The purity and stability of your this compound stock solution are critical. Degradation of the compound can lead to inconsistent results.

  • Instrumentation: Improperly calibrated or maintained equipment, such as plate readers and pipettes, can introduce significant errors.[3][5]

Q2: How should I prepare and store my this compound stock solution?

  • Solvent Selection: Dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.

Q3: What type of microplate is best for my this compound assay?

The choice of microplate depends on the type of assay you are performing.[4][6]

  • Colorimetric Assays: Use clear, flat-bottom plates.[4]

  • Fluorescence Assays: Use black plates to minimize background fluorescence and light scattering.[4]

  • Luminescence Assays: Use white plates to maximize the luminescent signal.[4]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability or Inconsistent Replicates

Q: My replicate wells for the same condition show significantly different readings. What could be the cause?

A: High well-to-well variability is a common issue that can obscure real experimental effects. The potential causes and solutions are outlined below:

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure your pipettes are properly calibrated.[3] Use fresh pipette tips for each replicate.[7] When adding reagents, pipette against the side of the well to avoid splashing. For small volumes, consider preparing a master mix to be dispensed into each well.[4]
Improper Mixing After adding reagents, ensure thorough mixing by gently tapping the plate or using a plate shaker. Avoid introducing bubbles.
Temperature Gradients Avoid stacking plates during incubation, as this can create temperature differences across the wells.[3] Ensure the incubator provides uniform heating.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, you can fill the outer wells with a buffer or saline solution and not use them for experimental samples.
Cell Seeding Non-Uniformity (for cell-based assays) Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Signal

Q: The signal from my positive controls is very weak, and it's difficult to distinguish from the background noise. How can I improve this?

A: A low signal-to-noise ratio can make it challenging to detect the effects of this compound. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate the concentrations of your key reagents, including this compound and any detection reagents, to determine the optimal concentrations for a robust signal.
Incorrect Incubation Times Optimize the incubation times for each step of your assay. Insufficient incubation may result in an incomplete reaction, while excessive incubation can increase background noise.[7]
Degraded Reagents Ensure that all reagents, especially enzymes and substrates, are stored correctly and are within their expiration dates.[3][4] Prepare fresh substrate and stop solutions for each experiment.[3]
Incorrect Wavelength Settings Double-check that your plate reader is set to the correct excitation and emission wavelengths for your assay.[4]
Insufficient this compound Activity If this compound is expected to induce a biological response, ensure the concentration range used is appropriate to elicit a detectable signal.

Experimental Protocols

Protocol: Colorimetric Assay for this compound Activity

This protocol provides a general framework for a colorimetric assay to assess the inhibitory activity of this compound on a hypothetical enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the buffer is at room temperature before use.[4]
  • Enzyme Solution: Prepare a working solution of the enzyme in cold assay buffer. Keep on ice.
  • Substrate Solution: Prepare the substrate solution in assay buffer.
  • This compound Solutions: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 1% DMSO.
  • Stop Solution: Prepare a stop solution to terminate the enzymatic reaction (e.g., 0.5 M acetic acid).

2. Assay Procedure:

  • Add 50 µL of assay buffer to the blank wells of a clear, 96-well microplate.
  • Add 50 µL of the this compound serial dilutions or vehicle control (1% DMSO in assay buffer) to the appropriate wells.
  • Add 25 µL of the enzyme solution to all wells except the blanks.
  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.
  • Incubate the plate at the same temperature for 30 minutes.
  • Stop the reaction by adding 50 µL of the stop solution to all wells.
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.
  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 In-Depth Investigation cluster_3 Resolution Start Poor Reproducibility Observed Check_Reagents Reagents & Storage Start->Check_Reagents Check_Protocol Protocol Adherence Start->Check_Protocol Check_Equipment Equipment Calibration Start->Check_Equipment Investigate_Compound Assess Compound Stability Check_Reagents->Investigate_Compound Investigate_Pipetting Review Pipetting Technique Check_Protocol->Investigate_Pipetting Investigate_Environment Check Incubation Conditions Check_Equipment->Investigate_Environment Resolved Reproducibility Improved Investigate_Pipetting->Resolved Investigate_Environment->Resolved Investigate_Compound->Resolved

Caption: A logical workflow for troubleshooting poor reproducibility in assays.

Hypothetical Signaling Pathway Affected by this compound

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Inhibition Compound->Inhibition Inhibition->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

addressing metabolic instability of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Nitropicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the metabolic instability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of this compound?

A1: The metabolic instability of this compound is primarily attributed to two key pathways:

  • Nitro-reduction: The 5-nitro group is susceptible to reduction by nitroreductases, which are present in bacteria (e.g., gut microbiota) and to a lesser extent in mammalian cells, particularly under hypoxic conditions. This can lead to the formation of reactive nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.

  • CYP450-mediated oxidation: The pyridine ring and the picolinamide core are potential sites for oxidation by cytochrome P450 (CYP) enzymes, predominantly in the liver. This can result in hydroxylation or other oxidative modifications.

Q2: What are the common metabolites of this compound observed in in vitro metabolism studies?

A2: Common metabolites can include the amino-picolinamide (from nitro-reduction) and various hydroxylated species on the pyridine ring. The exact metabolite profile can vary depending on the experimental system (e.g., liver microsomes, hepatocytes, S9 fractions) and the species from which the metabolic enzymes are derived.

Q3: How can I improve the metabolic stability of this compound?

A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound:

  • Scaffold Hopping: Replacing the picolinamide core with a different heterocyclic system that is less prone to metabolism while maintaining the desired pharmacophore.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine ring can decrease its susceptibility to oxidative metabolism by CYP enzymes.

  • Blocking Metabolic Soft Spots: Introducing substituents at positions identified as sites of metabolism can sterically hinder enzyme access and improve stability. For instance, if a specific position on the pyridine ring is consistently hydroxylated, adding a stable group like a fluorine atom at that position can block this metabolic route.

Q4: Which in vitro models are most suitable for studying the metabolic stability of this compound?

A4: The choice of the in vitro model depends on the specific metabolic pathway you are investigating:

  • Liver Microsomes: Ideal for studying Phase I metabolism, particularly CYP-mediated oxidation. Human liver microsomes (HLM) are the standard for predicting human hepatic clearance.

  • Hepatocytes: Provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.

  • S9 Fraction: A mixture of microsomal and cytosolic fractions, useful for studying both oxidative and reductive metabolism.

  • Recombinant Enzymes: Using specific recombinant CYP or nitroreductase enzymes can help identify the specific enzymes responsible for the metabolism of this compound.

Troubleshooting Guides

Issue 1: High variability in metabolic stability results between experiments.

  • Possible Cause: Inconsistent co-factor concentrations (e.g., NADPH for CYP enzymes), variability in the activity of different batches of microsomes or hepatocytes, or issues with the compound's solubility.

  • Troubleshooting Steps:

    • Ensure fresh, validated batches of co-factors are used.

    • Always qualify new batches of microsomes or hepatocytes with known substrates.

    • Check the solubility of this compound in the incubation buffer. The use of a small, consistent percentage of an organic co-solvent like DMSO may be necessary.

Issue 2: Discrepancy between in vitro and in vivo metabolic data.

  • Possible Cause: Contribution of extrahepatic metabolism (e.g., by gut microbiota) that is not captured in liver-based in vitro models. The nitro-reduction pathway is a common example.

  • Troubleshooting Steps:

    • Conduct metabolic stability assays using intestinal S9 fractions or anaerobic incubations with fecal homogenates to assess the contribution of gut microbiota.

    • Consider the possibility of species differences in metabolism. If preclinical in vivo studies are in rodents, use rat or mouse liver microsomes for comparison.

Issue 3: Difficulty in identifying and quantifying metabolites.

  • Possible Cause: Low abundance of metabolites, instability of metabolites, or co-elution with other components in the analytical method (e.g., LC-MS/MS).

  • Troubleshooting Steps:

    • Optimize the LC-MS/MS method for sensitivity and selectivity for the expected metabolites.

    • Use higher concentrations of the parent compound in the incubation, if feasible, to increase metabolite formation.

    • Consider using radiolabeled this compound to aid in the detection of all metabolites.

Data Presentation

Table 1: Comparative Metabolic Stability of this compound and Analogs in Human Liver Microsomes (HLM)

CompoundStructure Modificationt1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound -1546.2
Analog A 2-Fluoro substitution4515.4
Analog B Nitro group replaced with cyano> 60< 5.0

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in DMSO.

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Metabolic_Pathway This compound This compound Nitro-reduction Nitro-reduction This compound->Nitro-reduction Nitroreductases CYP450 Oxidation CYP450 Oxidation This compound->CYP450 Oxidation CYP Enzymes, NADPH Reactive Intermediates Reactive Intermediates Nitro-reduction->Reactive Intermediates Hydroxylated Metabolites Hydroxylated Metabolites CYP450 Oxidation->Hydroxylated Metabolites Amino-picolinamide Amino-picolinamide Reactive Intermediates->Amino-picolinamide

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Compound Stock Incubation_Mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) Stock_Solution->Incubation_Mix Pre-incubation Pre-incubate at 37°C Incubation_Mix->Pre-incubation Initiation Initiate with NADPH Pre-incubation->Initiation Sampling Time-point Sampling Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Processing Protein Precipitation Quenching->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Nitropicolinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Nitropicolinamide and its analogs, focusing on their potential anticancer, anti-inflammatory, and anticoccidial properties. The information is compiled from available experimental data to facilitate objective comparisons and inform future research and development.

Summary of Biological Activities

This compound and its structural relatives have demonstrated a range of biological effects. While data on this compound itself is limited in the reviewed literature, studies on its precursor, 5-nitropicolinic acid, and its close analog, 5-nitronicotinamide, reveal significant bioactivity. The primary areas of activity identified are anticancer, anti-inflammatory, and anticoccidial effects.

Anticancer and Anti-inflammatory Activities of 5-Nitropicolinic Acid Metal Complexes

A study on a series of metal complexes derived from 5-nitropicolinic acid, the precursor to this compound, provides valuable insights into the potential of this scaffold. The study evaluated the anticancer activity against three cancer cell lines and the anti-inflammatory activity via inhibition of nitric oxide (NO) production.[1][2]

Quantitative Data on Anticancer and Anti-inflammatory Activities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the metal complexes of 5-nitropicolinic acid.

CompoundCancer Cell LineIC50 (µg/mL)[1][2]Anti-inflammatory Assay (RAW 264.7 cells)IC50 for NO Inhibition (µg/mL)[1][2]
[Mn(5-npic)2]n (1) B16-F10> 100Nitric Oxide Inhibition> 50
HT29> 100
HepG2> 100
[Cd(5-npic)2]n (2) B16-F1026.94Nitric Oxide Inhibition5.38
HT29> 100
HepG278.47
[Cu(5-npic)2]n (3) B16-F10> 100Nitric Oxide Inhibition24.10
HT29> 100
HepG2> 100
[Co(5-npic)2(H2O)2] (4) B16-F1045.10Nitric Oxide Inhibition> 50
HT29> 100
HepG2> 100
[Ni(5-npic)2(H2O)2] (5) B16-F10> 100Nitric Oxide Inhibition> 50
HT29> 100
HepG2> 100
[Zn(5-npic)2(H2O)2] (6) B16-F10> 100Nitric Oxide Inhibition17.63
HT29> 100
HepG2> 100
5-nitropicolinic acid (5-npic) B16-F10> 100Nitric Oxide Inhibition> 50
HT29> 100
HepG2> 100

Note: 5-npic refers to 5-nitropicolinic acid.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Culture: B16-F10 (murine melanoma), HT29 (human colon adenocarcinoma), and HepG2 (human hepatocarcinoma) cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours of incubation, the cells were treated with the test compounds at various concentrations (0.1 to 100 µg/mL) for 72 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2]

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The cells were then treated with the test compounds at various concentrations for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.

    • Briefly, 100 µL of culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance was measured at 540 nm.

    • The IC50 value for NO inhibition was determined from the dose-response curves.

Anticoccidial Activity of 5-Nitronicotinamide and Its Analogs

A study on 5-nitronicotinamide, a close structural analog of this compound, and its derivatives has demonstrated significant anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. While the full text with detailed quantitative data was not accessible, the abstract indicates that 5-nitronicotinamide and its 2-methyl and 4-methyl analogs were particularly active.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a general experimental workflow for screening biological activity and a simplified representation of a signaling pathway relevant to inflammation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis start Start: Design Analogs synthesis Synthesize this compound Analogs start->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) purification->anti_inflammatory anticoccidial Anticoccidial Assays purification->anticoccidial ic50 Calculate IC50 Values anticancer->ic50 anti_inflammatory->ic50 anticoccidial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar end end sar->end Identify Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Compound This compound Analog Compound->IKK inhibits? Compound->NFkB inhibits?

References

structure-activity relationship (SAR) studies of 5-Nitropicolinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Nitropicolinamide derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on a wide range of this compound derivatives, this guide also draws comparisons with structurally related nitro-aromatic compounds to provide a broader context for their potential applications.

Anticancer and Anti-inflammatory Potential

Recent studies have explored the therapeutic properties of metal complexes derived from 5-nitropicolinic acid, the precursor to this compound. These complexes have demonstrated promising anticancer and anti-inflammatory activities.

A study involving a series of six metal complexes with 5-nitropicolinic acid revealed their potential against various cancer cell lines and in modulating inflammatory responses.[1] The cadmium(II) complex, in particular, emerged as a promising candidate with both anticancer and anti-inflammatory effects.[1]

Quantitative Data: Anticancer and Anti-inflammatory Activity of 5-Nitropicolinic Acid Metal Complexes[1]
CompoundMetal IonCancer Cell LineIC50 (µg/mL)Anti-inflammatory Activity (IC50 NO, µg/mL)
1 Mn(II)B16-F10> 100-
HT29> 100
HepG2> 100
2 Cd(II)B16-F1026.945.38
HT29> 100
HepG2> 100
3 Cu(II)B16-F10> 10024.10
HT29> 100
HepG2> 100
4 Co(II)B16-F1045.10> 50
HT29> 100
HepG2> 100
5 Ni(II)B16-F10> 100> 50
HT29> 100
HepG2> 100
6 Zn(II)B16-F10> 10017.63
HT29> 100
HepG2> 100

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. IC50 NO: Half-maximal inhibitory concentration of nitric oxide production.

Comparative Antimicrobial and Antitubercular Activity

For instance, a series of 5-nitrofuran-triazole conjugates demonstrated significant activity against Gram-positive bacteria and promising antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] This suggests that the 5-nitro group is a key pharmacophore for antimicrobial and antitubercular effects. The mechanism of action for many nitro-aromatic drugs involves enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (B16-F10 melanoma, HT29 colon cancer, and HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[1]
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Quantification: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The IC50 values for NO inhibition are then calculated.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel therapeutic compounds like this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development start Starting Materials (e.g., 5-Nitropicolinic Acid) reaction Chemical Reaction (e.g., Amidation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Workflow for the development of this compound derivatives.

Logical Relationship in SAR Studies

The core principle of Structure-Activity Relationship (SAR) studies is to systematically modify a lead compound's structure and observe the impact on its biological activity. This iterative process is fundamental to medicinal chemistry.

SAR_Logic cluster_0 SAR Cycle A Lead Compound (e.g., this compound) B Structural Modification (e.g., change substituents) A->B C Biological Testing (measure activity) B->C D Data Analysis (correlate structure with activity) C->D D->A Identify SAR & Design New Analogs

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion

While the direct exploration of a wide array of this compound derivatives is an emerging area, the existing data on related metal complexes and the broader class of nitro-aromatic compounds highlight the therapeutic potential of this scaffold. The demonstrated anticancer and anti-inflammatory activities of 5-nitropicolinic acid complexes provide a strong rationale for the synthesis and evaluation of a diverse library of this compound derivatives. Future research should focus on systematic structural modifications of the picolinamide core to establish clear SAR trends and to optimize the potency and selectivity for various therapeutic targets, including cancer, inflammation, and microbial infections. The experimental protocols and logical frameworks presented in this guide offer a foundational approach for such investigations.

References

A Comparative Analysis of 5-Nitropicolinamide and Existing Anti-Inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For academic and research professionals, this guide provides a comparative overview of the potential efficacy of 5-Nitropicolinamide, based on available data for structurally related compounds, against established therapeutic agents. Due to a lack of direct preclinical or clinical studies on this compound, this comparison is predicated on the biological activities of compounds sharing its core chemical moieties, such as nitropyridines and picolinamide (an isomer of nicotinamide).

Recent research into compounds structurally related to this compound has suggested potential therapeutic applications in both oncology and inflammatory diseases. Metal complexes of 5-nitropicolinic acid have demonstrated cytotoxic effects against cancer cell lines, while nicotinamide and its isomers have shown anti-inflammatory and antinociceptive properties. This guide synthesizes these findings to offer a preliminary comparison with current standard-of-care drugs in these fields.

Potential Anti-Inflammatory Efficacy

Nicotinamide and its isomers, including picolinamide, have been investigated for their anti-inflammatory effects. Studies suggest that these compounds may exert their action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. This mechanism involves the dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha)[1].

The current treatment landscape for inflammatory conditions like rheumatoid arthritis includes Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Disease-Modifying Antirheumatic Drugs (DMARDs), and biologic agents.

Drug ClassMechanism of ActionExamples
Putative Action of this compound (based on related compounds) Potential inhibition of NF-κB signaling, leading to reduced production of pro-inflammatory cytokines.N/A
NSAIDs Inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins.Ibuprofen, Naproxen, Celecoxib[2][3][4]
Conventional DMARDs Varied mechanisms, including inhibition of dihydrofolate reductase (methotrexate) and modulation of immune cell function.Methotrexate, Sulfasalazine, Hydroxychloroquine[2][5]
Biologic DMARDs Target specific components of the immune system, such as TNF-α, interleukins, or B cells.Adalimumab, Etanercept, Infliximab[2][5]
Targeted Synthetic DMARDs (JAK inhibitors) Inhibit Janus kinase enzymes, interfering with the signaling of several pro-inflammatory cytokines.Tofacitinib, Baricitinib, Upadacitinib[2][5]
Potential Anticancer Efficacy

The anticancer potential of this compound is inferred from studies on metal complexes of 5-nitropicolinic acid, which have shown activity against melanoma cell lines. Additionally, nitroxoline (5-nitro-8-hydroxyquinoline), another nitropyridine derivative, has demonstrated dose-dependent anticancer activity in preclinical models of urological cancers[6]. The proposed mechanisms for related nitro compounds include the induction of apoptosis and inhibition of angiogenesis[6].

The treatment of metastatic melanoma has evolved significantly with the advent of targeted therapies and immunotherapies.

Drug ClassMechanism of ActionExamples
Putative Action of this compound (based on related compounds) Potential for apoptosis induction and anti-angiogenic effects.N/A
Chemotherapy Alkylating agent that damages cancer cell DNA.Dacarbazine[7]
Immune Checkpoint Inhibitors Block proteins (e.g., PD-1, CTLA-4) that prevent the immune system from attacking cancer cells.Pembrolizumab, Nivolumab, Ipilimumab[8][9]
Targeted Therapy (BRAF/MEK Inhibitors) Inhibit specific mutated proteins (BRAF and MEK) that drive cancer cell growth in patients with BRAF mutations.Vemurafenib, Dabrafenib, Trametinib[10]
Oncolytic Virus Therapy A modified virus that preferentially infects and kills cancer cells.Talimogene laherparepvec[11]

Experimental Protocols

In Vivo Assessment of Anti-Inflammatory Activity of Nicotinamide

The following protocol is a summary of the methodology used to assess the anti-inflammatory effects of nicotinamide in a mouse model of lipopolysaccharide (LPS)-induced TNF-α production, as described in related studies[1].

1. Animal Model:

  • Male CBA mice are used for the study.

2. Induction of Inflammation:

  • Inflammation is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.

3. Drug Administration:

  • Nicotinamide is administered orally (p.o.) at various doses (e.g., 10-500 mg/kg) at a specified time point before LPS challenge.

  • A control group receives the vehicle (e.g., saline).

4. Sample Collection:

  • At a predetermined time after LPS injection (e.g., 1.5 hours), blood samples are collected via cardiac puncture.

  • Serum is separated by centrifugation.

5. Measurement of TNF-α:

  • Serum levels of TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

6. Data Analysis:

  • The inhibition of TNF-α production by nicotinamide is calculated relative to the vehicle-treated control group.

  • Dose-response curves are generated to determine the inhibitory potency.

Visualizations

Below are diagrams illustrating a key signaling pathway relevant to the potential mechanism of action and a conceptual experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB-NF-kB IκB-NF-κB Complex IKK->IkB-NF-kB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation IkB->Degradation NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n IkB-NF-kB->NF-kB Releases NF-κB DNA DNA NF-kB_n->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription G Start Start Animal_Model Select Animal Model (e.g., Mice) Start->Animal_Model Group_Allocation Allocate to Treatment and Control Groups Animal_Model->Group_Allocation Induce_Pathology Induce Pathology (e.g., LPS Injection) Group_Allocation->Induce_Pathology Administer_Compound Administer this compound or Vehicle Induce_Pathology->Administer_Compound Sample_Collection Collect Biological Samples (e.g., Blood, Tissue) Administer_Compound->Sample_Collection Data_Analysis Analyze Biomarkers (e.g., Cytokine Levels) Sample_Collection->Data_Analysis Efficacy_Evaluation Evaluate Efficacy Data_Analysis->Efficacy_Evaluation End End Efficacy_Evaluation->End

References

Validating the Biological Target of 5-Nitropicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Nitropicolinamide and its analogs, focusing on their biological targets and antimicrobial activity. Experimental data is presented to support the validation of potential targets, with a primary focus on the antibacterial properties of the broader picolinamide class of compounds.

Executive Summary

Picolinamides have emerged as a promising class of compounds with potent antimicrobial activity, particularly against the pathogenic bacterium Clostridioides difficile. While direct experimental data for this compound remains limited in publicly available research, structure-activity relationship (SAR) studies of related picolinamide analogs strongly suggest that the picolinamide scaffold is crucial for their selective antibacterial effects. This guide synthesizes the available data on picolinamide derivatives to infer the likely biological target and compares their performance with alternative compounds.

Targeting Bacterial Cell Wall Biosynthesis

Recent studies have identified that picolinamide derivatives exert their antibacterial effect by targeting cell wall biosynthesis. This mechanism of action is distinct from many current antibiotics, making these compounds promising candidates for overcoming existing drug resistance.

A key study identified a potent picolinamide antibacterial, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate (Compound 1), which demonstrated significant and selective activity against C. difficile.[1][2][3] Macromolecular biosynthesis assays revealed that this compound inhibits peptidoglycan synthesis, a critical component of the bacterial cell wall.[2]

Experimental Workflow for Target Identification:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation Picolinamide_Analogs Picolinamide Analogs MIC_Determination MIC Determination Picolinamide_Analogs->MIC_Determination C_difficile_Strains C. difficile Strains C_difficile_Strains->MIC_Determination Macromolecular_Biosynthesis_Assay Macromolecular Biosynthesis Assay (DNA, RNA, Protein, Peptidoglycan) MIC_Determination->Macromolecular_Biosynthesis_Assay SEM Scanning Electron Microscopy MIC_Determination->SEM Target_Identified Target Identified: Cell Wall Biosynthesis Macromolecular_Biosynthesis_Assay->Target_Identified SEM->Target_Identified

Caption: Workflow for identifying the biological target of picolinamide derivatives.

Comparative Antimicrobial Activity

The data below compares the activity of a lead isonicotinamide compound with a highly selective picolinamide analog, highlighting the importance of the picolinamide core.

Table 1: Comparative in vitro Activity of Picolinamide Analogs and Standard Antibiotics against C. difficile

CompoundMIC against C. difficile ATCC 43255 (µg/mL)Selectivity (MIC gut bacteria / MIC C. difficile)
Isonicotinamide 4 0.252 to 64
Picolinamide 87 0.12532 to 128
Vancomycin (VAN) 0.50.5 to 64
Metronidazole (MTZ) 0.254 to 128
Fidaxomicin (FDX) 0.031 to 512

Data sourced from ACS Medicinal Chemistry Letters, 2021.[4]

Signaling Pathway of Picolinamide Action:

Picolinamide Picolinamide Derivative Inhibition Inhibition Picolinamide->Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Biosynthesis Pathway Bacterial_Cell_Wall->Inhibition Cell_Lysis Bacterial Cell Lysis and Death Inhibition->Cell_Lysis

Caption: Proposed mechanism of action for picolinamide antibacterials.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of antimicrobial compounds against anaerobic bacteria like C. difficile, based on standard methodologies.[6][7][8][9][10]

1. Preparation of Media and Reagents:

  • Use supplemented Brucella broth or other suitable anaerobic growth medium.

  • Prepare stock solutions of the test compounds (e.g., this compound and analogs) in an appropriate solvent (e.g., DMSO).

2. Inoculum Preparation:

  • Culture C. difficile strains anaerobically on appropriate agar plates.

  • Prepare a bacterial suspension in broth to a turbidity equivalent to a 0.5 McFarland standard.

3. Assay Procedure (Broth Microdilution):

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

4. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship of Experimental Steps:

A Prepare Media and Reagents C Perform Serial Dilutions of Compounds A->C B Prepare Bacterial Inoculum D Inoculate Plates B->D C->D E Anaerobic Incubation D->E F Read and Record MIC E->F

Caption: Key steps in the MIC determination protocol.

Conclusion and Future Directions

The available evidence strongly supports the bacterial cell wall as a primary target for the picolinamide class of antibacterials. The exquisite selectivity of certain picolinamide derivatives for C. difficile over commensal gut bacteria makes them highly attractive candidates for further development.

To definitively validate the target of this compound, further research is required:

  • Direct Target Binding Assays: Utilizing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with purified enzymes from the cell wall biosynthesis pathway.

  • Resistant Mutant Studies: Generating and sequencing C. difficile mutants resistant to this compound to identify mutations in the target protein.

  • In vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of C. difficile infection.

By pursuing these experimental avenues, the scientific community can build upon the foundational knowledge of picolinamide derivatives and potentially develop a new generation of targeted therapies for challenging bacterial infections.

References

comparative analysis of different synthetic routes for 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the production of 5-Nitropicolinamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail two primary synthetic pathways, including experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Route 1: Oxidation of 2-Methyl-5-nitropyridine followed by Amidation

This two-step route involves the initial oxidation of the methyl group of 2-methyl-5-nitropyridine to a carboxylic acid, followed by the amidation of the resulting 5-nitropicolinic acid.

Step 1: Oxidation of 2-Methyl-5-nitropyridine to 5-Nitropicolinic Acid

The oxidation of the methyl group on the pyridine ring can be achieved using various oxidizing agents. Below is a comparison of two common methods.

ParameterMethod A: Potassium PermanganateMethod B: Selenium Dioxide
Oxidizing Agent Potassium Permanganate (KMnO4)Selenium Dioxide (SeO2)
Solvent Water (alkaline conditions)Dioxane or Pyridine
Reaction Temperature 80-100 °CReflux
Reaction Time 4-8 hours12-24 hours
Typical Yield 60-75%50-70%[1]
Work-up Filtration of MnO2, acidification, extractionFiltration of selenium, solvent removal
Purity Good, may require recrystallizationGood, may require chromatography
Safety Considerations Strong oxidant, potential for exothermHighly toxic, requires careful handling

Experimental Protocol: Oxidation with Potassium Permanganate (Method A)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-methyl-5-nitropyridine (1.0 eq) in water.

  • Reagent Addition: Slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic and the temperature should be monitored.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 4-8 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The product, 5-nitropicolinic acid, will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Experimental Protocol: Oxidation with Selenium Dioxide (Method B)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as dioxane or pyridine.

  • Reagent Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and filter off the precipitated selenium metal.

  • Isolation: Remove the solvent under reduced pressure. The crude 5-nitropicolinic acid can be purified by recrystallization or column chromatography.

Step 2: Amidation of 5-Nitropicolinic Acid to this compound

The conversion of the carboxylic acid to the primary amide can be accomplished through activation of the carboxylic acid followed by reaction with an ammonia source.

ParameterMethod C: Thionyl ChlorideMethod D: Coupling Agent (e.g., EDC/HOBt)
Activating Agent Thionyl Chloride (SOCl2)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Hydroxybenzotriazole (HOBt)
Ammonia Source Aqueous Ammonia or Ammonia gasAmmonium Chloride and a base (e.g., Triethylamine)
Solvent Dichloromethane (DCM) or TolueneDichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2-4 hours4-12 hours
Typical Yield 80-90%75-85%
Work-up Aqueous work-up, extractionAqueous work-up, extraction
Purity HighHigh
Safety Considerations Thionyl chloride is corrosive and toxicCoupling agents can be sensitizers

Experimental Protocol: Amidation using Thionyl Chloride (Method C) [2][3]

  • Acyl Chloride Formation: Suspend 5-nitropicolinic acid (1.0 eq) in an inert solvent like dichloromethane or toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq) at 0 °C. Stir the mixture at room temperature for 1-2 hours until a clear solution is formed.

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add an excess of concentrated aqueous ammonia.

  • Reaction: Stir vigorously for 1-2 hours at room temperature.

  • Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Experimental Protocol: Amidation using a Coupling Agent (Method D)

  • Reaction Setup: Dissolve 5-nitropicolinic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in DMF.

  • Reagent Addition: Cool the mixture to 0 °C and add EDC (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Route 2: Ammoxidation of 2-Methyl-5-nitropyridine followed by Hydrolysis

This route involves the direct conversion of the methyl group to a nitrile, followed by hydrolysis to the amide. This pathway is often employed in industrial settings.

Step 1: Ammoxidation of 2-Methyl-5-nitropyridine to 5-Nitropicolinonitrile

This gas-phase catalytic reaction is a highly efficient method for the synthesis of nitriles from methyl-substituted heteroaromatics.

ParameterCatalytic Ammoxidation
Catalyst Vanadium-based oxides (e.g., V2O5/TiO2)
Reactants 2-Methyl-5-nitropyridine, Ammonia, Air (Oxygen)
Reaction Temperature 350-450 °C
Reaction Time Continuous flow process
Typical Yield 70-85%
Work-up Condensation of product stream, separation
Purity Requires purification (e.g., distillation or crystallization)
Considerations Requires specialized high-temperature equipment

Experimental Protocol: Catalytic Ammoxidation [4][5]

A detailed experimental protocol for this step requires specialized laboratory or pilot-plant scale equipment for gas-phase reactions and is beyond the scope of a standard laboratory setup. The general principle involves passing a gaseous mixture of 2-methyl-5-nitropyridine, ammonia, and air over a heated catalyst bed. The product, 5-nitropicolinonitrile, is then condensed and collected.

Step 2: Hydrolysis of 5-Nitropicolinonitrile to this compound

The selective hydrolysis of the nitrile to the primary amide can be achieved under controlled acidic or basic conditions.

ParameterMethod E: Acid-Catalyzed HydrolysisMethod F: Base-Catalyzed Hydrolysis
Catalyst Concentrated Sulfuric AcidHydrogen Peroxide in basic medium (e.g., NaOH)
Solvent WaterWater/Acetone
Reaction Temperature 80-100 °C40-60 °C
Reaction Time 1-3 hours2-5 hours
Typical Yield 85-95%80-90%
Work-up Neutralization, filtrationNeutralization, extraction
Purity HighHigh
Considerations Strong acid handlingPeroxide handling

Experimental Protocol: Acid-Catalyzed Hydrolysis (Method E)

  • Reaction Setup: Carefully add 5-nitropicolinonitrile (1.0 eq) to concentrated sulfuric acid at a low temperature (0-10 °C).

  • Reaction: Slowly heat the mixture to 80-100 °C and maintain for 1-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the this compound. Collect the solid by filtration, wash with water, and dry.

Experimental Protocol: Base-Catalyzed Hydrolysis with Hydrogen Peroxide (Method F)

  • Reaction Setup: Dissolve 5-nitropicolinonitrile (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add sodium hydroxide (or another base) to adjust the pH to approximately 8-9. Then, add hydrogen peroxide (30% solution, 2.0-3.0 eq) dropwise, maintaining the temperature between 40-60 °C.

  • Reaction: Stir the mixture for 2-5 hours.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with a dilute acid.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

Synthetic_Route_1 start 2-Methyl-5-nitropyridine intermediate 5-Nitropicolinic Acid start->intermediate Oxidation (KMnO4 or SeO2) end This compound intermediate->end Amidation (SOCl2 or Coupling Agent) Synthetic_Route_2 start 2-Methyl-5-nitropyridine intermediate 5-Nitropicolinonitrile start->intermediate Ammoxidation (V-based catalyst) end This compound intermediate->end Hydrolysis (Acid or Base)

References

Cross-Validation of Analytical Methods for 5-Nitropicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 5-Nitropicolinamide, the selection and validation of an appropriate analytical method is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of pharmaceutical compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established analytical practices for compounds structurally similar to this compound, offering a framework for method development, validation, and cross-validation.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the stage of drug development. While HPLC-UV is a robust and cost-effective technique suitable for routine quality control of bulk drug substances and formulated products, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples, such as those encountered in pharmacokinetic studies.

A summary of typical performance characteristics for hypothetical HPLC-UV and LC-MS/MS methods for this compound is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.05 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 10 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.05 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity Good, potential for interference from co-eluting compoundsExcellent, high specificity from MRM transitions
Application Assay and impurity determination in drug substance and productTrace-level quantification in biological matrices, metabolite identification
Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS analysis of this compound are provided to guide researchers in setting up their experiments.

HPLC-UV Method Protocol

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.

LC-MS/MS Method Protocol

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Injection Volume: 5 µL.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction step is typically required prior to analysis.

Method Validation and Cross-Validation

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[1] The validation process should adhere to the guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Cross-validation is the process of comparing the results from two different analytical methods to ensure their equivalence.[2] This is particularly important when transferring a method from a research environment to a quality control laboratory or when comparing data generated by different techniques. The goal is to demonstrate that both methods provide comparable and reliable data.[2]

Visualizing Analytical Workflows

To further clarify the processes involved in the analysis of this compound, the following diagrams illustrate a typical analytical method validation workflow and a decision-making process for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Validation cluster_Doc Documentation Plan Define Analytical Method Requirements Dev Develop & Optimize Method Parameters Plan->Dev Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ/LOD Prec->LOQ Robust Robustness LOQ->Robust Report Validation Report Robust->Report

Analytical Method Validation Workflow

Method_Selection_Decision_Tree cluster_Start cluster_Questions cluster_Methods cluster_Validation Start Start: Define Analytical Need for this compound Q1 Trace Analysis Required? (< 1 ng/mL) Start->Q1 Q2 Complex Matrix? (e.g., Plasma) Q1->Q2 No LCMS Select LC-MS/MS Q1->LCMS Yes Q3 Routine QC of Drug Product? Q2->Q3 No Q2->LCMS Yes Q3->LCMS No (Consider for high potency) HPLC Select HPLC-UV Q3->HPLC Yes Validate Proceed with Method Validation LCMS->Validate HPLC->Validate

Decision Tree for Method Selection

References

In Vivo Validation of 5-Nitropicolinamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the in vivo activity of novel anti-tubercular agents, using 5-Nitropicolinamide as a focal point. While direct comparative in vivo efficacy data for this compound is not yet extensively published, this document outlines the established experimental framework for such validation and presents comparative data for standard-of-care anti-tuberculosis drugs to provide a benchmark for evaluation.

Mechanism of Action: The Nitroaromatic Advantage

This compound belongs to the class of nitroaromatic compounds, which are prodrugs requiring activation by the target bacterium, Mycobacterium tuberculosis. The proposed mechanism of action, shared with related compounds like 5-nitrothiophenes, delamanid, and pretomanid, involves the reduction of the nitro group by the F420-dependent nitroreductase enzyme (Ddn) within the mycobacterium. This activation process leads to the release of reactive nitrogen species, including nitric oxide (NO). Nitric oxide is a key signaling molecule that disrupts multiple cellular processes in M. tuberculosis, most notably by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Below is a diagram illustrating this proposed signaling pathway.

5-Nitropicolinamide_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound M_tuberculosis Mycobacterium tuberculosis This compound->M_tuberculosis enters Ddn F420-dependent nitroreductase (Ddn) M_tuberculosis->Ddn activates via Activated_Compound Reactive Nitrogen Intermediate Ddn->Activated_Compound generates NO_Release Nitric Oxide (NO) Release Activated_Compound->NO_Release leads to Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis NO_Release->Mycolic_Acid_Inhibition Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Cell_Death

Caption: Proposed activation and mechanism of action of this compound.

Comparative In Vivo Efficacy Data

To contextualize the potential efficacy of a new chemical entity like this compound, it is essential to compare its performance against established first-line anti-tubercular drugs. The following tables present representative data from murine models of tuberculosis for Isoniazid and Rifampicin, two cornerstones of current tuberculosis therapy. The primary endpoint for efficacy is the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs and spleen of infected mice.

Table 1: In Vivo Efficacy of Isoniazid in a Murine Tuberculosis Model

Treatment GroupDosage (mg/kg)Duration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Reference
Isoniazid2513 days~2.0 - 3.0[1]
Isoniazid2.513 days~1.5 - 2.5[1]

Table 2: In Vivo Efficacy of Rifampicin in a Murine Tuberculosis Model

Treatment GroupDosage (mg/kg)Duration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Reference
Rifampicin1012 doses~4.07
Rifampicin2013 days~1.0 - 2.0[1]

Experimental Protocols

The validation of a novel anti-tubercular compound requires rigorous and well-defined experimental protocols. Below are detailed methodologies for the key in vivo experiments.

Murine Model of Chronic Tuberculosis Infection

This model is the gold standard for evaluating the in vivo efficacy of anti-tubercular drugs.

Experimental Workflow:

Murine_TB_Model_Workflow Workflow for In Vivo Efficacy Testing in a Murine TB Model cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Aerosol_Infection Low-dose aerosol infection of mice (e.g., C57BL/6) with M. tuberculosis Incubation Incubation period to establish chronic infection (e.g., 4 weeks) Aerosol_Infection->Incubation Drug_Administration Oral gavage administration of This compound and control drugs (5 days/week) Incubation->Drug_Administration Monitoring Monitor animal weight and general health Drug_Administration->Monitoring Sacrifice Sacrifice mice at defined time points (e.g., 4 and 8 weeks) Monitoring->Sacrifice Organ_Harvest Aseptically remove lungs and spleen Sacrifice->Organ_Harvest Homogenization Homogenize organs Organ_Harvest->Homogenization CFU_Plating Plate serial dilutions on Middlebrook 7H11 agar Homogenization->CFU_Plating CFU_Counting Incubate plates and count Colony Forming Units (CFU) CFU_Plating->CFU_Counting

Caption: Standard workflow for evaluating anti-tubercular drug efficacy in a mouse model.

Detailed Protocol:

  • Animal Model: C57BL/6 mice are commonly used as they develop a robust immune response and a chronic, stable infection.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.

  • Treatment: Treatment is typically initiated 4 weeks post-infection, once a chronic infection is established. The test compound (this compound) and comparator drugs (e.g., isoniazid, rifampicin) are administered orally by gavage, typically 5 days a week for a duration of 4 to 8 weeks. A vehicle control group receives the drug-free vehicle.

  • Efficacy Assessment: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is determined. The efficacy of the treatment is measured by the reduction in the log10 CFU in the organs of treated mice compared to the untreated control group.

In Vivo Fluorescence Imaging

Fluorescence imaging offers a non-invasive method to monitor bacterial burden in real-time within the same animal, reducing the number of animals required and providing dynamic data.

Experimental Workflow:

Fluorescence_Imaging_Workflow Workflow for In Vivo Fluorescence Imaging of M. tuberculosis Infection Infect mice with a fluorescent reporter strain of M. tuberculosis (e.g., expressing tdTomato) Treatment Administer this compound and control drugs as per the defined regimen Infection->Treatment Imaging Image anesthetized mice at regular intervals using an in vivo imaging system Treatment->Imaging Quantification Quantify the fluorescent signal from the lungs Imaging->Quantification Correlation Correlate fluorescence intensity with CFU counts at the end of the experiment Quantification->Correlation

Caption: Workflow for non-invasive monitoring of anti-tubercular drug efficacy.

Detailed Protocol:

  • Bacterial Strain: A reporter strain of M. tuberculosis engineered to express a fluorescent protein (e.g., tdTomato or KatG-GFP) is used for infection.

  • Infection and Treatment: Mice are infected and treated as described in the chronic infection model.

  • Imaging: At regular intervals, mice are anesthetized, and the fluorescent signal from the lungs is captured using an in vivo imaging system (e.g., IVIS spectrum).

  • Data Analysis: The fluorescence intensity is quantified and used as a surrogate marker for bacterial load. At the end of the experiment, CFU enumeration is performed to correlate the fluorescent signal with the actual bacterial burden.

Conclusion

The in vivo validation of this compound will be a critical step in its development as a potential anti-tuberculosis agent. The experimental frameworks described in this guide provide a robust pathway for assessing its efficacy. By comparing its performance against established drugs like isoniazid and rifampicin using standardized murine models, researchers can generate the necessary data to support its progression through the drug development pipeline. The unique mechanism of action of nitroaromatic compounds holds promise for combating drug-resistant strains of M. tuberculosis, making the thorough in vivo evaluation of this compound a high priority.

References

A Comparative Guide to the Coordination Properties of 5-Nitropicolinamide and Related Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination properties of 5-Nitropicolinamide alongside other substituted picolinamide ligands. While direct experimental data for this compound is limited in the reviewed literature, this guide extrapolates its likely coordination behavior based on the well-established electronic effects of the nitro group and compares it with the known properties of unsubstituted picolinamide and its derivatives.

Introduction to Picolinamide and the Influence of Substituents

Picolinamide (pyridine-2-carboxamide) is a versatile ligand in coordination chemistry, typically acting as a bidentate N,O-chelating agent through its pyridine nitrogen and amide oxygen atoms. The coordination behavior of picolinamide can be significantly modulated by introducing substituents onto the pyridine ring. These substituents can alter the electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of its metal complexes.

The 5-nitro substituent in this compound is a strong electron-withdrawing group. This is expected to decrease the electron density on the pyridine ring and the amide group. Consequently, the basicity of both the pyridine nitrogen and the amide oxygen will be reduced, which in turn is predicted to affect its coordination to metal ions in several ways:

  • Lower Stability of Metal Complexes: The reduced basicity of the donor atoms would likely lead to the formation of less stable metal complexes compared to unsubstituted picolinamide.

  • Altered Spectroscopic Properties: The electron-withdrawing nature of the nitro group will influence the electronic environment of the metal center, leading to shifts in UV-Vis absorption bands and changes in IR stretching frequencies of the amide C=O and N-H bonds upon coordination.

  • Modified Redox Potentials: For redox-active metals, the electron-withdrawing character of the 5-nitro group is expected to make the oxidation of the metal center more difficult.

Comparative Data on Picolinamide Ligands

To illustrate the impact of substituents on the coordination properties of picolinamide, the following tables summarize key experimental data for unsubstituted picolinamide and serve as a baseline for the predicted properties of this compound.

Table 1: Infrared Spectroscopy Data for Picolinamide and its Predicted Changes for this compound
Ligandν(C=O) (cm⁻¹)ν(N-H) (cm⁻¹)Predicted Change for this compound
Picolinamide~1670~3170, ~3380Increase in ν(C=O) and ν(N-H) frequencies

Note: The predicted increase in vibrational frequencies for this compound is due to the electron-withdrawing nitro group, which would lead to a strengthening of the C=O and N-H bonds.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of coordination compounds. Below are representative protocols for the synthesis of metal complexes with picolinamide-based ligands, which can be adapted for this compound.

General Synthesis of a Metal(II) Picolinamide Complex

A solution of the picolinamide ligand (2 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is prepared. To this is added a solution of the metal(II) salt (e.g., metal(II) chloride or nitrate, 1 mmol) in the same solvent (10 mL). The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point solvent like diethyl ether, and then dried in a desiccator.

Characterization Methods
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹, using KBr pellets.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in a suitable solvent (e.g., DMF or DMSO) using a double beam spectrophotometer, typically in the 200-800 nm range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the ligand structure and its coordination to the metal (for diamagnetic complexes).

  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths and angles, coordination geometry, and intermolecular interactions.

Visualizing Coordination and Electronic Effects

The following diagrams, generated using Graphviz, illustrate the coordination mode of picolinamide and the logical relationship of substituent effects.

Picolinamide Coordination Coordination of Picolinamide to a Metal Ion cluster_ligand Picolinamide Py-N N M Metal Py-N->M Coordination Bond Amide-O O Amide-O->M Coordination Bond Amide-C C Amide-C->Amide-O Amide-N N Amide-C->Amide-N Py-Ring Pyridine Ring Py-Ring->Py-N Py-Ring->Amide-C

Caption: Bidentate N,O-chelation of picolinamide to a metal center.

Substituent Effects Influence of Electron-Withdrawing Substituents substituent Electron-Withdrawing Substituent (e.g., -NO₂) electron_density Decreased Electron Density on Pyridine Ring and Amide substituent->electron_density Inductive & Resonance Effects basicity Reduced Basicity of Pyridine-N and Amide-O electron_density->basicity spectroscopy Shift in Spectroscopic Properties (IR, UV-Vis) electron_density->spectroscopy stability Lower Stability of Metal Complexes basicity->stability

Caption: The electronic effects of a substituent on ligand properties.

Conclusion

While direct experimental data on the coordination chemistry of this compound remains to be extensively reported, a comparative analysis based on the known behavior of picolinamide and the electronic properties of the nitro group provides valuable insights. The electron-withdrawing nature of the 5-nitro substituent is predicted to decrease the stability of its metal complexes and significantly alter their spectroscopic properties compared to unsubstituted picolinamide. Further experimental studies are warranted to fully elucidate the coordination chemistry of this ligand and to validate these predictions. This would be of great interest to researchers in the fields of coordination chemistry, materials science, and medicinal chemistry, where the fine-tuning of ligand properties is crucial for the development of new functional materials and therapeutic agents.

Comparative Efficacy of Novel Antitubercular Agents in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Extensive searches for "5-Nitropicolinamide" did not yield any specific preclinical or clinical data evaluating its therapeutic efficacy in animal models. The information available primarily pertains to the synthesis and in-vitro evaluation of various related chemical structures. Therefore, this guide provides a comparative analysis of three prominent, clinically relevant antitubercular drugs for which substantial animal model data exists: Bedaquiline, Pretomanid, and Linezolid . These drugs form the backbone of modern combination therapies for drug-resistant tuberculosis.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the preclinical efficacy of these agents. The data presented is collated from various studies to provide a standardized comparison where possible.

Quantitative Efficacy Data in Murine Tuberculosis Models

The following tables summarize the bactericidal activity of Bedaquiline, Pretomanid, and Linezolid as monotherapy or in combination regimens in mouse models of tuberculosis. The primary endpoint is the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs of infected mice.

Table 1: Bactericidal Activity of Bedaquiline-Based Regimens in Murine Models

RegimenMouse ModelDuration of TreatmentMean Log10 CFU Reduction in Lungs (Compared to Untreated Controls)Reference(s)
Bedaquiline (oral)BALB/c4 weeksSignificant reduction, but less than 1HP control[1]
Bedaquiline (long-acting injectable)BALB/c12 weeks (single dose)Sustained antituberculosis activity for 12 weeks[1][2][3]
Bedaquiline + Pretomanid + Linezolid (BPaL)C3HeB/FeJ & BALB/c1-2 monthsHigh bactericidal activity[4]
Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide (BPaMZ)BALB/c & Nude1 month~1 log10 greater CFU reduction than BMZ[5]

Table 2: Bactericidal Activity of Pretomanid-Based Regimens in Murine Models

RegimenMouse ModelDuration of TreatmentMean Log10 CFU Reduction in Lungs (Compared to Untreated Controls)Reference(s)
Pretomanid (monotherapy)MouseInitial phaseBactericidal activity similar to isoniazid[6]
Bedaquiline + Pretomanid + Linezolid (BPaL)BALB/c2 monthsIncreased bactericidal activity and prevention of Bedaquiline resistance[5]
BPaL in TB Meningitis ModelMouseNot specifiedInferior to standard HRZE regimen[7]
Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide (BPaMZ)C3HeB/FeJ1 month2.4 log10 CFU reduction compared to BMZ[5]

Table 3: Bactericidal Activity of Linezolid-Based Regimens in Murine Models

RegimenMouse ModelDuration of TreatmentMean Log10 CFU Reduction in Lungs (Compared to Untreated Controls)Reference(s)
Linezolid (monotherapy)Mouse28 daysDose-dependent increase in bactericidal effects[8]
Bedaquiline + Pretomanid + Linezolid (BPaL)C3HeB/FeJ & BALB/c1-2 monthsDaily dosing for the first 1-2 months showed greatest efficacy[4]
OTB-658 (Linezolid replacement) + Bedaquiline + PretomanidC3HeB/FeJ8 weeksSignificant reduction in lung and spleen CFU counts compared to LZD

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for key experiments cited in the comparison.

Murine Model of Chronic Tuberculosis Infection
  • Animal Strain: BALB/c or C3HeB/FeJ mice are commonly used as they develop characteristic lung pathology.

  • Infection: Mice are infected via a low-dose aerosol exposure with Mycobacterium tuberculosis (e.g., H37Rv or clinical isolates like HN878). This results in a consistent and reproducible lung infection.

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4-6 weeks, leading to a chronic, stable bacterial load in the lungs.

  • Treatment Initiation: Animals are randomized into treatment and control groups. Drugs are typically administered orally via gavage, 5-7 days a week. Dosages are determined based on pharmacokinetic studies to mimic human exposure.

  • Assessment of Efficacy: At specified time points during and after treatment, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).

  • Outcome Measurement: After 3-4 weeks of incubation, Colony Forming Units (CFU) are counted to determine the bacterial load in the organs. The efficacy of a regimen is determined by the reduction in log10 CFU compared to untreated controls or a standard-of-care regimen.

  • Relapse Assessment: To evaluate the sterilizing activity of a regimen, a subset of treated animals is held for a period (e.g., 3 months) without treatment after the completion of therapy. The proportion of mice with recurring bacterial growth in their lungs is then determined.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Drug Administration: Mice are administered the drug(s) of interest at various doses and frequencies.

  • Sample Collection: At multiple time points after drug administration, blood samples are collected.

  • Drug Concentration Measurement: Plasma concentrations of the drug and its metabolites are quantified using methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • PK/PD Parameter Calculation: The resulting concentration-time data is used to model pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time above the minimum inhibitory concentration (T>MIC).

  • Correlation with Efficacy: These PK/PD parameters are then correlated with the observed bactericidal or sterilizing activity in efficacy studies to identify the driver of efficacy. For instance, for Linezolid, the time above the minimum inhibitory concentration (T>MIC) has been identified as a key parameter for efficacy[8].

Visualizations

Experimental Workflow for Preclinical Efficacy Testing

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_relapse Relapse Study Infection Aerosol Infection (M. tuberculosis) Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Randomization Randomization into Treatment Groups Establishment->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Euthanasia Euthanasia at Defined Timepoints Treatment->Euthanasia Post_Treatment Post-Treatment Observation (3 months) Treatment->Post_Treatment Organ_Harvest Organ Harvesting (Lungs, Spleen) Euthanasia->Organ_Harvest Homogenization Homogenization Organ_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Counting CFU Counting Plating->CFU_Counting Relapse_Assessment Assessment of Bacterial Regrowth Post_Treatment->Relapse_Assessment

Caption: Workflow of a typical murine model for evaluating the efficacy of antitubercular drugs.

Logical Relationship of Combination Therapy Assessment

combination_therapy cluster_components Individual Components cluster_combinations Combination Regimens cluster_outcomes Efficacy & Safety Outcomes DrugA Drug A (e.g., Bedaquiline) AB Drug A + Drug B DrugA->AB AC Drug A + Drug C DrugA->AC DrugB Drug B (e.g., Pretomanid) DrugB->AB BC Drug B + Drug C DrugB->BC DrugC Drug C (e.g., Linezolid) DrugC->AC DrugC->BC ABC Drug A + B + C (e.g., BPaL) DrugC->ABC AB->ABC Efficacy Bactericidal/Sterilizing Activity (CFU Reduction) AB->Efficacy Resistance Emergence of Drug Resistance AB->Resistance Toxicity Adverse Effects (e.g., Hematologic) AB->Toxicity AC->Efficacy AC->Resistance AC->Toxicity BC->Efficacy BC->Resistance BC->Toxicity ABC->Efficacy ABC->Resistance ABC->Toxicity

Caption: Logical diagram illustrating the assessment of combination drug therapy.

Putative Signaling Pathway Inhibition by Bedaquiline

bedaquiline_moa cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F0 subunit ATP Synthase F1 subunit ATP_Production ATP Production ATP_Synthase:f2->ATP_Production Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase:f0 Bedaquiline Bedaquiline Bedaquiline->Inhibition Inhibition->ATP_Synthase:f0 Inhibition

Caption: Simplified diagram of Bedaquiline's mechanism of action via inhibition of ATP synthase.

References

comparative analysis of the safety profiles of 5-Nitropicolinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of selected picolinamide derivatives, with a focus on presenting available experimental data to inform preclinical research and development. Due to the limited publicly available safety data specifically for a range of 5-nitropicolinamide derivatives, this guide utilizes data from structurally related picolinamide and nitazoxanide compounds as surrogates to illustrate the principles of comparative safety assessment.

Quantitative Safety Data Summary

The following table summarizes in vitro cytotoxicity data for several picolinamide derivatives against HeLa cells, providing a basis for preliminary comparison of their potential cellular toxicity.

CompoundChemical StructureIn Vitro Cytotoxicity (IC50 in µg/mL) against HeLa CellsData Source
Isonicotinamide 4Isomer of picolinamide> 64[1]
Picolinamide 872,4-disubstituted picolinamide95.2 ± 1.0[1]
Picolinamide 94Substituted picolinamide34.8 ± 0.9[1]
Picolinamide 107Picolinamide with a diaryl ether linkage> 64[1]
Picolinamide 108Picolinamide with a diaryl ether linkage> 64[1]
Picolinamide 114Picolinamide with a diaryl ether linkage and ester group50.1 ± 1.0[1]
Picolinamide 116Picolinamide with a diaryl ether linkage and ester group> 64[1]
Nitazoxanide (related compound)2-acetoxy-N-(5-nitrothiazol-2-yl) benzamideNot available
Acute Oral LD50 Value Species
>10 g/kgRat, Dog, Cat[2]
1.4 g/kgMouse[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data.

In Vitro Cytotoxicity Assay (XTT Assay)

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., picolinamide derivatives) and incubated for a specified period.

  • XTT Reagent Addition: The XTT reagent is added to the wells. Metabolically active cells reduce the XTT tetrazolium salt to a formazan dye.

  • Incubation and Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Acute Oral Toxicity Study (Based on OECD Guidelines)

Acute oral toxicity studies are conducted to determine the short-term adverse effects of a substance after a single oral dose.[2]

  • Animal Models: Typically performed in rodent species such as rats and mice.

  • Dosing: A single dose of the test substance is administered by oral gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight changes are also monitored.

  • Endpoint: The primary endpoint is the determination of the median lethal dose (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2]

  • Tester Strains: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic the metabolic processes in the liver.

  • Exposure: The tester strains are exposed to the test compound at various concentrations.

  • Reversion Assessment: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a mutation) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. Nitazoxanide was reported to be negative in this assay.[2]

Visualizing Experimental Workflows and Pathways

Generalized Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity.

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_adme ADME/PK cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) cytotoxicity->genotoxicity_in_vitro Initial Screening herg hERG Assay (Cardiotoxicity) genotoxicity_in_vitro->herg acute_toxicity Acute Toxicity (Single Dose) herg->acute_toxicity Proceed to In Vivo adme Absorption, Distribution, Metabolism, Excretion herg->adme repeated_dose Repeated-Dose Toxicity (Sub-acute to Chronic) acute_toxicity->repeated_dose genotoxicity_in_vivo In Vivo Genotoxicity (e.g., Micronucleus Assay) repeated_dose->genotoxicity_in_vivo repeated_dose->adme carcinogenicity Carcinogenicity Studies genotoxicity_in_vivo->carcinogenicity pk Pharmacokinetics adme->pk

Caption: A generalized workflow for preclinical safety assessment of new chemical entities.

Hypothetical Signaling Pathway in Compound-Induced Toxicity

This diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of a test compound.

compound Test Compound cell_membrane Cell Membrane compound->cell_membrane receptor Receptor Binding cell_membrane->receptor ros Reactive Oxygen Species (ROS) Generation receptor->ros Signal Transduction mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

Validating the Specificity of 5-Nitropicolinamide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the on-target specificity of a novel compound is paramount to advancing it through the discovery pipeline. This guide provides a framework for validating the cellular specificity of 5-Nitropicolinamide, a compound with putative anti-cancer properties. By comparing its performance with established inhibitors and employing rigorous experimental protocols, researchers can build a strong case for its mechanism of action.

Introduction to this compound and Target Specificity

This compound is a small molecule that has demonstrated anti-proliferative effects in various cancer cell lines. While its precise molecular target is the subject of ongoing investigation, preliminary evidence suggests its involvement in critical cellular signaling pathways that regulate cell growth and survival. Validating the direct molecular target and assessing off-target effects are crucial steps to confirm that the observed phenotype is a consequence of engaging the intended target. This guide uses a hypothetical primary target for this compound, Kinase X , to illustrate the validation process.

Comparative Analysis of Kinase Inhibitors

To objectively assess the specificity of this compound, its performance should be benchmarked against well-characterized inhibitors of the hypothetical target, Kinase X, as well as inhibitors of structurally related kinases to probe for off-target effects.

Table 1: Comparative Specificity Profile of Kinase Inhibitors

CompoundPrimary TargetIC50 (Kinase X)Off-Target 1 (Kinase Y) IC50Off-Target 2 (Kinase Z) IC50Cellular Potency (EC50)
This compound Kinase X 50 nM >10 µM >10 µM 500 nM
Competitor AKinase X25 nM1 µM5 µM300 nM
Competitor BKinase X100 nM>20 µM>20 µM1 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Specificity Validation

Robust validation of target engagement and specificity requires multiple orthogonal assays. Below are detailed protocols for two key experiments: the Cellular Thermal Shift Assay (CETSA) and a Competitive Binding Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein (Kinase X) in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Competitive Binding Assay

This assay determines the ability of this compound to compete with a known, labeled ligand for binding to the target protein, providing a quantitative measure of its binding affinity.

Protocol:

  • Reagents and Preparation:

    • Purified recombinant Kinase X protein.

    • A fluorescently labeled or radiolabeled ligand known to bind to the active site of Kinase X.

    • A series of dilutions of this compound and unlabeled competitor compounds.

  • Assay Procedure:

    • In a microplate, combine the purified Kinase X protein and the labeled ligand at a fixed concentration.

    • Add the serially diluted this compound or competitor compounds to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the signal from the labeled ligand (e.g., fluorescence polarization, FRET, or radioactivity). A decrease in signal indicates displacement of the labeled ligand by the test compound.

  • Data Analysis:

    • Plot the signal as a function of the concentration of the unlabeled competitor.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental designs.

cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation Survival Survival Downstream Effector->Survival This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

cluster_0 In Vitro cluster_1 Cell-Based Start Start Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Target Engagement Thermal Shift Assay (CETSA) Thermal Shift Assay (CETSA) Compound Treatment->Thermal Shift Assay (CETSA) Target Engagement Competitive Binding Assay Competitive Binding Assay Compound Treatment->Competitive Binding Assay Binding Affinity Data Analysis 1 Data Analysis 1 Thermal Shift Assay (CETSA)->Data Analysis 1 Target Engagement Specificity Validation Specificity Validation Data Analysis 1->Specificity Validation Data Analysis 2 Data Analysis 2 Competitive Binding Assay->Data Analysis 2 Binding Affinity Data Analysis 2->Specificity Validation End End Specificity Validation->End High Potency & Specificity? High Potency & Specificity? On-Target Effect On-Target Effect High Potency & Specificity?->On-Target Effect Yes Off-Target Effect or Low Potency Off-Target Effect or Low Potency High Potency & Specificity?->Off-Target Effect or Low Potency No Further Optimization Further Optimization Off-Target Effect or Low Potency->Further Optimization

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Nitropicolinamide, a non-halogenated organic compound. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Key Safety and Disposal Information

A summary of critical data for this compound is presented below, offering a quick reference for safe handling and disposal.

IdentifierValueReference
Chemical Name5-Nitropyridine-2-carboxamide[1]
SynonymsThis compound[1]
CAS Number59290-34-5[1]
Molecular FormulaC6H5N3O3[1]
Primary HazardHarmful if swallowed.[2]
Personal Protective Equipment (PPE)Protective gloves, protective clothing, eye protection, face protection.[3]
Disposal RecommendationDispose of contents/container to an approved waste disposal plant.[3]

Disposal Protocol

The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be followed:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

  • Waste Segregation: this compound is a non-halogenated organic compound.[4] As such, it should be collected in a designated, properly labeled waste container for non-halogenated organic waste.[4] Do not mix with halogenated organic wastes, inorganic wastes such as acids and bases, or other incompatible materials.[4][5]

  • Container Management:

    • Use a sturdy, leak-proof container for waste collection.[5]

    • The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

    • Keep the waste container securely closed when not in use.[3]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated materials, such as paper towels or wipes, as hazardous waste in the same designated container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof Container segregate->container contact_ehs Contact EHS for Pickup container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitropicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 5-Nitropicolinamide. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Researchers and drug development professionals require clear, actionable guidance to handle chemical reagents safely and effectively. This procedural guide for this compound (CAS: 59290-34-5) outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.[1] While specific toxicity data for this compound is limited, its structural similarity to pyridine and nitroaromatic compounds necessitates a cautious approach, assuming potential for toxicity and mutagenicity.[2]

Essential Safety and Handling Information

A thorough understanding of the known properties of this compound is the first step in safe handling.

Property Information Source
Chemical Name 5-Nitropyridine-2-carboxamide[1]
Synonyms This compound[1]
CAS Number 59290-34-5[1]
Molecular Formula C6H5N3O3[1]
Molecular Weight 167.12 g/mol [1]
Physical State Solid (powder)
Known Hazards Data not fully available. Assumed to be hazardous based on structural analogs.[1]
Incompatible Materials Strong oxidizing agents.[3]
Storage Store in a cool, well-ventilated area away from ignition sources.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram and detailed steps outline the safe handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed with Caution prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Surfaces handle_dissolve->clean_decontaminate clean_dispose_waste Dispose of Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE clean_dispose_waste->clean_remove_ppe

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and understand the available safety information.[6]

  • Don Appropriate PPE: A standard Level D protection is the minimum requirement.[7] This includes:

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

    • Hand Protection: Wear chemical-resistant nitrile gloves.[4] For extended operations or when handling larger quantities, consider double-gloving.

    • Body Protection: A lab coat must be worn and fully fastened.

    • Respiratory Protection: Due to the powdered nature of the compound and the lack of inhalation hazard data, all handling of this compound must be conducted in a certified chemical fume hood.[10] If a fume hood is not available, a respirator may be necessary.[11]

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly.[4] Cover the work surface with absorbent, disposable bench paper. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: When weighing the solid compound, do so within the fume hood to prevent inhalation of any airborne powder.[12] Use a draft shield on the balance if necessary.

  • Dissolving and Reaction: If dissolving the compound or using it in a reaction, add solvents slowly to avoid splashing. Keep all containers capped when not in immediate use.

3. Cleanup and Decontamination:

  • Decontaminate Surfaces: After handling is complete, wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.[5]

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): If a small amount of this compound is spilled within the fume hood, use an absorbent material to clean it up.[5] Place the absorbent material in a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid this compound waste, including empty containers and contaminated materials (e.g., gloves, bench paper, weighing paper), must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[4]

  • Waste Segregation: Keep waste containing this compound separate from other waste streams unless instructed otherwise by your institution's environmental health and safety department.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request for pickup by trained waste management personnel.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.